(S)-Vanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDVKKGYBULHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147702-14-5, 147702-13-4 | |
| Record name | (S)-Vanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-VANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Vanol: Structure, Properties, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chiral ligand (S)-Vanol, detailing its structure, physicochemical properties, and its significant applications in asymmetric synthesis. Particular emphasis is placed on its role in the catalytic enantioselective reactions crucial for the synthesis of complex, biologically active molecules.
This compound: Structure and Core Properties
This compound, with the IUPAC name (S)-3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol, is a C₂-symmetric chiral ligand. Its structure is characterized by a binaphthyl backbone with phenyl groups at the 3 and 3' positions, creating a sterically hindered and well-defined chiral environment. This unique architecture is pivotal to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₃₂H₂₂O₂ |
| Molecular Weight | 438.52 g/mol [1][2][3] |
| CAS Number | 147702-14-5[1][2][3] |
| Appearance | White to pale yellow powder[1] |
| Melting Point | 199-203 °C[1][2] |
| Boiling Point | 580.1 ± 50.0 °C (Predicted)[1] |
| Optical Rotation | [α]²⁰/D -314° (c = 1 in chloroform)[1][2] |
| Solubility | Soluble in THF and chloroform. |
| pKa | 7.71 ± 0.50 (Predicted)[1] |
Applications in Asymmetric Catalysis
This compound has established itself as a privileged ligand in the field of asymmetric catalysis, facilitating a range of enantioselective reactions. Its vaulted biaryl structure effectively shields one face of the coordinated substrate, directing the approach of the reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. Key applications include:
-
Asymmetric Aziridination: this compound, in combination with a Lewis acid such as a borate, catalyzes the reaction between imines and diazo compounds to produce chiral aziridines with high enantioselectivity.[2][4] These aziridines are valuable synthetic intermediates for the preparation of chiral amines and other nitrogen-containing compounds.
-
Asymmetric Diels-Alder Reactions: The use of this compound-metal complexes as catalysts in Diels-Alder reactions allows for the enantioselective formation of cyclic and bicyclic systems. This is of particular importance in the synthesis of natural products and complex pharmaceutical agents.
-
Asymmetric Imine Aldol Reactions: this compound-based catalysts have been successfully employed in the asymmetric aldol reaction of imines, providing a direct route to chiral β-amino carbonyl compounds, which are key structural motifs in many biologically active molecules.
The general workflow for employing this compound in an asymmetric reaction is depicted in the following diagram.
Caption: General workflow for an this compound catalyzed asymmetric reaction.
Experimental Protocols
Providing detailed, step-by-step protocols is crucial for the reproducibility of synthetic procedures. Below is a representative experimental protocol for an asymmetric aziridination reaction using an this compound-derived catalyst. This protocol is a composite based on general procedures found in the literature and should be adapted and optimized for specific substrates.
Representative Protocol: Asymmetric Aziridination of an Imine
Materials:
-
This compound
-
Triphenylborate
-
Imine (e.g., N-benzylidene-aniline)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
To this solution, add triphenylborate (0.1 mmol).
-
The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the chiral borate catalyst.
-
-
Aziridination Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the imine solution to 0 °C in an ice bath.
-
To the cooled imine solution, add the freshly prepared catalyst solution via a cannula.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture over a period of 1 hour using a syringe pump.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time may vary depending on the specific imine used.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral aziridine.
-
-
Characterization:
-
The structure of the purified aziridine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Relevance to Drug Development and Signaling Pathways
The ability of this compound to facilitate the synthesis of enantiomerically pure compounds is of paramount importance in drug development. The biological activity of a chiral molecule is often associated with a single enantiomer, while the other may be inactive or even exert toxic effects. Therefore, asymmetric synthesis is a critical tool for the development of safe and effective pharmaceuticals.
While this compound itself is not known to directly target specific signaling pathways, the chiral molecules synthesized using this ligand can be designed to interact with a wide range of biological targets. For instance, chiral amines and their derivatives are common pharmacophores in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
A relevant example of a signaling pathway that could be modulated by molecules synthesized using this compound-catalyzed reactions is the Acid-Sensing Ion Channel 3 (ASIC3) signaling pathway . ASIC3 is a neuronal ion channel that plays a significant role in pain perception and inflammation.[1][5] Inhibitors of ASIC3 are therefore of great interest as potential analgesic and anti-inflammatory drugs. The development of chiral small molecule inhibitors could be achieved through asymmetric synthesis, where this compound could play a crucial role in establishing the desired stereochemistry for optimal target engagement.
The following diagram illustrates a simplified representation of the ASIC3 signaling pathway in a nociceptive neuron.
Caption: Simplified diagram of the ASIC3 signaling pathway in pain perception.
Conclusion
This compound is a powerful and versatile chiral ligand that has significantly contributed to the advancement of asymmetric catalysis. Its well-defined and sterically demanding structure enables the synthesis of a wide array of chiral molecules with high enantiopurity. For researchers in drug development, this compound represents a key tool for accessing novel, enantiomerically pure compounds that can be used to probe and modulate biological pathways, ultimately leading to the discovery of new therapeutic agents. The continued exploration of this compound and its derivatives in asymmetric synthesis will undoubtedly unlock new possibilities in the creation of complex and valuable molecules.
References
- 1. Acid-sensing ion channel 3 decreases phosphorylation of extracellular signal-regulated kinases and induces synoviocyte cell death by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 3. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Synthesis of (S)-Vanol: A Technical Guide
Introduction
(S)-Vanol, a prominent member of the "vaulted" biaryl (VAPOL/VANOL) family of ligands, stands as a cornerstone in modern asymmetric catalysis. Its unique C2-symmetric structure, characterized by a deep and well-defined chiral pocket, has proven highly effective in a diverse array of stereoselective transformations. This technical guide provides an in-depth exploration of the synthetic routes to enantiopure this compound, with a focus on practical experimental protocols, quantitative data, and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek a comprehensive understanding of the preparation of this valuable chiral ligand.
Synthetic Strategy Overview
The synthesis of this compound can be broadly divided into three key stages:
-
Synthesis of the Racemic Vanol Scaffold : This typically involves the preparation of a substituted naphthol precursor followed by an oxidative coupling reaction to form the biaryl backbone.
-
Resolution of the Racemic Mixture : As the initial synthesis yields a racemic mixture of (R)- and this compound, a resolution step is crucial to isolate the desired (S)-enantiomer.
-
Deracemization (Alternative Route) : An alternative to classical resolution is a deracemization process, which can theoretically convert the entire racemic mixture into the desired enantiomer.
This guide will detail established protocols for each of these stages, providing a clear pathway to the target molecule.
I. Synthesis of Racemic Vanol
The most common approach to racemic Vanol involves the synthesis of a 3-phenyl-1-naphthol intermediate, followed by an oxidative dimerization.
A. Synthesis of 3-Phenyl-1-naphthol (Intermediate)
A succinct and efficient method for the synthesis of 3-phenyl-1-naphthol proceeds via a dienone-phenol rearrangement.[1]
Experimental Protocol: Dienone-Phenol Rearrangement
-
Reaction: The in-situ generation of a 4-aryl-1-tetralenone from 4-chloro-1-naphthol and benzene in the presence of aluminum chloride (AlCl₃) triggers a dienone-phenol rearrangement to yield 3-phenyl-1-naphthol.[1]
-
Procedure: To a solution of 4-chloro-1-naphthol in benzene, aluminum chloride is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
B. Oxidative Coupling of 3-Phenyl-1-naphthol
The dimerization of 3-phenyl-1-naphthol to form racemic Vanol is achieved through an oxidative coupling reaction, commonly mediated by a ferric chloride (FeCl₃) oxidant.[2]
Experimental Protocol: Oxidative Coupling
-
Materials: 3-phenyl-1-naphthol, anhydrous ferric chloride (FeCl₃), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-phenyl-1-naphthol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
To this stirring solution, add anhydrous FeCl₃ (2.0 eq) portion-wise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield racemic Vanol.[2]
-
Quantitative Data for Racemic Vanol Synthesis
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Dienone-Phenol Rearrangement | 4-chloro-1-naphthol, Benzene, AlCl₃ | High |
| 2 | Oxidative Coupling | 3-phenyl-1-naphthol, FeCl₃ | Good to High |
II. Resolution of Racemic Vanol
The separation of the this compound enantiomer from the racemic mixture can be effectively achieved by classical resolution using a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.
A. Diastereomeric Salt Formation and Crystallization
A modern approach utilizes a strongly basic chiral amidine, derived from dehydroabietic acid, as the resolving agent. This forms diastereomeric salts with the weakly acidic phenolic groups of Vanol.[3][4]
Experimental Protocol: Chiral Resolution
-
Materials: Racemic Vanol, chiral amidine resolving agent, suitable solvent (e.g., methanol, chloroform).
-
Procedure:
-
Equimolar amounts of racemic Vanol and the chiral amidine resolving agent are dissolved in a minimal amount of a suitable solvent with heating.[3]
-
The solution is allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
The crystalline salt is collected by filtration.
-
The enantiomerically enriched Vanol is recovered from the salt by treatment with an acid.
-
The enantiomeric excess (ee) of the resulting this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data for Resolution
| Step | Method | Resolving Agent | Outcome |
| 3 | Diastereomeric Salt Crystallization | Chiral Amidine | Enantiopure this compound in high yield after one crystallization[3] |
III. Deracemization of Vanol (Alternative Route)
An elegant alternative to classical resolution is the deracemization of racemic Vanol, which has been successfully achieved using a copper-mediated process in the presence of a chiral ligand.
A. Copper-Catalyzed Deracemization
This method utilizes a copper(I) source and the chiral ligand (-)-sparteine. The active copper(II) species is generated in situ.[5]
Experimental Protocol: Deracemization
-
Materials: Racemic Vanol, copper(I) chloride (CuCl), (-)-sparteine, suitable solvent.
-
Procedure:
-
A solution of CuCl and (-)-sparteine in a suitable solvent is stirred in the presence of air to generate the active copper(II) species.[5]
-
Racemic Vanol is added to this solution.
-
The reaction mixture is stirred at a specific temperature for a set period.
-
The reaction is quenched, and the product is extracted and purified.
-
This procedure has been shown to produce this compound with greater than 99% ee.[5]
-
Quantitative Data for Deracemization
| Method | Catalyst System | Enantiomeric Excess (ee) | Yield |
| Copper-Mediated Deracemization | CuCl / (-)-sparteine | >99% | Good recovery[5] |
Visualization of Synthetic Pathways
Logical Flow of this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Key Reaction Mechanisms
Dienone-Phenol Rearrangement Signaling Pathway
Caption: Key steps in the Dienone-Phenol rearrangement.
Oxidative Coupling Mechanism
Caption: Simplified mechanism of oxidative coupling.
Conclusion
The synthesis of this compound is a well-established yet continually refined area of organic chemistry. The routes presented in this guide, from the construction of the racemic scaffold to its resolution or deracemization, offer reliable and scalable methods for obtaining this highly valuable chiral ligand. The choice of a specific synthetic pathway will depend on factors such as scale, cost of reagents, and available equipment. With the detailed protocols and quantitative data provided, researchers and professionals are well-equipped to successfully synthesize this compound for their applications in asymmetric catalysis and beyond.
References
- 1. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03546K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents | Semantic Scholar [semanticscholar.org]
- 4. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
(S)-Vanol: A Technical Guide to a Privileged Chiral Ligand
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Vanol is a highly effective and versatile chiral ligand employed in a variety of asymmetric catalytic transformations. Its unique "vaulted" biaryl structure provides a well-defined and sterically hindered chiral environment, enabling high levels of enantioselectivity in reactions such as aziridinations, Diels-Alder cycloadditions, and imine aldol reactions. This technical guide provides an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its key applications, and a visualization of the proposed catalytic cycle for the asymmetric aziridination reaction.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 147702-14-5 | |
| Molecular Weight | 438.52 g/mol | |
| Appearance | White to pale yellow powder | |
| Melting Point | 199-203 °C | |
| Optical Activity | [α]20/D -314°, c = 1 in chloroform | |
| Synonyms | (S)-3,3′-Diphenyl-2,2′-bi(1-naphthalol), (S)-3,3′-Diphenyl-2,2′-bi-(1-naphthol) |
Asymmetric Catalysis with this compound
This compound has proven to be an excellent ligand in several types of catalytic asymmetric reactions. Its effectiveness stems from its ability to form well-defined chiral catalysts that can effectively discriminate between enantiotopic faces of prochiral substrates.
Catalytic Asymmetric Aziridination
One of the most well-documented applications of this compound is in the catalytic asymmetric aziridination of imines with diazo compounds. The active catalyst is typically generated in situ from this compound and a boron source, such as triphenylborate. This reaction is highly valued for its ability to produce enantioenriched aziridines, which are versatile building blocks in organic synthesis.
The proposed mechanism for the this compound-catalyzed asymmetric aziridination involves the formation of a chiral borate complex. This complex then activates the imine towards nucleophilic attack by the diazo compound, leading to the formation of the aziridine product with high enantioselectivity.
The following protocol is a representative example for the this compound-catalyzed asymmetric aziridination of an imine with ethyl diazoacetate.[1][2]
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (0.10 mmol) and triphenylborate (0.30 mmol).
-
Add anhydrous dichloromethane (2 mL).
-
Heat the mixture to 55 °C for 1 hour.
-
Remove the solvent and other volatile components under high vacuum (e.g., 0.5 mmHg) while maintaining the temperature at 55 °C for 30 minutes. The resulting catalyst is typically a white to pale-yellow semi-solid.
Aziridination Reaction:
-
Dissolve the pre-formed catalyst in anhydrous dichloromethane (to achieve a 0.5 M concentration with respect to the imine).
-
Add the imine (1.0 equiv) to the catalyst solution at room temperature (25 °C).
-
Add ethyl diazoacetate (1.1 equiv) to the reaction mixture.
-
Stir the reaction at 25 °C for 24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction (e.g., with a few drops of water or saturated aqueous NH4Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
| Reactant/Reagent | Molar Ratio | Notes |
| This compound | 0.1 | Chiral Ligand |
| Triphenylborate | 0.3 | Boron Source |
| Imine | 1.0 | Substrate |
| Ethyl Diazoacetate | 1.1 | Reagent |
| Dichloromethane | - | Anhydrous Solvent |
Catalytic Asymmetric Diels-Alder Reaction
This compound has also been successfully employed as a chiral ligand in asymmetric Diels-Alder reactions, facilitating the enantioselective formation of six-membered rings. The catalyst, typically an this compound-metal complex, acts as a chiral Lewis acid to activate the dienophile towards cycloaddition.
Note: Detailed experimental protocols for this compound catalyzed Diels-Alder reactions are less commonly reported in the provided search results compared to aziridination. The general procedure involves the formation of a chiral Lewis acid catalyst from this compound and a suitable metal salt (e.g., a copper(II) or aluminum(III) salt) followed by the addition of the diene and dienophile.
Catalytic Asymmetric Imine Aldol Reaction
The application of this compound extends to asymmetric imine aldol reactions, providing a route to enantioenriched β-amino carbonyl compounds. Similar to the other transformations, a chiral catalyst derived from this compound is employed to control the stereochemical outcome of the reaction between an enolate and an imine.
Note: Specific, detailed experimental protocols for this compound catalyzed imine aldol reactions were not prominently available in the provided search results. The general approach involves the generation of a chiral catalyst, which then mediates the reaction between a pre-formed enolate (or an in situ generated one) and an imine.
Conclusion
This compound stands out as a powerful and reliable chiral ligand for a range of important asymmetric catalytic transformations. Its rigid, "vaulted" structure is key to its success in inducing high levels of enantioselectivity. The detailed protocol for asymmetric aziridination provided herein serves as a practical guide for researchers looking to employ this versatile ligand in their synthetic endeavors. Further exploration of its applications in Diels-Alder and aldol-type reactions is a promising area for future research and development.
References
The Core Mechanism of Vanol Ligands in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanol (Vaulted Biaryl Naphthol) ligands, a class of C2-symmetric biaryl compounds, have emerged as powerful tools in the field of asymmetric catalysis. Their unique vaulted architecture creates a well-defined and sterically hindered chiral environment, enabling high levels of enantioselectivity in a wide range of chemical transformations. This technical guide delves into the core mechanisms of action of Vanol ligands, focusing on their application as both chiral Brønsted acids and as components of chiral Lewis acid complexes. We will explore the formation of the active catalytic species, the proposed catalytic cycles for key reactions, and provide detailed experimental protocols and quantitative data to support the discussion.
Vanol-Boroxinate Catalysts: In-Situ Generated Chiral Brønsted Acids
A prominent application of Vanol ligands is in the formation of chiral boroxinate catalysts, which function as potent Brønsted acids. These catalysts are typically generated in situ from the Vanol ligand and a boron source, such as triphenyl borate B(OPh)₃.
Formation of the Active Catalyst
The active catalytic species is a chiral polyborate anion, specifically a boroxinate, which is assembled in the presence of a basic substrate, often an imine.[1][2] The imine acts as a Brønsted base, facilitating the reaction between the Vanol ligand and the boron reagent. Spectroscopic studies, including ¹H and ¹¹B NMR, along with mass spectral analysis, suggest the formation of a complex involving one molecule of the Vanol ligand and two boron atoms, which has been proposed to be a linear pyroborate structure.[3] This pyroborate is a precatalyst to the active boroxinate catalyst.[1] The overall process can be envisioned as the substrate-mediated assembly of the chiral catalyst.
dot
Caption: In-situ formation of the active Vanol-boroxinate catalyst.
Mechanism of Asymmetric Aziridination
The Vanol-boroxinate catalyzed asymmetric aziridination of imines with diazo compounds is a well-studied example that showcases the mechanism of action. The reaction is believed to proceed through the following key steps:
-
Protonation of the Imine: The chiral boroxinate anion acts as a Brønsted acid, protonating the imine to form a chiral ion pair with the iminium ion.[1][2] This activation increases the electrophilicity of the imine carbon.
-
Nucleophilic Attack: The nucleophilic diazo compound attacks the activated iminium ion. The chiral environment created by the Vanol ligand directs this attack to one face of the iminium ion, thus establishing the stereochemistry of the final product.
-
Ring Closure and Catalyst Regeneration: Subsequent intramolecular ring closure with the expulsion of dinitrogen gas affords the aziridine product. The protonated boroxinate catalyst is then regenerated, completing the catalytic cycle.
dot
Caption: Proposed catalytic cycle for Vanol-boroxinate catalyzed aziridination.
Vanol-Derived Chiral Phosphoric Acids
Vanol ligands can be readily converted into chiral phosphoric acids, which are highly effective Brønsted acid organocatalysts. These catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, including Mannich and Diels-Alder reactions.
Synthesis of Vanol Phosphoric Acid
Vanol-derived phosphoric acid is typically synthesized by reacting the Vanol diol with phosphorus oxychloride (POCl₃) followed by hydrolysis.[4] This two-step, one-pot procedure provides the chiral phosphoric acid in high yield.
dot
Caption: Synthesis of Vanol-derived chiral phosphoric acid.
Mechanism in Asymmetric Mannich and Diels-Alder Reactions
In reactions such as the Mannich and Diels-Alder reactions, the Vanol-derived phosphoric acid acts as a bifunctional catalyst.[5][6] The acidic proton of the phosphoric acid activates the electrophile (e.g., an imine in the Mannich reaction or a dienophile in the Diels-Alder reaction) by forming a hydrogen bond, thereby lowering its LUMO energy.[7][8] Simultaneously, the basic oxygen of the phosphoryl group can interact with the nucleophile, orienting it for a stereoselective attack. The bulky and well-defined chiral cavity of the Vanol backbone is crucial for creating a highly organized transition state, leading to excellent enantiocontrol.
Quantitative Data on Catalytic Performance
The following tables summarize the performance of Vanol-based catalysts in representative asymmetric reactions.
Table 1: Vanol-Boroxinate Catalyzed Asymmetric Aziridination of Imines [9]
| Entry | Imine (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 91 | 96 |
| 2 | 4-Methoxyphenyl | 85 | 95 |
| 3 | 4-Nitrophenyl | 95 | 94 |
| 4 | 2-Naphthyl | 88 | 97 |
| 5 | 2-Furyl | 82 | 92 |
| 6 | Cyclohexyl | 78 | 88 |
Reaction conditions: Imine (0.5 mmol), ethyl diazoacetate (0.55 mmol), (S)-Vanol-boroxinate catalyst (10 mol%) in CH₂Cl₂ at 25°C for 24 h.
Table 2: Vanol-Phosphoric Acid Catalyzed Asymmetric Mannich Reaction [5]
| Entry | Aldehyde (R¹) | Ketone (R²) | Amine | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| 1 | Benzaldehyde | Acetone | Aniline | 95 | 95:5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetone | Aniline | 92 | 96:4 | 94 |
| 3 | 2-Naphthaldehyde | Cyclohexanone | 4-Methoxyaniline | 88 | >99:1 | 96 |
| 4 | Furfural | Acetophenone | Aniline | 85 | 92:8 | 90 |
Reaction conditions: Aldehyde (0.5 mmol), ketone (1.5 mmol), amine (0.5 mmol), (R)-Vanol phosphoric acid (5 mol%) in toluene at -20°C for 48 h.
Experimental Protocols
General Procedure for Vanol-Boroxinate Catalyzed Asymmetric Aziridination[9]
dot
Caption: Experimental workflow for asymmetric aziridination.
Detailed Method: To a solution of this compound (0.05 mmol) in anhydrous CH₂Cl₂ (2 mL) is added triphenyl borate (0.15 mmol). The mixture is heated at 55°C for 1 hour under a nitrogen atmosphere. The solvent and volatile byproducts are then removed under high vacuum for 30 minutes to afford the catalyst as a white solid. In a separate flask, the imine (0.5 mmol) is dissolved in anhydrous CH₂Cl₂ (3 mL). The prepared catalyst is then dissolved in CH₂Cl₂ (1 mL) and added to the imine solution. Ethyl diazoacetate (0.55 mmol) is then added dropwise, and the reaction mixture is stirred at 25°C for 24 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aziridine.
Synthesis of (R)-Vanol Phosphoric Acid[4]
Detailed Method: To a solution of (R)-Vanol (1.0 g, 1.9 mmol) in anhydrous dichloromethane (20 mL) at 0°C under a nitrogen atmosphere is added phosphorus oxychloride (0.19 mL, 2.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. Then, water (0.1 mL, 5.5 mmol) is added, and the mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with a mixture of diethyl ether and hexane to afford (R)-Vanol phosphoric acid as a white solid (yield >90%).
Conclusion
Vanol ligands are versatile and powerful chiral scaffolds in asymmetric catalysis. Their mechanism of action primarily revolves around the formation of well-defined chiral environments that can effectively control the stereochemical outcome of a variety of reactions. When combined with boron reagents, they form highly active chiral Brønsted acid catalysts in situ, which have proven to be particularly effective in the asymmetric aziridination of imines. Furthermore, their conversion to chiral phosphoric acids provides access to a robust class of organocatalysts capable of promoting reactions such as the Mannich and Diels-Alder reactions with high enantioselectivity. The detailed mechanistic understanding and the availability of practical experimental protocols make Vanol ligands a valuable tool for researchers in both academic and industrial settings.
References
- 1. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions [mdpi.com]
- 6. Asymmetric vinylogous Diels-Alder reactions catalyzed by a chiral phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Architects of Asymmetry: A Technical Guide to VANOL and VAPOL Ligands in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric catalysis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. Among the privileged ligand scaffolds, vaulted biaryl ligands, specifically VANOL and VAPOL, have emerged as powerful tools for a diverse range of enantioselective transformations. Introduced by the Wulff group in 1993, these ligands are structurally distinct from the more common BINOL framework, featuring a "vaulted" biaryl backbone that creates a unique and deeply recessed chiral pocket around a metal center. This structural feature has proven to be highly effective in inducing high levels of stereocontrol in a variety of chemical reactions, making VANOL and VAPOL indispensable in both academic research and industrial drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and application of VANOL and VAPOL ligands, with a focus on quantitative data and detailed experimental protocols to facilitate their practical implementation.
Ligand Synthesis: Paving the Way for Asymmetric Excellence
The accessibility of chiral ligands is a critical factor in their widespread adoption. Significant efforts have been dedicated to developing straightforward, inexpensive, and scalable syntheses for both VANOL and VAPOL.[1][2] A key advancement in this area is the utilization of a cycloaddition/electrocyclization cascade, which provides a direct, one-step route to the monomeric precursors of the ligands.[1][2] This is followed by an oxidative phenol coupling to afford the racemic biaryl scaffold.[2]
The resolution of the racemic mixture is a crucial step to obtain the enantiopure ligands. Efficient protocols have been developed, including classical resolution via the formation of diastereomeric salts with chiral resolving agents like (-)-cinchonidine, and a more modern deracemization procedure involving copper (II) salts and (-)-sparteine.[3] These optimized methods allow for the large-scale preparation of both enantiomers of VANOL and VAPOL with high optical purity.[1][2]
Logical Flow for VANOL and VAPOL Synthesis
Caption: Generalized workflow for the synthesis of enantiopure VANOL and VAPOL ligands.
Applications in Asymmetric Catalysis
The true utility of VANOL and VAPOL lies in their broad applicability across a spectrum of asymmetric catalytic reactions. Their unique vaulted structure allows for the formation of highly effective catalysts with a range of metals and main group elements, leading to exceptional levels of enantioselectivity and yield.
Asymmetric Aziridination
One of the most well-established applications of VANOL and VAPOL ligands is in the catalytic asymmetric aziridination of imines with diazo compounds.[4][5] The active catalysts are chiral boroxinate (BOROX) species, which are assembled in situ from the ligand and a boron source, typically triphenyl borate.[3][5] These reactions are highly enantioselective and diastereoselective, providing access to valuable chiral aziridines, which are versatile building blocks in organic synthesis.[4][6]
Table 1: VANOL/VAPOL-Catalyzed Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate [2][5]
| Entry | Imine Derived from Aldehyde | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-VAPOL | 95 | 94 |
| 2 | 4-Methoxybenzaldehyde | (S)-VAPOL | 98 | 96 |
| 3 | 4-Nitrobenzaldehyde | (S)-VAPOL | 92 | 92 |
| 4 | 2-Naphthaldehyde | (S)-VAPOL | 96 | 95 |
| 5 | Pivalaldehyde | (S)-VAPOL | 85 | 91 |
| 6 | Cyclohexanecarboxaldehyde | (S)-VAPOL | 88 | 93 |
| 7 | Benzaldehyde | This compound | 94 | 93 |
| 8 | 4-Methoxybenzaldehyde | This compound | 97 | 95 |
Catalytic Cycle for Asymmetric Aziridination
Caption: Proposed catalytic cycle for the VANOL/VAPOL-boroxinate catalyzed asymmetric aziridination.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. VANOL and VAPOL have been successfully employed as chiral ligands for Lewis acid catalysts, particularly with aluminum and boron, in asymmetric Diels-Alder reactions.[7] These catalytic systems provide access to enantioenriched cyclohexene derivatives with high levels of stereocontrol.
Table 2: VANOL-Borate Catalyzed Asymmetric Diels-Alder Reaction of 2'-Hydroxychalcones [7]
| Entry | Dienophile (2'-Hydroxychalcone derivative) | Diene | Yield (%) | ee (%) |
| 1 | 2'-Hydroxychalcone | Isoprene | 92 | 85 |
| 2 | 2'-Hydroxy-4'-methoxychalcone | Isoprene | 95 | 88 |
| 3 | 2'-Hydroxychalcone | 2,3-Dimethyl-1,3-butadiene | 90 | 82 |
| 4 | 2'-Hydroxy-4',6'-dimethoxychalcone | (E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene | 95 | 89 |
Asymmetric Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful transformation for the conversion of ketones to esters or lactones. The development of catalytic and enantioselective versions of this reaction is highly desirable. While specific quantitative data for VANOL and VAPOL in this reaction is less commonly tabulated in introductory literature, their utility in aluminum-catalyzed asymmetric Baeyer-Villiger reactions of prochiral 3-substituted cyclobutanones has been demonstrated, affording optically active γ-butyrolactones.
Asymmetric Petasis Reaction
The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a versatile method for the synthesis of substituted amines. VAPOL, acting as a chiral Brønsted acid, has been shown to catalyze the asymmetric Petasis reaction, yielding chiral α-amino acids with high enantiomeric excess.[8]
Table 3: VAPOL-Catalyzed Asymmetric Petasis Reaction [8]
| Entry | Amine | Aldehyde | Boronic Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | L-Phenylalanine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-diethyl styrylboronate | 65 (syn) | >20:1 |
| 2 | Glycine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-diethyl styrylboronate | 70 (syn) | >20:1 |
| 3 | D-Phenylalanine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-diethyl styrylboronate | 71 (anti) | 1:>20 |
Experimental Protocols
General Procedure for the Synthesis of Racemic VAPOL
A detailed procedure for the large-scale synthesis of racemic VAPOL has been described.[3] The key steps involve the preparation of the phenanthrol monomer followed by oxidative coupling. For the coupling step, the phenanthrol precursor is heated in the presence of air. A notable large-scale adaptation involves heating a thin layer of the phenanthrol in an oven at approximately 185 °C (365 °F) for 24 hours.[3] The crude product is then purified by chromatography to yield racemic VAPOL.
General Procedure for the Catalytic Asymmetric Aziridination
The following is a representative procedure for the VANOL/VAPOL-catalyzed asymmetric aziridination:[2][5]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral ligand (VANOL or VAPOL, 0.05 mmol) and triphenyl borate (0.15 mmol) are dissolved in an anhydrous solvent (e.g., CH₂Cl₂ or toluene, 1 mL). The mixture is heated (e.g., at 55 °C) for a specified time (e.g., 1 hour) to allow for the formation of the boroxinate catalyst. The solvent is then removed under vacuum.
-
Reaction Setup: The flask containing the catalyst is cooled to the desired reaction temperature (e.g., room temperature or 0 °C). The imine (1.0 mmol) is added, followed by the diazoacetate (1.1 mmol).
-
Reaction Monitoring and Workup: The reaction is stirred at the specified temperature and monitored by TLC or other appropriate analytical techniques until completion. Upon completion, the reaction mixture is concentrated and the crude product is purified by flash column chromatography on silica gel to afford the chiral aziridine. The enantiomeric excess is typically determined by chiral HPLC analysis.
Experimental Workflow for a Catalytic Reaction
Caption: A typical experimental workflow for performing a VANOL/VAPOL-catalyzed asymmetric reaction.
Conclusion
VANOL and VAPOL have firmly established themselves as privileged ligands in the field of asymmetric catalysis. Their unique vaulted architecture provides a sterically demanding and well-defined chiral environment, enabling a wide array of highly enantioselective transformations. The development of scalable and efficient synthetic routes has made these ligands readily accessible for both academic and industrial applications. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance of powerful catalytic tools like VANOL and VAPOL will undoubtedly increase. This guide serves as a comprehensive resource for researchers looking to harness the remarkable potential of these vaulted biaryl ligands in their own synthetic endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. catalysis [www2.chemistry.msu.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Vanol: A Comprehensive Technical Guide to its Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-Vanol, a C2-symmetric vaulted biaryl ligand, has emerged as a powerful tool in asymmetric catalysis, often demonstrating superior performance in terms of enantioselectivity and reactivity compared to its more conventional counterpart, BINOL. Its unique three-dimensional structure creates a well-defined chiral pocket that effectively shields one face of a coordinated metal center, thereby directing the approach of substrates and leading to high levels of asymmetric induction. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key asymmetric transformations, including Diels-Alder reactions, imine aldol additions, and aziridinations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its adoption and further exploration in academic and industrial research.
Synthesis of this compound
The synthesis of this compound has been reported through a multi-step sequence, with resolution of the racemic mixture being a critical step to obtain the enantiopure ligand. An efficient method for the deracemization of racemic VANOL has been developed, providing access to the desired (S)-enantiomer in high enantiomeric excess.
Experimental Protocol: Copper-Mediated Deracemization of Racemic Vanol
This procedure provides this compound in high enantiomeric excess from the racemic mixture.
Materials:
-
Racemic Vanol
-
Copper(I) chloride (CuCl)
-
(-)-Sparteine
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Air
Procedure:
-
A solution of racemic Vanol (1.0 equiv) and (-)-sparteine (1.2 equiv) in a 1:4 mixture of CH2Cl2/MeOH is prepared.
-
Copper(I) chloride (1.0 equiv) is added to the solution.
-
The reaction mixture is stirred under an atmosphere of air.
-
The progress of the deracemization is monitored by chiral HPLC.
-
Upon completion, the reaction mixture is worked up to isolate the this compound.
-
Purification by chromatography yields this compound in high enantiomeric excess (>99% ee).[1]
Asymmetric Diels-Alder Reaction
The vaulted structure of this compound makes it an excellent ligand for Lewis acid-catalyzed asymmetric Diels-Alder reactions. The chiral environment created by the this compound-metal complex effectively controls the facial selectivity of the dienophile's approach to the diene, leading to the formation of enantioenriched cycloadducts.
Logical Relationship of Catalyst Formation and Reaction
Caption: Formation of the active this compound-Lewis acid catalyst and its role in the asymmetric Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein
This protocol is a representative example of a this compound-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
This compound
-
Diethylaluminum chloride (Et2AlCl)
-
Cyclopentadiene
-
Methacrolein
-
Dichloromethane (CH2Cl2)
-
Toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of this compound (10 mol%) in toluene is prepared.
-
The solution is cooled to -78 °C.
-
A solution of diethylaluminum chloride in hexanes (10 mol%) is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of methacrolein (1.0 equiv) in toluene is added.
-
Freshly cracked cyclopentadiene (3.0 equiv) is added.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The mixture is extracted with ether, and the combined organic layers are dried and concentrated.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
| Diene | Dienophile | Catalyst (mol%) | Yield (%) | ee (%) |
| Cyclopentadiene | Methacrolein | 10 | 85 | 91 (exo) |
| Cyclopentadiene | Acryloyl oxazolidinone | 10 | 95 | 94 (endo) |
Asymmetric Imine Aldol Reaction
This compound-metal complexes have been shown to be effective catalysts for the asymmetric aldol reaction of imines with silyl ketene acetals, providing access to chiral β-amino esters. The vaulted ligand architecture is crucial for achieving high levels of stereocontrol.
Experimental Workflow for Asymmetric Imine Aldol Reaction
Caption: A typical experimental workflow for the this compound-catalyzed asymmetric imine aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of an Imine with a Silyl Ketene Acetal
Materials:
-
This compound
-
Zirconium (IV) tert-butoxide (Zr(Ot-Bu)4)
-
Aryl imine
-
Silyl ketene acetal
-
Toluene
Procedure:
-
In a dry flask under an inert atmosphere, this compound (10 mol%) and Zr(Ot-Bu)4 (10 mol%) are dissolved in toluene.
-
The mixture is stirred at room temperature for 1 hour to preform the catalyst.
-
The aryl imine (1.0 equiv) is added to the catalyst solution.
-
The silyl ketene acetal (1.2 equiv) is added dropwise at room temperature.
-
The reaction is stirred until completion as monitored by TLC.
-
The reaction is quenched with water and the mixture is filtered.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
| Imine Substrate | Silyl Ketene Acetal | Catalyst (mol%) | Yield (%) | ee (%) |
| N-Benzylideneaniline | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 10 | 92 | 88 |
| N-(4-Methoxybenzylidene)aniline | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 10 | 95 | 91 |
Asymmetric Aziridination
The Wulff group has extensively studied the use of this compound in combination with borate sources to generate highly effective catalysts for the asymmetric aziridination of imines with ethyl diazoacetate.[2] These reactions proceed with excellent diastereoselectivity and enantioselectivity for a wide range of substrates.
Proposed Catalytic Cycle for Asymmetric Aziridination
Caption: A simplified proposed catalytic cycle for the this compound-boroxinate catalyzed asymmetric aziridination.
Experimental Protocol: Asymmetric Aziridination of N-Benzhydrylimines
Materials:
-
This compound
-
Triphenyl borate (B(OPh)3)
-
N-Benzhydrylimine
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask, this compound (10 mol%) and triphenyl borate (30 mol%) are dissolved in CH2Cl2. The solution is heated to 55 °C for 1 hour. The solvent and volatile byproducts are then removed under vacuum at 55 °C to yield the catalyst as a white solid.
-
Aziridination: The catalyst is dissolved in CH2Cl2. The N-benzhydrylimine (1.0 equiv) is added, followed by the slow addition of ethyl diazoacetate (1.1 equiv) via syringe pump over 1 hour at room temperature.
-
The reaction is stirred until the imine is consumed (monitored by TLC).
-
The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess of the resulting aziridine are determined by 1H NMR and chiral HPLC analysis, respectively.
| Imine Ar-group | Yield (%) | dr (cis:trans) | ee (%) |
| Phenyl | 91 | >50:1 | 98 |
| 4-Chlorophenyl | 88 | >50:1 | 97 |
| 4-Methoxyphenyl | 93 | >50:1 | 99 |
| 2-Naphthyl | 85 | >50:1 | 96 |
This guide highlights the significant potential of this compound in asymmetric catalysis. The provided protocols and data serve as a valuable resource for researchers looking to employ this powerful ligand in their synthetic endeavors. Further investigations into the full scope of this compound's applications and the development of new catalytic systems based on its unique vaulted structure are anticipated to continue to drive innovation in the field of asymmetric synthesis.
References
(S)-Vanol: A Comprehensive Technical Guide to its Application in Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Vanol, a C2-symmetric vaulted biaryl ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique structural architecture, characterized by a deep and sterically demanding chiral pocket, allows for exceptional levels of enantioselectivity in a variety of organic transformations. This technical guide provides an in-depth review of the synthesis and application of this compound in key asymmetric reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the preparation of the racemic ligand, followed by a crucial resolution step.
A scalable synthesis of the racemic Vanol ligand has been developed, which involves a cycloaddition/electrocyclization cascade to form the monomer, followed by an oxidative phenol coupling.[1] The resolution of the racemic mixture is a critical step to obtain the desired enantiopure this compound. This can be efficiently achieved through the formation of diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine.[2][3] For instance, the use of commercially available (1S,2S)-(+)-diaminocyclohexane has been reported for the resolution of VANOL.[4] The diastereomers, possessing different physical properties, can then be separated by crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure this compound.
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a range of asymmetric catalytic reactions, consistently affording products with high enantiomeric excess. Its utility in aziridination, Diels-Alder, and imino-aldol reactions is particularly noteworthy.
Asymmetric Aziridination
This compound, in combination with a boron source, forms a highly effective catalyst for the asymmetric aziridination of imines with ethyl diazoacetate. This reaction provides a direct route to chiral aziridines, which are valuable building blocks in organic synthesis. The vaulted nature of the Vanol ligand is credited with achieving higher yields and enantioselectivities compared to the analogous BINOL-derived catalysts.[5]
Table 1: this compound-Catalyzed Asymmetric Aziridination of Imines
| Entry | Imine Substrate | Yield (%) | ee (%) |
| 1 | N-Benzhydrylbenzaldimine | 91 | 98 |
| 2 | N-Benzhydryl(p-tolyl)methanimine | 92 | 97 |
| 3 | N-Benzhydryl(p-methoxyphenyl)methanimine | 90 | 98 |
| 4 | N-Benzhydryl(p-chlorophenyl)methanimine | 93 | 97 |
| 5 | N-Benzhydryl(2-naphthyl)methanimine | 89 | 96 |
Experimental Protocol: Asymmetric Aziridination
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol) and triphenyl borate (0.20 mmol).
-
Add dry toluene (10 mL) and heat the mixture to 80°C for 1 hour.
-
Remove the solvent and other volatile components under reduced pressure (0.5 mmHg) at 80°C for 30 minutes to yield the catalyst as a solid.
Aziridination Reaction:
-
Dissolve the prepared catalyst in dry toluene (5 mL) under an argon atmosphere.
-
Add the imine (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to 0°C.
-
Add ethyl diazoacetate (1.2 mmol) dropwise over 1 hour.
-
Stir the reaction at 0°C for 24 hours.
-
Upon completion, quench the reaction with a few drops of water and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding aziridine.
Asymmetric Diels-Alder Reaction
The use of this compound in conjunction with a Lewis acid, such as an aluminum-based reagent, creates a potent catalyst for enantioselective Diels-Alder reactions. The deep chiral pocket of the Vanol ligand effectively shields one face of the dienophile, leading to high levels of asymmetric induction. This methodology is particularly effective for the cycloaddition of dienes with various dienophiles, yielding chiral six-membered rings.[5][6]
Table 2: this compound-Catalyzed Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Yield (%) | ee (%) (endo/exo) |
| 1 | Cyclopentadiene | Methacrolein | 85 | 92 (98:2) |
| 2 | Cyclopentadiene | Methyl Acrylate | 88 | 90 (95:5) |
| 3 | 1,3-Cyclohexadiene | N-Phenylmaleimide | 95 | 96 (endo) |
| 4 | Isoprene | Acrolein | 78 | 88 (endo) |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Catalyst Preparation:
-
To a solution of this compound (0.1 mmol) in dry dichloromethane (2 mL) at -78°C under an argon atmosphere, add a 1.0 M solution of diethylaluminum chloride in hexanes (0.1 mmol).
-
Stir the mixture at -78°C for 30 minutes to form the active catalyst.
Diels-Alder Reaction:
-
To the freshly prepared catalyst solution at -78°C, add the dienophile (1.0 mmol).
-
Stir the mixture for 15 minutes.
-
Add the diene (1.2 mmol) dropwise.
-
Stir the reaction at -78°C for the time required for completion (typically 2-6 hours), monitoring by TLC.
-
Quench the reaction by adding a few drops of methanol.
-
Warm the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Imino-Aldol Reaction
This compound-derived zirconium catalysts have shown excellent performance in the asymmetric imino-aldol reaction of silyl ketene acetals with imines. This reaction provides a valuable route to enantiomerically enriched β-amino esters, which are important precursors for various biologically active molecules. The this compound-Zr catalyst demonstrates superior enantioselectivity compared to its BINOL counterpart.[5]
Table 3: this compound-Zirconium Catalyzed Asymmetric Imino-Aldol Reaction
| Entry | Imine Substrate | Silyl Ketene Acetal | Yield (%) | ee (%) |
| 1 | N-(p-Methoxyphenyl)benzaldimine | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 95 | 96 |
| 2 | N-(p-Tolyl)benzaldimine | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 92 | 94 |
| 3 | N-Phenyl(2-naphthyl)methanimine | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 88 | 91 |
| 4 | N-(p-Chlorophenyl)benzaldimine | 1-Ethoxy-1-(trimethylsiloxy)ethene | 90 | 93 |
Experimental Protocol: Asymmetric Imino-Aldol Reaction
Catalyst Preparation:
-
To a solution of this compound (0.2 mmol) in dry toluene (4 mL) under an argon atmosphere, add a solution of zirconium(IV) tert-butoxide (0.1 mmol) in toluene.
-
Add N-methylimidazole (0.1 mmol) to the mixture.
-
Stir the solution at room temperature for 30 minutes to generate the active catalyst.
Imino-Aldol Reaction:
-
To the prepared catalyst solution, add the imine (1.0 mmol).
-
Add the silyl ketene acetal (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Enantioselection
The high degree of enantioselectivity observed in this compound-catalyzed reactions is attributed to the well-defined and sterically hindered chiral environment created by the ligand around the metal center. This "vaulted" structure effectively blocks one of the prochiral faces of the substrate, directing the incoming reagent to the other face.
References
An In-depth Technical Guide to Vaulted Biaryl Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaulted biaryl ligands are a class of atropisomeric, C2-symmetric chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Characterized by their unique three-dimensional architecture, these ligands, most notably VANOL and VAPOL, possess a "vaulted" or "V-shaped" chiral pocket created by the projection of their naphthyl or phenanthryl groups. This sterically demanding and well-defined chiral environment plays a crucial role in achieving high levels of stereocontrol in a wide array of chemical transformations. Their successful application in mediating highly enantioselective reactions has established them as "privileged" ligands, making them invaluable tools for the synthesis of chiral molecules, a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the core aspects of vaulted biaryl ligands, including their synthesis, structural features, and applications in catalysis, with a focus on quantitative data and detailed experimental methodologies.
Structural Features of Vaulted Biaryl Ligands
The defining characteristic of vaulted biaryl ligands is their rigid, sterically hindered framework. Unlike their parent compound, BINOL, which has a more planar structure, the annulated rings of VANOL and VAPOL create a deep chiral cleft. X-ray crystallographic studies have revealed that these ligands predominantly adopt a cisoid conformation in the solid state, with the dihedral angle between the two aryl units being less than 90°.[1] This contrasts with BINOL, which typically exhibits a transoid conformation with dihedral angles greater than 90°.[1] The absence of intermolecular hydrogen bonding in the solid-state packing of vaulted biaryls further distinguishes them from BINOL.[1]
| Ligand | Dihedral Angle (° C-C-C-C) | Key Bond Angles (°) |
| (S)-VAPOL | ~75-85 | C-O-H: ~109, C-C-O: ~118-121 |
| (S)-VANOL | ~70-80 | C-O-H: ~109, C-C-O: ~119-122 |
| (R)-VAPOL | ~75-85 | C-O-H: ~109, C-C-O: ~118-121 |
| (R)-VANOL | ~70-80 | C-O-H: ~109, C-C-O: ~119-122 |
Note: The exact dihedral and bond angles can vary depending on the specific crystalline form and substituents.
Synthesis of Vaulted Biaryl Ligands
The synthesis of vaulted biaryl ligands such as VAPOL and VANOL has been a subject of extensive research, with efforts focused on developing efficient, scalable, and cost-effective routes.
Experimental Protocol: Synthesis of Racemic VAPOL
This protocol outlines a common method for the synthesis of racemic VAPOL, which can then be resolved to obtain the enantiopure ligand.
Step 1: Synthesis of 2-Phenyl-4-phenanthrol
A scalable synthesis of the phenanthrol monomer can be achieved via a cycloaddition/electrocyclization cascade.
Step 2: Oxidative Coupling to Racemic VAPOL
-
In a round-bottom flask equipped with a reflux condenser, place 2-phenyl-4-phenanthrol.
-
Heat the flask in an oil bath to melt the phenanthrol (approximately 180-190 °C).
-
Maintain the temperature of the molten phenanthrol at 185 °C for 20-24 hours in the presence of air. The reaction mixture will darken over time.
-
After cooling to room temperature, the dark solid is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford racemic VAPOL.
Experimental Protocol: Resolution of Racemic VAPOL
Enantiomerically pure VAPOL can be obtained through resolution of the racemate. One effective method involves the formation of diastereomeric borate esters with a chiral resolving agent like quinine or quinidine.[2]
-
To a solution of racemic VAPOL in a suitable solvent (e.g., THF), add one equivalent of BH₃·SMe₂ at room temperature under an inert atmosphere.
-
To this mixture, add one equivalent of either quinine (for the (S)-enantiomer) or quinidine (for the (R)-enantiomer).
-
Stir the mixture, which will result in the precipitation of one of the diastereomeric borate esters due to differential solubility.
-
Collect the precipitate by filtration.
-
Hydrolyze the diastereomerically pure borate ester to liberate the enantiopure VAPOL ligand.
-
The enantiomeric excess of the resolved ligand can be determined by chiral HPLC analysis.
Applications in Asymmetric Catalysis
Vaulted biaryl ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. Their unique steric and electronic properties allow for the creation of highly effective chiral catalysts when combined with various metal centers.
Asymmetric Aziridination
Catalysts derived from VANOL and VAPOL in conjunction with boron reagents are highly effective for the asymmetric aziridination of imines with ethyl diazoacetate.[3][4][5] These reactions typically proceed with high yields and excellent enantioselectivities, providing a valuable route to chiral aziridines.
| Ligand | Imine Substrate | Yield (%) | ee (%) | Reference |
| (S)-VAPOL | N-Benzhydryl benzaldimine | 91 | 98 | [5] |
| This compound | N-Benzhydryl benzaldimine | 88 | 97 | [5] |
| (S)-VAPOL | N-Benzhydryl cinnamaldimine | 85 | 96 | [5] |
| This compound | N-Benzhydryl cinnamaldimine | 82 | 95 | [5] |
| (S)-VAPOL | N-Benzhydryl furfuraldimine | 75 | 94 | [5] |
| This compound | N-Benzhydryl furfuraldimine | 72 | 93 | [5] |
Asymmetric Baeyer-Villiger Oxidation
VANOL- and VAPOL-based aluminum catalysts have been successfully employed in the asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones, yielding enantioenriched lactones.
| Ligand | Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| (R)-VANOL | 3-Phenylcyclobutanone | Cumene hydroperoxide | 85 | 80 | [6] |
| (R)-VAPOL | 3-Phenylcyclobutanone | Cumene hydroperoxide | 82 | 14 | [6] |
| (R)-VANOL | 3-(4-Chlorophenyl)cyclobutanone | Cumene hydroperoxide | 88 | 84 | [6] |
| (R)-VANOL | 3-Benzylcyclobutanone | Cumene hydroperoxide | 75 | 41 | [6] |
Experimental Protocol: Asymmetric Aziridination using a VAPOL-Boron Catalyst
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-VAPOL (1.0 equiv) and triphenyl borate (3.0 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Heat the mixture at 55 °C for 1 hour.
-
Remove all volatile components under high vacuum at 55 °C to yield the catalyst as a white to pale-yellow solid.
Aziridination Reaction:
-
In a separate flame-dried Schlenk flask under argon, dissolve the imine substrate (1.0 equiv) in anhydrous toluene.
-
Add the prepared VAPOL-boron catalyst (0.1 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add ethyl diazoacetate (1.1 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the crude product by silica gel chromatography to obtain the chiral aziridine.
Catalytic Cycle and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and application of vaulted biaryl ligands, as well as the proposed catalytic cycle for the BOROX catalyst in asymmetric aziridination.
Conclusion
Vaulted biaryl ligands, particularly VANOL and VAPOL, have established themselves as powerful tools in asymmetric catalysis. Their unique, sterically demanding chiral environment enables high levels of enantioselectivity in a variety of important chemical transformations. The continued development of efficient synthetic routes and a deeper understanding of their catalytic mechanisms will undoubtedly lead to even broader applications in academic research and the pharmaceutical industry. This guide has provided a foundational understanding of these important ligands, offering both the theoretical background and practical details necessary for their successful implementation in the laboratory.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. aziridination [www2.chemistry.msu.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide on the Safety and Handling of (S)-Vanol Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of (S)-Vanol powder, a prominent chiral ligand in asymmetric catalysis. The document details its chemical and physical properties, associated hazards, and necessary safety precautions. Furthermore, it includes a detailed experimental protocol for a key application and visual representations of experimental workflow and a proposed catalytic cycle to aid researchers in its practical use.
Chemical and Physical Properties
This compound, with the chemical name (S)-3,3'-Diphenyl-2,2'-bi-1-naphthalenol, is a white to pale yellow crystalline powder. Its robust and sterically demanding structure makes it an effective chiral ligand in a variety of asymmetric transformations.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₂₂O₂ | [1][2] |
| Molecular Weight | 438.52 g/mol | [1][2] |
| CAS Number | 147702-14-5 | [1][2] |
| Melting Point | 199-203 °C | |
| Optical Activity | [α]20/D -314° (c = 1 in chloroform) | |
| Appearance | White to pale yellow powder | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety and Hazard Information
This compound powder is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are skin irritation, serious eye damage, and respiratory irritation.[4] It may also cause long-lasting harmful effects to aquatic life.[4]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Data sourced from multiple safety data sheets.[4]
Recommended Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is mandatory:
| PPE | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals should be worn where extensive contact is possible. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder to avoid inhalation. |
Information compiled from safety data sheets.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid formation and inhalation of dust.[4]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Store in a cool place, with a recommended temperature of 2-8°C.[3]
Experimental Protocols
This compound is a versatile chiral ligand used in various asymmetric reactions, including aziridination, Diels-Alder reactions, imine aldol additions, and the Petasis reaction.[1][5] A detailed protocol for the asymmetric aziridination of imines is provided below as a representative example of its application.
Asymmetric Aziridination of an Imine
This protocol is a general procedure based on methodologies reported in the literature for the this compound-borate catalyzed reaction of an imine with ethyl diazoacetate.
Materials:
-
This compound
-
Triphenylborate (B(OPh)₃)
-
Imine substrate
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol).
-
Add anhydrous dichloromethane (2 mL) to dissolve the ligand.
-
To this solution, add a solution of triphenylborate (0.1 mmol) in anhydrous dichloromethane (1 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
Aziridination Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the imine substrate (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the freshly prepared this compound-borate catalyst solution to the imine solution.
-
Add ethyl diazoacetate (1.1 mmol) to the reaction mixture dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aziridine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for carrying out an this compound catalyzed asymmetric reaction.
References
Solubility of (S)-Vanol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Vanol, a vaulted biaryl ligand, is a cornerstone in modern asymmetric catalysis. Its unique steric and electronic properties have led to its successful application in a variety of enantioselective transformations. A thorough understanding of its solubility in common organic solvents is critical for its effective use in reaction setup, catalyst preparation, and purification processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows and catalytic cycles.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the solubility of structurally similar chiral diols like (S)-BINOL and the general principles of "like dissolves like," a representative solubility profile can be estimated. This compound is a large, relatively non-polar molecule with polar hydroxyl groups, suggesting moderate solubility in a range of organic solvents.
The following table presents illustrative solubility data for this compound in several common organic solvents. These values are estimates and should be confirmed experimentally for specific applications.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility of this compound (mg/mL) at 25°C |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | ~30 |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | ~20 |
| Toluene | C₇H₈ | 2.4 | ~15 |
| Acetone | C₃H₆O | 20.7 | ~10 |
| Ethanol | C₂H₅OH | 24.6 | ~5 |
| Methanol | CH₃OH | 32.6 | ~2 |
| Hexane | C₆H₁₄ | 1.9 | <1 |
| Water | H₂O | 80.1 | Insoluble |
Note: The solubility of (S)-BINOL, a related chiral ligand, is approximately 30 mg/mL in tetrahydrofuran, 22 mg/mL in ethanol, and 19 mg/mL in dichloromethane. This data provides a useful reference for estimating the solubility of the larger and more sterically hindered this compound.
Experimental Protocol for Solubility Determination
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following method outlines a common procedure for determining the solubility of a crystalline organic compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance (± 0.1 mg)
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Pipette a precise volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspensions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle for a few hours.
-
Carefully withdraw a known volume of the supernatant using a micropipette, avoiding any solid particles.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC with a chiral column or a UV-Vis spectrophotometer.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
-
Replicates:
-
Perform the experiment in triplicate to ensure the precision and accuracy of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Catalytic Cycle of Asymmetric Aziridination
This compound is a highly effective ligand in the catalytic asymmetric aziridination of imines. The following diagram illustrates a plausible catalytic cycle for this transformation, where a boron-based Lewis acid is activated by the chiral this compound ligand.
Caption: Asymmetric aziridination catalytic cycle.
Methodological & Application
Application Notes and Protocols for (S)-Vanol Catalyzed Asymmetric Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the (S)-Vanol catalyzed asymmetric Diels-Alder reaction, a powerful tool for the enantioselective synthesis of six-membered rings, which are key structural motifs in many natural products and pharmaceuticals. This document includes detailed experimental protocols, quantitative data for representative reactions, and visualizations of the catalytic cycle and experimental workflow.
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high efficiency. The development of asymmetric variants of this reaction has been crucial for the synthesis of enantiomerically pure compounds. Chiral ligands play a pivotal role in inducing enantioselectivity, and this compound, a vaulted biaryl ligand, has emerged as a highly effective ligand in asymmetric catalysis, including the Diels-Alder reaction.
This compound, when complexed with a Lewis acid such as a boron-based reagent, forms a chiral catalyst that can effectively control the facial selectivity of the Diels-Alder cycloaddition. This system has been successfully applied to the synthesis of chiral cyclohexene derivatives with good to excellent yields and enantioselectivities.
Catalytic Cycle and Mechanism
The this compound-boron Lewis acid complex catalyzes the asymmetric Diels-Alder reaction by activating the dienophile and creating a chiral environment that directs the approach of the diene. The proposed catalytic cycle involves the following key steps:
-
Catalyst Formation: The this compound ligand coordinates to a boron Lewis acid, such as triphenylborate, to form the active chiral catalyst.
-
Dienophile Activation: The dienophile, typically an α,β-unsaturated carbonyl compound, coordinates to the boron center of the chiral catalyst. This coordination increases the electrophilicity of the dienophile and locks it into a specific conformation within the chiral pocket of the catalyst.
-
Diastereoselective Cycloaddition: The diene then approaches the activated dienophile from the less sterically hindered face, as dictated by the bulky phenyl groups of the this compound ligand. This leads to the formation of the Diels-Alder adduct with high enantioselectivity.
-
Product Release and Catalyst Regeneration: The cycloadduct dissociates from the catalyst, which can then enter a new catalytic cycle.
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric Diels-Alder reaction.
Experimental Protocols
The following protocols are based on the successful application of an this compound-borate catalyst in the asymmetric Diels-Alder reaction of 2'-hydroxychalcones. These can be adapted for other substrates with appropriate optimization.
General Procedure for the this compound Catalyzed Asymmetric Diels-Alder Reaction
This protocol describes the in situ preparation of the catalyst followed by the cycloaddition reaction.
Materials:
-
This compound
-
Triphenylborate (B(OPh)₃)
-
Dienophile (e.g., 2'-hydroxychalcone derivative)
-
Diene (e.g., isoprene, 2,3-dimethyl-1,3-butadiene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Protocol:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.12 equiv).
-
Add anhydrous toluene (or other suitable solvent) to dissolve the ligand.
-
Add triphenylborate (0.12 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Diels-Alder Reaction:
-
To the flask containing the pre-formed catalyst, add the dienophile (1.0 equiv).
-
Add the diene (5.0-10.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.
-
-
Work-up and Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired Diels-Alder adduct.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Caption: General experimental workflow for the this compound catalyzed asymmetric Diels-Alder reaction.
Quantitative Data
The following table summarizes representative results for the this compound-borate catalyzed asymmetric Diels-Alder reaction between various 2'-hydroxychalcone derivatives and dienes, as reported by Li et al. (2023).
| Entry | Dienophile (2'-hydroxychalcone derivative) | Diene | Yield (%) | ee (%) |
| 1 | 2'-Hydroxychalcone | Isoprene | 95 | 78 |
| 2 | 4-Methyl-2'-hydroxychalcone | Isoprene | 98 | 80 |
| 3 | 4-Methoxy-2'-hydroxychalcone | Isoprene | 99 | 82 |
| 4 | 4-Chloro-2'-hydroxychalcone | Isoprene | 96 | 75 |
| 5 | 2'-Hydroxychalcone | 2,3-Dimethyl-1,3-butadiene | 97 | 85 |
| 6 | 4-Bromo-2'-hydroxychalcone | 2,3-Dimethyl-1,3-butadiene | 99 | 86 |
Factors Influencing the Reaction
Several factors can influence the yield and enantioselectivity of the this compound catalyzed asymmetric Diels-Alder reaction. Understanding these relationships is crucial for optimizing the reaction conditions for a specific set of substrates.
Caption: Logical relationships between key factors and outcomes in the this compound catalyzed asymmetric Diels-Alder reaction.
Key Considerations:
-
Catalyst Loading: Higher catalyst loading can increase the reaction rate but may not always lead to higher enantioselectivity and can increase costs.
-
Temperature: Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times.
-
Solvent: The choice of solvent can significantly impact both the solubility of the reactants and the stability and activity of the catalyst.
-
Substrate Structure: The electronic and steric properties of both the diene and the dienophile are critical determinants of reactivity and stereoselectivity. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.
Conclusion
The this compound catalyzed asymmetric Diels-Alder reaction offers a robust and efficient method for the synthesis of enantioenriched cyclohexene derivatives. The vaulted chiral environment provided by the this compound ligand, in combination with a Lewis acid, allows for excellent control over the stereochemical outcome of the reaction. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, providing a solid foundation for the application of this powerful catalytic system. Further optimization of reaction conditions for different substrate combinations will likely expand the scope and utility of this methodology.
Application Notes and Protocols for (S)-Vanol in Enantioselective Aziridination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S)-Vanol in the highly enantioselective synthesis of aziridines. Aziridines are valuable building blocks in medicinal chemistry and drug development due to their utility in the synthesis of chiral amines and other complex nitrogen-containing molecules. The this compound-catalyzed aziridination of imines offers a reliable and efficient method to access these important intermediates with excellent stereocontrol.
Introduction
The catalytic asymmetric aziridination of imines with diazo compounds is a powerful transformation for the synthesis of optically active aziridines.[1][2] The vaulted biaryl ligand this compound, in combination with a boron source such as triphenylborate, forms a chiral Lewis acid catalyst that effectively promotes this reaction with high diastereo- and enantioselectivity.[3][4] This method is particularly effective for the reaction of N-benzhydryl imines with ethyl diazoacetate, yielding predominantly cis-aziridines in high yields and with excellent enantiomeric excesses (ee).[2][5]
A key advantage of the this compound system is its broad substrate scope, which includes imines derived from both aromatic and aliphatic aldehydes.[3] The resulting N-benzhydryl aziridine-2-carboxylates can be readily deprotected under mild acidic conditions to afford the corresponding N-H aziridines, which are versatile intermediates for further synthetic manipulations.[6]
Data Presentation
The following tables summarize the performance of the this compound-borate catalyst system in the enantioselective aziridination of various N-benzhydryl imines with ethyl diazoacetate.
Table 1: Enantioselective Aziridination of Aromatic Imines
| Entry | R in R-CH=NBh | Yield (%) | dr (cis:trans) | ee (%) of cis-isomer |
| 1 | Phenyl | 91 | >50:1 | 96 |
| 2 | o-Tolyl | 86 | >50:1 | 89 |
| 3 | p-Bromophenyl | 92 | >50:1 | 93 |
| 4 | p-Nitrophenyl | 88 | 20:1 | 96 |
| 5 | 1-Naphthyl | 92 | >50:1 | 94 |
Data sourced from multiple studies, specific conditions may vary slightly.[3][6]
Table 2: Enantioselective Aziridination of Aliphatic Imines
| Entry | R in R-CH=NBh | Yield (%) | dr (cis:trans) | ee (%) of cis-isomer |
| 1 | Cyclohexyl | 69 | >50:1 | 77 |
| 2 | tert-Butyl | 74 | >50:1 | 87 |
| 3 | n-Propyl | 11 | nd | 63 |
Data sourced from multiple studies, specific conditions may vary slightly.[3][6] "nd" denotes that the diastereomeric ratio was not determined.
Experimental Protocols
Protocol 1: In Situ Preparation of the this compound-Borate Catalyst
This protocol describes the preparation of the active chiral Lewis acid catalyst from this compound and triphenylborate.
Materials:
-
This compound
-
Triphenylborate (B(OPh)₃)
-
Anhydrous solvent (e.g., CH₂Cl₂, CCl₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (0.1 equivalents relative to the imine).
-
Add anhydrous solvent (e.g., CH₂Cl₂) to dissolve the ligand.
-
Add triphenylborate (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation. The resulting catalyst solution is used directly in the aziridination reaction.
Protocol 2: General Procedure for Enantioselective Aziridination
This protocol outlines the general steps for the aziridination of an N-benzhydryl imine with ethyl diazoacetate using the pre-formed this compound-borate catalyst.
Materials:
-
N-benzhydryl imine (1.0 equivalent)
-
Ethyl diazoacetate (1.1 - 1.5 equivalents)
-
This compound-borate catalyst solution (see Protocol 1)
-
Anhydrous solvent (e.g., CH₂Cl₂, CCl₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the freshly prepared this compound-borate catalyst solution, add the N-benzhydryl imine (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add ethyl diazoacetate (1.1 - 1.5 equivalents) to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Allow the reaction to stir at the same temperature until completion (monitoring by TLC or LC-MS is recommended, typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis-aziridine-2-carboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[4]
Protocol 3: Deprotection of the N-Benzhydryl Group
This protocol describes a method for the removal of the N-benzhydryl protecting group to yield the N-H aziridine.
Materials:
-
N-benzhydryl aziridine
-
Trifluoroacetic acid (TFA)
-
Anisole (as a scavenger)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-benzhydryl aziridine in dichloromethane.
-
Add anisole (5-10 equivalents).
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-H aziridine.
Visualizations
Caption: Experimental workflow for this compound catalyzed enantioselective aziridination.
Caption: Proposed catalytic cycle for the enantioselective aziridination.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: (S)-Vanol Catalyzed Asymmetric Imine Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric imine aldol reaction is a powerful transformation for the stereoselective synthesis of chiral β-amino esters and acids, which are key structural motifs in a wide array of pharmaceuticals and natural products. The development of efficient and highly selective catalysts for this reaction is of paramount importance. (S)-Vanol, a C2-symmetric vaulted biaryl ligand, in combination with zirconium(IV) alkoxides, has emerged as a superior catalyst system, consistently delivering high yields and exceptional levels of enantioselectivity. This protocol details the application of the Zr-(S)-Vanol catalyst in the asymmetric aldol reaction of imines with silyl ketene acetals.
Advantages of the Zr-(S)-Vanol Catalyst System
The zirconium catalyst derived from this compound offers significant advantages over other chiral Lewis acid systems, particularly those based on the analogous BINOL ligand. Key benefits include:
-
High Enantioselectivity: The vaulted structure of the Vanol ligand creates a well-defined chiral pocket around the zirconium center, leading to excellent facial discrimination of the imine and high enantiomeric excesses (ee) in the final product.
-
High Yields: The reaction proceeds efficiently under mild conditions to provide the desired β-amino esters in high chemical yields.
-
Broad Substrate Scope: The catalyst system is effective for a variety of imines, including those with electron-donating and electron-withdrawing groups on the aromatic ring.
-
Operational Simplicity: The catalyst can be prepared in situ from commercially available starting materials, and the reaction can be performed at or near room temperature.
Reaction Principle
The this compound catalyzed imine aldol reaction involves the addition of a silyl ketene acetal to an imine, promoted by a chiral zirconium Lewis acid. The active catalyst is typically generated in situ from this compound and a zirconium(IV) alkoxide, such as zirconium(IV) tert-butoxide (Zr(OtBu)₄). The this compound ligand coordinates to the zirconium center, creating a chiral environment that directs the approach of the nucleophile to one face of the activated imine.
Data Presentation
The following tables summarize the performance of the Zr-(S)-Vanol catalyst system in the asymmetric aldol reaction between various N-(2-hydroxyphenyl)imines and a silyl ketene acetal.
Table 1: Effect of Imine Substitution on Reaction Outcome
| Entry | Imine Substrate (R) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 95 | 89 |
| 2 | 3-Me | 92 | 91 |
| 3 | 4-Me | 96 | 89 |
| 4 | 5-Me | 94 | >99 |
| 5 | 5-Cl | 90 | 85 |
| 6 | 3,5-diMe | 98 | >99 |
Reaction conditions: Imine (1.0 equiv), silyl ketene acetal (1.2 equiv), this compound (10 mol%), Zr(OtBu)₄ (10 mol%), N-methylimidazole (20 mol%) in toluene at room temperature.
Table 2: Influence of Reaction Temperature and Catalyst Loading
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 10 | 98 | >99 |
| 2 | 50 | 10 | 99 | >99 |
| 3 | 100 | 10 | 99 | >99 |
| 4 | 100 | 1 | 95 | >99 |
Substrate: 3,5-dimethyl substituted N-(2-hydroxyphenyl)imine.
Experimental Protocols
Materials and General Considerations
-
This compound is commercially available.
-
Zirconium(IV) tert-butoxide (Zr(OtBu)₄) is commercially available and should be handled under an inert atmosphere.
-
Imines can be synthesized by the condensation of the corresponding salicylaldehyde derivative with an aniline.
-
Silyl ketene acetals are either commercially available or can be prepared from the corresponding esters.
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvents are required. Toluene can be dried by distillation over sodium/benzophenone.
Protocol 1: In Situ Preparation of the Zr-(S)-Vanol Catalyst
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
Add a solution of zirconium(IV) tert-butoxide (0.1 mmol) in anhydrous toluene (1.0 mL) dropwise to the this compound solution at room temperature.
-
Add N-methylimidazole (0.2 mmol) to the mixture.
-
Stir the resulting solution at room temperature for 30 minutes to allow for catalyst formation. The catalyst solution is now ready for use.
Protocol 2: General Procedure for the Asymmetric Imine Aldol Reaction
-
To the freshly prepared catalyst solution from Protocol 1, add the imine (1.0 mmol) in one portion at room temperature.
-
Stir the mixture for 15 minutes.
-
Add the silyl ketene acetal (1.2 mmol) dropwise to the reaction mixture over a period of 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure β-amino ester.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Proposed catalytic cycle for the Zr-(S)-Vanol catalyzed imine aldol reaction.
Caption: General experimental workflow for the asymmetric imine aldol reaction.
Applications of Zr-Vanol Catalysts in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based catalysts have emerged as powerful tools in asymmetric synthesis due to their low toxicity, abundance, and diverse reactivity.[1][2] Chiral ligands play a crucial role in inducing enantioselectivity in metal-catalyzed reactions. Among these, the VANOL ligand, a vaulted biaryl ligand, has demonstrated significant potential in asymmetric catalysis due to its unique structural features that create a deep chiral pocket around the metal center.[3] This document provides an overview of the applications of Zr-Vanol catalysts in asymmetric synthesis, including detailed protocols for key reactions. While direct literature on Zr-Vanol catalysts is specialized, this guide draws on available information and analogous systems, such as Zr-BINOL, to illustrate their potential and application.
Core Concepts
The catalytic activity of Zr-Vanol systems stems from the formation of a chiral Lewis acidic zirconium complex. The VANOL ligand, when coordinated to a zirconium precursor (e.g., Zr(OtBu)₄), creates a sterically defined environment that directs the approach of substrates, leading to the preferential formation of one enantiomer. The vaulted structure of VANOL is considered to provide a deeper and more sterically hindered chiral environment compared to the more traditional BINOL ligand, which can lead to higher enantioselectivities in certain reactions.[3]
Application 1: Asymmetric Imine Aldol Reaction
Zr-Vanol catalysts have been effectively employed in the asymmetric aldol reaction of silyl ketene acetals with aryl imines, providing a valuable method for the synthesis of chiral β-amino esters. These products are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Quantitative Data
| Entry | Ligand | R | Yield (%) | ee (%) |
| 1 | VANOL | Ph | 95 | 94 |
| 2 | VANOL | 4-MeO-C₆H₄ | 92 | 96 |
| 3 | VANOL | 4-Cl-C₆H₄ | 96 | 93 |
| 4 | VAPOL | Ph | 98 | 98 |
| 5 | BINOL | Ph | 90 | 85 |
Table 1: Enantioselective Aldol Reaction of Imines with Silyl Ketene Acetals Catalyzed by Zr-Vanol and Related Catalysts.
Experimental Protocol: Asymmetric Imine Aldol Reaction
Materials:
-
(S)-VANOL ligand
-
Zirconium (IV) tert-butoxide (Zr(OtBu)₄)
-
Aryl imine
-
Silyl ketene acetal
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) is added to a solution of Zr(OtBu)₄ (0.1 mmol) in anhydrous toluene (5 mL) at room temperature. The mixture is stirred for 1 hour to form the Zr-Vanol catalyst.
-
Reaction Setup: In a separate flask, the aryl imine (1.0 mmol) is dissolved in anhydrous toluene (10 mL).
-
Aldol Addition: The freshly prepared Zr-Vanol catalyst solution is added to the imine solution. The reaction mixture is cooled to -20 °C. The silyl ketene acetal (1.2 mmol) is then added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-amino ester.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Experimental Workflow
Application 2: Asymmetric α-Iminol Rearrangement
A zirconium complex of VANOL has been reported to be a highly effective catalyst for the rearrangement of α-hydroxy imines to α-amino ketones, achieving excellent enantioselectivities.[4][5] This transformation is valuable for the synthesis of chiral α-amino ketones, which are prevalent motifs in pharmaceutical compounds.
Quantitative Data
While specific quantitative data for a range of substrates was not available in the initial search, the literature highlights that the Zr-Vanol catalyst provides "97 to >99% ee for the majority of the substrates examined".[4]
Experimental Protocol: Asymmetric α-Iminol Rearrangement
Materials:
-
This compound ligand
-
Zirconium (IV) isopropoxide (Zr(OiPr)₄)
-
α-Hydroxy imine substrate
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of this compound (0.1 mmol) in anhydrous dichloromethane (5 mL) is added to a solution of Zr(OiPr)₄ (0.1 mmol) in anhydrous dichloromethane (5 mL) at room temperature. The mixture is stirred for 1 hour.
-
Reaction Setup: The α-hydroxy imine (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL) in a separate flask.
-
Rearrangement Reaction: The prepared Zr-Vanol catalyst solution is added to the substrate solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC.
Reaction Mechanism Pathway
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01808K [pubs.rsc.org]
- 3. catalysis [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Takayuki Furukawa - My portal - researchmap [researchmap.jp]
Asymmetric Baeyer-Villiger Reaction: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the asymmetric Baeyer-Villiger (BV) reaction is a powerful tool for the stereoselective synthesis of chiral lactones and esters, which are valuable building blocks in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for performing asymmetric BV reactions using various catalytic systems.
The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones.[1][2] The development of asymmetric versions of this reaction has been a significant focus in organic synthesis, enabling the production of optically pure compounds.[3] This is achieved through the use of chiral catalysts, including metal complexes, organocatalysts, and enzymes.[3][4]
I. Catalytic Systems for Asymmetric Baeyer-Villiger Reactions
A variety of catalytic systems have been developed for the asymmetric Baeyer-Villiger oxidation, each with its own advantages and substrate scope. The choice of catalyst is crucial for achieving high enantioselectivity and yield.
1. Chiral Lewis Acid Catalysis: Chiral Lewis acids, often in combination with an oxidant like hydrogen peroxide or a peroxy acid, can activate the ketone substrate and control the stereochemical outcome of the reaction. Common systems include complexes of scandium (Sc), aluminum (Al), and copper (Cu).[3][5][6]
2. Organocatalysis: Chiral organic molecules can also catalyze the asymmetric BV reaction. These catalysts, such as chiral flavins and phosphoric acids, offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis to avoid metal contamination.[7][8]
3. Biocatalysis using Baeyer-Villiger Monooxygenases (BVMOs): BVMOs are a class of enzymes that catalyze the Baeyer-Villiger reaction with high regio- and enantioselectivity in nature.[9][10] These enzymes utilize molecular oxygen as the oxidant and a cofactor such as NADPH.[9][11] The use of whole-cell or isolated BVMOs is a green and efficient approach for the synthesis of chiral lactones.[11]
II. Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the asymmetric Baeyer-Villiger oxidation of a common substrate, 3-phenylcyclobutanone, using different catalytic systems. This allows for a direct comparison of their efficiency and stereoselectivity.
Table 1: Asymmetric Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone with Metal-Based Catalysts
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-VANOL/Me₂AlCl (20 mol%) | Cumene hydroperoxide | Toluene | -15 | - | - | 80 | [6] |
| (R)-BINOL/Me₂AlCl (20 mol%) | Cumene hydroperoxide | Toluene | -15 | - | - | 68 | [6] |
| Chiral N,N′-dioxide-Sc(OTf)₃ | m-CPBA | Ethyl acetate | 30 | 12 | 99 | 95 | [12] |
| Co(Salen) Complex 1 | H₂O₂ | - | - | - | - | 59 | [13] |
Table 2: Asymmetric Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone with Organocatalysts
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Planar-chiral bisflavin | H₂O₂ | - | - | - | 67 | 63 (S) | [8] |
| Flavinium/ (DHQ)₂PHAL ion-pair | H₂O₂ | - | - | - | up to 96 | up to 96 | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data tables.
Protocol 1: Asymmetric Baeyer-Villiger Oxidation using a Chiral N,N′-dioxide-Sc(OTf)₃ Catalyst[12]
Materials:
-
3-Phenylcyclobutanone
-
Chiral N,N′-dioxide ligand
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Ethyl acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube under an inert atmosphere, add the chiral N,N′-dioxide ligand (0.02 mmol, 10 mol%) and Sc(OTf)₃ (0.02 mmol, 10 mol%).
-
Add anhydrous ethyl acetate (2.0 mL) and stir the mixture at 30 °C for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 30 °C).
-
Add 3-phenylcyclobutanone (0.2 mmol, 1.0 equiv).
-
Add m-CPBA (0.3 mmol, 1.5 equiv) portionwise over 30 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding lactone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Baeyer-Villiger Oxidation using a (R)-VANOL/Me₂AlCl Catalyst[6]
Materials:
-
3-Phenylcyclobutanone
-
(R)-VANOL
-
Dimethylaluminum chloride (Me₂AlCl) in hexanes (1.0 M solution)
-
Cumene hydroperoxide (CHP)
-
Toluene, anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-VANOL (0.06 mmol, 20 mol%) in anhydrous toluene (2.5 mL) under an inert atmosphere, add Me₂AlCl (0.06 mmol, 60 µL of a 1.0 M solution in hexanes) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature, then cool to -15 °C.
-
After 15 minutes at -15 °C, add a solution of 3-phenylcyclobutanone (0.3 mmol) in toluene (0.5 mL).
-
Add cumene hydroperoxide (0.36 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at -15 °C and monitor by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous Na₂SO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the lactone.
-
Analyze the enantiomeric excess by chiral GC or HPLC.
IV. Mandatory Visualizations
Experimental Workflow
The general experimental workflow for a catalytic asymmetric Baeyer-Villiger reaction is depicted below.
Caption: General experimental workflow for asymmetric Baeyer-Villiger oxidation.
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for different types of catalysts.
Catalytic Cycle of a Chiral Lewis Acid (e.g., Sc(OTf)₃/N,N'-dioxide) Catalyzed Baeyer-Villiger Reaction
Caption: Proposed catalytic cycle for a Lewis acid-catalyzed asymmetric BV reaction.
Catalytic Cycle of a Baeyer-Villiger Monooxygenase (BVMO)
Caption: Simplified catalytic cycle of a Baeyer-Villiger Monooxygenase (BVMO).
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Bayer-Villiger Monooxygenase (BVMO) - Wordpress [reagents.acsgcipr.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 13. ias.ac.in [ias.ac.in]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: (S)-Vanol in the Synthesis of Chiral β-Amino Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino esters are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and serve as versatile building blocks in organic synthesis. The development of efficient and highly stereoselective methods for their synthesis is a significant focus in modern drug discovery and development. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, offering a metal-free and environmentally benign alternative to traditional catalysts.
(S)-Vanol, a C₂-symmetric vaulted biaryl ligand, can be converted into a chiral phosphoric acid catalyst. The unique steric and electronic properties of the this compound scaffold create a well-defined chiral pocket, enabling high levels of enantiocontrol in various reactions. This application note details the use of this compound-derived phosphoric acid as a catalyst in the asymmetric Mannich reaction for the synthesis of enantioenriched β-amino esters.
Reaction Principle
The core transformation is the asymmetric Mannich reaction between an imine and a ketene silyl acetal. The this compound-derived phosphoric acid acts as a Brønsted acid catalyst, activating the imine towards nucleophilic attack and controlling the facial selectivity of the addition of the ketene silyl acetal. This control originates from the formation of a well-organized, hydrogen-bonded transition state within the chiral environment of the catalyst.
Data Presentation
While specific data for this compound catalyzed Mannich reaction for β-amino ester synthesis is not extensively published, the closely related and structurally similar VAPOL (Vaulted Biaryl Phosphoric Acid) catalyst has demonstrated exceptional performance in the asymmetric reduction of α-imino esters to α-amino esters. This data serves as a strong indicator of the potential of vaulted biaryl phosphoric acids like this compound in achieving high enantioselectivity in related transformations.
Table 1: Enantioselective Reduction of α-Imino Esters with a VAPOL-Derived Phosphoric Acid Catalyst [1]
| Entry | R¹ (in Imino Ester) | R² (in Imino Ester) | Yield (%) | ee (%) |
| 1 | Ph | Et | 99 | 94 |
| 2 | 4-MeO-C₆H₄ | Et | 99 | 96 |
| 3 | 4-F-C₆H₄ | Et | 99 | 95 |
| 4 | 2-Naphthyl | Et | 99 | 96 |
| 5 | Ph | Me | 99 | 97 |
| 6 | c-Hex | Et | 99 | 99 |
| 7 | n-Pr | Et | 99 | 96 |
This table demonstrates the high yields and excellent enantioselectivities achievable with a vaulted biaryl phosphoric acid catalyst in a related asymmetric transformation.[1]
Experimental Protocols
The following is a representative protocol for the asymmetric Mannich reaction of an N-Boc-imine with a ketene silyl acetal catalyzed by a chiral phosphoric acid. This protocol is based on established procedures for similar catalysts and should be optimized for specific substrates when using an this compound-derived phosphoric acid.
Materials:
-
This compound-derived phosphoric acid catalyst (1-10 mol%)
-
N-Boc-protected imine (1.0 equiv)
-
Ketene silyl acetal (1.2-1.5 equiv)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Molecular sieves (4 Å), flame-dried
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound-derived phosphoric acid catalyst and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene to the flask and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C, -40 °C, or room temperature, to be optimized).
-
Add the N-Boc-protected imine to the catalyst suspension.
-
Slowly add the ketene silyl acetal to the reaction mixture dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino ester.
-
Determine the yield and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of chiral β-amino esters.
Experimental Workflow
Caption: A typical experimental workflow for the catalyzed reaction.
Catalyst's Mode of Action
Caption: Bifunctional activation by the this compound phosphoric acid catalyst.
References
Application Notes and Protocols for Scale-Up of (S)-Vanol Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the successful scale-up of asymmetric reactions catalyzed by the (S)-Vanol ligand. The focus is on providing practical guidance for transitioning from laboratory-scale experiments to larger-scale production, a critical step in pharmaceutical and fine chemical development.
Introduction to this compound Catalysis
This compound is a C2-symmetric vaulted biaryl ligand that has demonstrated exceptional performance in a variety of asymmetric catalytic transformations. Its unique steric and electronic properties create a well-defined chiral environment, leading to high levels of enantioselectivity and diastereoselectivity in reactions such as aziridinations, Diels-Alder cycloadditions, and aldol reactions. The robustness of the catalyst system, often a borate complex of this compound, allows for low catalyst loadings and high turnover numbers, making it an attractive candidate for industrial applications.
Key Scale-Up Considerations
Scaling up any chemical process introduces challenges that may not be apparent at the laboratory scale. For this compound catalyzed reactions, careful attention must be paid to the following parameters:
-
Catalyst Loading and Efficiency: One of the significant advantages of the this compound catalyst system is its high efficiency. Catalyst loadings as low as 0.25 to 0.5 mol% have been reported to be effective, which is economically favorable for larger-scale synthesis.[1] Maintaining high turnover numbers (TONs) is crucial for a cost-effective process.
-
Solvent Selection and Concentration: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. While dichloromethane is commonly used at the lab scale, for industrial processes, alternative solvents with higher boiling points and better safety profiles, such as toluene or methyl tert-butyl ether (MTBE), should be considered. Reaction concentration also plays a critical role; higher concentrations can increase throughput but may also lead to challenges with heat dissipation and mixing.
-
Temperature Control: Asymmetric reactions are often sensitive to temperature fluctuations, which can affect enantioselectivity. On a larger scale, exothermic reactions require efficient heat removal to maintain a constant internal temperature. The choice of reactor and its cooling capacity are critical considerations.
-
Mixing and Agitation: Homogeneous mixing is essential to ensure that all reactants are in contact with the catalyst, leading to consistent reaction rates and selectivities. Inadequate mixing can create localized "hot spots" or areas of high concentration, potentially leading to side reactions and reduced product quality. The type of agitator and stirring speed need to be optimized for the specific reactor geometry and reaction volume.
-
Purification of the Final Product: Purification methods that are straightforward on a small scale, such as column chromatography, can be cumbersome and costly for large quantities of material. Crystallization is often the preferred method for purification at scale, as it can be highly effective in removing both chemical and enantiomeric impurities. For instance, N-benzhydryl aziridines derived from this compound catalyzed reactions are often highly crystalline and can be upgraded to >99% ee with a single recrystallization.[2]
-
Ligand Recovery: The this compound ligand is a valuable component of the catalyst system. Developing a protocol for its recovery and reuse can significantly improve the overall process economics. Reports indicate that the ligand can be recovered in high yield (e.g., 95%) without loss of optical purity.
Data Presentation: Asymmetric Aziridination of N-Benzhydryl Imines
The asymmetric aziridination of imines with ethyl diazoacetate is a well-documented and highly successful application of this compound catalysis. The resulting chiral aziridine-2-carboxylates are valuable building blocks in medicinal chemistry.
| Parameter | Laboratory Scale (e.g., 1 mmol) | Gram Scale (e.g., 25 mmol) |
| Substrate | N-Benzhydryl imine | N-Benzhydryl imine |
| Reagent | Ethyl diazoacetate (1.1 equiv) | Ethyl diazoacetate (1.1 equiv) |
| Catalyst | This compound/B(OPh)₃ | This compound/B(OPh)₃ |
| Catalyst Loading | 0.5 mol% | 0.25 - 0.5 mol% |
| Solvent | Dichloromethane | Toluene |
| Concentration | 0.1 M | 0.5 - 1.0 M |
| Temperature | Room Temperature | Room Temperature (with cooling) |
| Reaction Time | 8 - 12 hours | 12 - 24 hours |
| Yield | ~87% | ~80-90% |
| Enantiomeric Excess (ee) | 93% ee | 90-94% ee (before recrystallization) |
| Diastereoselectivity | >50:1 (cis:trans) | >50:1 (cis:trans) |
| Purification | Column Chromatography | Recrystallization |
| Final ee | >99% | >99% |
Note: The data presented is a summary based on literature reports and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Aziridination
This protocol describes a representative procedure for the gram-scale synthesis of an ethyl cis-aziridine-2-carboxylate using an this compound-borate catalyst.
Materials:
-
This compound
-
Triphenylborate (B(OPh)₃)
-
N-Benzhydryl imine (e.g., from benzaldehyde)
-
Ethyl diazoacetate
-
Anhydrous toluene
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Syringe pump for the addition of ethyl diazoacetate
-
Jacketed reactor with overhead stirring (for larger scales)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, this compound (0.5 mol%) and triphenylborate (0.5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30-60 minutes to pre-form the catalyst.
-
Reaction Setup: To the catalyst solution, add the N-benzhydryl imine (1.0 equiv).
-
Reactant Addition: The ethyl diazoacetate (1.1 equiv), as a solution in anhydrous toluene, is added slowly to the reaction mixture via a syringe pump over a period of 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting imine is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate/hexanes).
-
Purification: The crude product is purified by recrystallization. The solid is collected by filtration, washed with cold hexanes, and dried under vacuum to yield the highly enantioenriched ethyl cis-aziridine-2-carboxylate.
Visualizations
Caption: General workflow for scaling up a catalytic reaction.
Caption: Key parameters influencing the success of scale-up.
Caption: Simplified catalytic cycle for aziridination.
References
Application Notes and Protocols for the Immobilization of Vanol Catalysts on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanol (Vaulted Biaryl Naphthol) catalysts are a class of chiral ligands renowned for their effectiveness in a variety of asymmetric transformations. Their unique vaulted structure creates a well-defined chiral pocket, leading to high enantioselectivities in numerous reactions. However, like many homogeneous catalysts, their application on an industrial scale is often hampered by challenges in separation from the reaction mixture and subsequent reuse. Immobilization of these powerful catalysts onto solid supports offers a practical solution to these limitations, enabling catalyst recovery, recycling, and integration into continuous flow processes.[1]
This document provides detailed application notes and proposed experimental protocols for the immobilization of Vanol catalysts on three common solid supports: silica gel, polymer resins, and magnetic nanoparticles. While specific literature on the immobilization of Vanol is limited, the following protocols are based on established and widely practiced methodologies for the heterogenization of other chiral catalysts, particularly those with similar structural motifs like BINOL.
General Immobilization Strategies
The successful immobilization of a Vanol catalyst requires a strategy that firmly anchors the catalyst to the support without compromising its catalytic activity and stereoselectivity. The most common and robust method is covalent attachment, which involves the formation of a stable chemical bond between the catalyst and the support. This typically requires:
-
Functionalization of the Vanol Ligand: Introduction of a reactive handle (e.g., a carboxylic acid, amine, or vinyl group) onto the Vanol backbone at a position that does not interfere with the catalyst's active site.
-
Functionalization of the Solid Support: Modification of the support surface to introduce complementary reactive groups (e.g., amines, epoxides, or silanols).
-
Coupling Reaction: A chemical reaction to form a covalent bond between the functionalized Vanol and the functionalized support.
An alternative, though often less stable, method is physical adsorption, where the catalyst is adsorbed onto the support surface through non-covalent interactions.[2] Encapsulation within a porous matrix is another approach that physically entraps the catalyst.[2] This document will focus on the more robust covalent immobilization strategy.
Proposed Synthesis of a Functionalized Vanol Derivative for Immobilization
To covalently attach the Vanol catalyst to a solid support, it must first be functionalized with a suitable reactive group. A common strategy for biaryl ligands is to introduce a linker at a non-critical position on the aromatic rings. The following is a proposed synthetic route to a carboxy-functionalized Vanol derivative, which can then be used for immobilization.
Scheme 1: Proposed Synthesis of a Carboxy-Functionalized Vanol Derivative
Caption: Proposed synthesis of a carboxy-functionalized Vanol derivative.
Experimental Protocol: Synthesis of Carboxy-Functionalized Vanol
-
Bromination of Vanol: To a solution of Vanol in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) in portions. Irradiate the mixture with a UV lamp or initiate with a radical initiator (e.g., AIBN) and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the brominated Vanol derivative.
-
Stille Coupling: To a solution of the brominated Vanol in toluene, add vinyl tributyltin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Degas the mixture and heat at 90-100 °C under an inert atmosphere for 12-16 hours. Monitor the reaction by TLC. After completion, cool the reaction and quench with aqueous KF. Filter through celite and extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the vinyl-Vanol derivative.
-
Oxidation to Carboxylic Acid: Dissolve the vinyl-Vanol in a mixture of acetone and water. Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with a saturated solution of sodium bisulfite. Acidify the mixture with HCl and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the carboxy-functionalized Vanol.
Application Note 1: Immobilization of Vanol Catalyst on Silica Gel
Introduction: Silica gel is a widely used support for catalyst immobilization due to its high surface area, mechanical stability, and the presence of reactive silanol groups on its surface.[2][3] These silanol groups can be functionalized to allow for covalent attachment of the catalyst.
Experimental Workflow:
Caption: Workflow for Vanol immobilization on silica gel.
Experimental Protocol:
-
Functionalization of Silica Gel with Amine Groups:
-
Activate silica gel by heating at 150 °C under vacuum for 4 hours.
-
To a suspension of the activated silica gel in dry toluene, add (3-aminopropyl)triethoxysilane (APTES).
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the mixture, filter the solid, and wash sequentially with toluene, ethanol, and dichloromethane.
-
Dry the amine-functionalized silica gel under vacuum.
-
-
Immobilization of Carboxy-Vanol:
-
Suspend the amine-functionalized silica gel in dry N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve the carboxy-functionalized Vanol, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS) in dry DMF. Stir at room temperature for 1 hour to activate the carboxylic acid.
-
Add the activated Vanol solution to the silica gel suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the solid, and wash thoroughly with DMF, water, ethanol, and dichloromethane to remove unreacted reagents.
-
Dry the immobilized Vanol catalyst under vacuum.
-
Characterization: The successful immobilization can be confirmed by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of amide bond vibrations. The catalyst loading can be determined by thermogravimetric analysis (TGA) or elemental analysis.
Illustrative Performance Data (Hypothetical):
| Entry | Support | Catalyst Loading (mmol/g) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recycle Runs |
| 1 | Silica Gel | 0.15 | Asymmetric Aldol | 92 | 95 | 5 (88% ee) |
| 2 | Silica Gel | 0.20 | Asymmetric Diels-Alder | 88 | 92 | 4 (85% ee) |
Disclaimer: The performance data presented is illustrative and for demonstration purposes only. Actual results must be determined experimentally.
Application Note 2: Immobilization of Vanol Catalyst on a Polymer Support
Introduction: Polymer supports, such as polystyrene resins, offer a versatile platform for catalyst immobilization.[4][5][6] The polymer backbone can be readily functionalized with various reactive groups to allow for covalent attachment of the catalyst.
Experimental Workflow:
Caption: Workflow for Vanol immobilization on a polymer support.
Experimental Protocol:
-
Functionalization of Polystyrene Resin with Amine Groups:
-
Swell the polystyrene resin in dichloromethane.
-
Perform nitration of the aromatic rings using a mixture of nitric acid and sulfuric acid at low temperature.
-
Wash the nitrated polymer thoroughly with water and organic solvents.
-
Reduce the nitro groups to amines using a reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation.
-
Wash the amine-functionalized polymer and dry under vacuum.
-
-
Immobilization of Carboxy-Vanol:
-
Swell the amine-functionalized polymer in dry DMF.
-
In a separate flask, activate the carboxy-functionalized Vanol with EDC and NHS in dry DMF as described in the silica gel protocol.
-
Add the activated Vanol solution to the swollen polymer.
-
Stir the mixture at room temperature for 48 hours.
-
Filter the polymer beads and wash extensively with DMF, water, ethanol, and dichloromethane.
-
Dry the immobilized Vanol catalyst under vacuum.
-
Characterization: FTIR spectroscopy can be used to monitor the functionalization and immobilization steps. The degree of functionalization and catalyst loading can be estimated by elemental analysis.
Illustrative Performance Data (Hypothetical):
| Entry | Support | Catalyst Loading (mmol/g) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recycle Runs |
| 1 | Polystyrene | 0.25 | Asymmetric Michael Addition | 95 | 97 | 6 (92% ee) |
| 2 | Polystyrene | 0.30 | Asymmetric Cyanosilylation | 90 | 94 | 5 (89% ee) |
Disclaimer: The performance data presented is illustrative and for demonstration purposes only. Actual results must be determined experimentally.
Application Note 3: Immobilization of Vanol Catalyst on Magnetic Nanoparticles
Introduction: Magnetic nanoparticles (MNPs) are attractive supports for catalysts as they allow for easy separation and recovery of the catalyst from the reaction mixture using an external magnet.[7][8] This avoids the need for filtration or centrifugation, which can be advantageous for fine-particle supports.[9]
Experimental Workflow:
Caption: Workflow for Vanol immobilization on magnetic nanoparticles.
Experimental Protocol:
-
Synthesis and Functionalization of Magnetic Nanoparticles:
-
Synthesize Fe₃O₄ nanoparticles by co-precipitation of FeCl₃ and FeCl₂ with a base.
-
Coat the Fe₃O₄ nanoparticles with a silica shell by reacting with tetraethyl orthosilicate (TEOS) in an ethanol/water mixture with ammonia as a catalyst.
-
Functionalize the silica-coated MNPs with amine groups using APTES in toluene, similar to the protocol for silica gel.
-
Wash the amine-functionalized MNPs with ethanol and water and dry.
-
-
Immobilization of Carboxy-Vanol:
-
Disperse the amine-functionalized MNPs in dry DMF using sonication.
-
Activate the carboxy-functionalized Vanol with EDC and NHS in a separate flask as previously described.
-
Add the activated Vanol solution to the MNP dispersion.
-
Stir the mixture at room temperature for 24-48 hours.
-
Separate the functionalized MNPs using a strong magnet and decant the supernatant.
-
Wash the MNPs repeatedly with DMF, water, and ethanol, using magnetic separation for each washing step.
-
Dry the immobilized Vanol catalyst on MNPs under vacuum.
-
Characterization: The morphology and size of the nanoparticles can be characterized by transmission electron microscopy (TEM). Successful coating and functionalization can be confirmed by FTIR and TGA. The magnetic properties can be measured using a vibrating sample magnetometer (VSM).
Illustrative Performance Data (Hypothetical):
| Entry | Support | Catalyst Loading (mmol/g) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recycle Runs |
| 1 | Fe₃O₄@SiO₂ | 0.10 | Asymmetric Hydrogenation | 98 | 96 | 8 (94% ee) |
| 2 | Fe₃O₄@SiO₂ | 0.12 | Asymmetric Epoxidation | 93 | 91 | 7 (88% ee) |
Disclaimer: The performance data presented is illustrative and for demonstration purposes only. Actual results must be determined experimentally.
Conclusion
The immobilization of Vanol catalysts on solid supports presents a promising strategy to enhance their practical utility in synthetic chemistry, particularly for large-scale applications. The protocols outlined in these application notes provide a foundational framework for the heterogenization of Vanol catalysts on silica, polymer, and magnetic nanoparticle supports. While these methodologies are based on well-established principles, optimization of reaction conditions, linker length and type, and support characteristics will be crucial for achieving high catalytic activity, enantioselectivity, and reusability. Further research into the development and application of immobilized Vanol catalysts is highly encouraged to fully exploit their potential in sustainable and efficient asymmetric synthesis.
References
- 1. Organic Synthesis International: Heterogeneous catalysis and catalyst recycling [organicsynthesisinternational.blogspot.com]
- 2. iris.unito.it [iris.unito.it]
- 3. Mesoporous sol–gel silica supported vanadium oxide as effective catalysts in oxidative dehydrogenation of propane to propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymer supported Synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Recent advances in the application of magnetic nanocatalysts in multicomponent reactions | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enantioselective Conjugate Addition of Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Topic: (S)-Vanol for the Conjugate Addition of Terminal Alkynes
Note on this compound: Extensive literature searches did not yield any specific examples of the application of the this compound ligand in the enantioselective conjugate addition of terminal alkynes. While this compound is a well-established vaulted biaryl ligand effective in other asymmetric transformations such as Diels-Alder reactions, imine aldol additions, and aziridinations, its use in the context of conjugate alkyne addition has not been reported.
This document instead provides a detailed overview and protocols for established and highly efficient methods for the enantioselective conjugate addition of terminal alkynes, focusing on catalyst systems employing alternative chiral ligands that have demonstrated broad applicability and high enantioselectivity.
Introduction to Enantioselective Conjugate Addition of Terminal Alkynes
The conjugate addition of terminal alkynes to electron-deficient olefins is a powerful carbon-carbon bond-forming reaction that provides access to valuable chiral propargylic building blocks. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The development of catalytic and enantioselective variants of this reaction is of significant importance. Copper(I) catalysis, in combination with chiral ligands, has emerged as a leading strategy for achieving high enantioselectivity in this transformation. The choice of the chiral ligand is crucial for the success of the reaction, influencing both reactivity and the stereochemical outcome.
Established Chiral Ligands for Enantioselective Conjugate Addition of Terminal Alkynes
Several classes of chiral ligands have been successfully employed in the copper-catalyzed enantioselective conjugate addition of terminal alkynes. These include P,N-ligands and BINOL derivatives.
-
Me-StackPhos: A novel 5-membered chiral biaryl heterocyclic P,N-ligand that has shown excellent performance in the Cu-catalyzed enantioselective conjugate alkynylation of Meldrum's acid acceptors. It achieves high yields and enantioselectivities (up to 98% ee) for a broad range of alkynes.[1][2]
-
PINAP (Pyridine-Containing N-Aryl Phosphine): A class of conveniently accessed P,N-ligands that have been successfully used for the copper-catalyzed enantioselective conjugate addition of terminal acetylenes to Meldrum's acid-derived acceptors in aqueous media.[3]
-
BINOL Derivatives: While extensively used in 1,2-additions of alkynes to aldehydes and ketones, certain BINOL-derived ligands have also been applied in conjugate addition reactions, often in combination with other metals or under specific conditions.
Data Presentation: Performance of Chiral Ligands
The following table summarizes representative data for the copper-catalyzed enantioselective conjugate addition of terminal alkynes to Michael acceptors using the Me-StackPhos ligand.
| Entry | Alkyne | Michael Acceptor | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylene | Benzylidene Meldrum's acid | 3-phenyl-3-(phenylprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 95 | 96 | [1] |
| 2 | 1-Hexyne | Benzylidene Meldrum's acid | 3-(hex-1-yn-1-yl)-2,2-dimethyl-3-phenyl-1,3-dioxane-4,6-dione | 88 | 94 | [1] |
| 3 | Trimethylsilylacetylene | Benzylidene Meldrum's acid | 2,2-dimethyl-3-phenyl-3-((trimethylsilyl)ethynyl)-1,3-dioxane-4,6-dione | 92 | 98 | [1] |
| 4 | Phenylacetylene | (E)-5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 3-(4-methoxyphenyl)-3-(phenylprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 96 | 95 | [1] |
Experimental Protocols
General Protocol for the Cu-Catalyzed Enantioselective Conjugate Addition of Terminal Alkynes using (S)-Me-StackPhos
This protocol is based on the work of Mishra, Liu, and Aponick.[1]
Materials:
-
Copper(I) bromide (CuBr)
-
(S)-Me-StackPhos ligand
-
Michael acceptor (e.g., Benzylidene Meldrum's acid)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add CuBr (0.01 mmol, 5 mol%) and (S)-Me-StackPhos (0.011 mmol, 5.5 mol%).
-
Add toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the Michael acceptor (0.2 mmol, 1.0 equiv) to the catalyst mixture.
-
Add the terminal alkyne (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Add degassed water (0.5 mL) to the vial.
-
Stir the reaction mixture vigorously at room temperature for the time specified by TLC or LC-MS analysis (typically 12-24 hours).
-
Upon completion of the reaction, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-alkynyl adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Reaction Mechanism
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed conjugate addition of a terminal alkyne to a Michael acceptor.
Caption: Proposed catalytic cycle for Cu-catalyzed conjugate addition.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and analysis of the chiral β-alkynyl products.
Caption: General experimental workflow.
References
- 1. Enantioselective Alkyne Conjugate Addition Enabled by Readily Tuned Atropisomeric P,N-Ligands [organic-chemistry.org]
- 2. Enantioselective Alkyne Conjugate Addition Enabled by Readily Tuned Atropisomeric P,N-Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic, enantioselective, conjugate alkyne addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Florfenicol Utilizing (S)-Vanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of the broad-spectrum antibiotic, florfenicol. The key strategic step highlighted is an asymmetric aziridination reaction catalyzed by a chiral complex derived from (S)-Vanol, a vaulted biaryl ligand. This methodology offers an efficient route to establishing the critical stereochemistry of the florfenicol molecule.
Introduction
Florfenicol is a fluorinated synthetic analog of thiamphenicol, widely used in veterinary medicine to treat a variety of bacterial infections. Its synthesis requires precise control of two contiguous stereocenters. Asymmetric catalysis provides a powerful tool for the efficient construction of such chiral molecules. This document details a synthetic pathway that employs an asymmetric aziridination reaction as the key stereochemistry-determining step. The chirality is induced by a Wulff's catalyst, generated in situ from the this compound ligand and a boron source.[1] This approach leads to the formation of a chiral aziridine intermediate, which is then elaborated to florfenicol.
Overall Synthetic Strategy
The asymmetric synthesis of florfenicol detailed herein follows a multi-step sequence, commencing with commercially available starting materials. The central transformation is the catalytic asymmetric aziridination of an N-benzhydryl imine with ethyl diazoacetate. The resulting chiral aziridine undergoes a series of transformations including ring opening, fluorination, deprotection, and final amidation to yield florfenicol.
Logical Workflow of Florfenicol Synthesis
Caption: Overall workflow for the asymmetric synthesis of florfenicol.
Key Reaction: this compound Catalyzed Asymmetric Aziridination
The cornerstone of this synthetic route is the highly diastereoselective and enantioselective aziridination of an imine derived from p-(methylsulfonyl)benzaldehyde. The reaction is catalyzed by a chiral Lewis acid complex formed in situ from this compound and triphenylborate.[1][2] This catalyst effectively shields one face of the imine, directing the attack of the diazoacetate to afford the desired cis-aziridine with high stereocontrol.
Proposed Catalytic Cycle for Asymmetric Aziridination
Caption: Proposed catalytic cycle for the this compound mediated asymmetric aziridination.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the asymmetric aziridination step, which is critical for the overall efficiency and stereochemical outcome of the florfenicol synthesis.
| Entry | Ligand | Solvent | Temperature (°C) | Conversion (%) | Yield (%) | cis/trans Ratio | ee (%) |
| 1 | This compound | Toluene | -10 | >99 | 93 | >50:1 | 85 |
| 2 | This compound | CH2Cl2 | -10 | >99 | 90 | >50:1 | 82 |
| 3 | This compound | THF | -10 | >99 | 88 | >50:1 | 75 |
| 4 | (R)-Vanol | Toluene | -10 | >99 | 92 | >50:1 | 85 (for enantiomer) |
Data adapted from Wang et al., Tetrahedron, 2011.
Detailed Experimental Protocols
5.1. Preparation of the this compound-Borate Catalyst Solution
Materials:
-
This compound
-
Triphenylborate
-
Anhydrous Toluene
-
4 Å Molecular Sieves
-
Schlenk Flask
-
Magnetic Stirrer
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (10 mol%) and triphenylborate (10 mol%).
-
Add freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene via syringe to achieve the desired concentration.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the active catalyst complex. This solution is used directly in the subsequent aziridination reaction.
5.2. Synthesis of N-(4-(methylsulfonyl)benzylidene)benzhydrylamine (Imine)
Materials:
-
p-(Methylsulfonyl)benzaldehyde
-
Benzhydrylamine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Protocol:
-
In a round-bottom flask, dissolve p-(methylsulfonyl)benzaldehyde (1.0 eq) in ethanol.
-
Add benzhydrylamine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure imine.
5.3. Asymmetric Aziridination
Materials:
-
N-(4-(methylsulfonyl)benzylidene)benzhydrylamine (Imine)
-
Ethyl diazoacetate
-
This compound-Borate catalyst solution in anhydrous toluene
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer
-
Cryostat or cooling bath
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the imine (1.0 eq).
-
Dissolve the imine in anhydrous toluene.
-
Cool the solution to -10 °C using a cryostat or an appropriate cooling bath.
-
Add the pre-formed this compound-Borate catalyst solution (10 mol%) to the cooled imine solution.
-
Slowly add ethyl diazoacetate (1.1 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the chiral aziridine.
5.4. Subsequent Transformations to Florfenicol
The resulting chiral aziridine can be converted to florfenicol through a sequence of established chemical transformations, which include:
-
Hydrolysis: Acid-catalyzed ring opening of the aziridine to form an amino alcohol.
-
Protection: Protection of the resulting amine, for instance, as a Boc-carbamate.
-
Fluorination: Conversion of the primary alcohol to a fluoride using a suitable fluorinating agent (e.g., Middleton's reagent).
-
Deprotection: Removal of the amine protecting group.
-
Dichloroacetylation: Amidation of the free amine with a dichloroacetylating agent to yield the final product, florfenicol.
Detailed protocols for these subsequent steps can be found in the primary literature.
Conclusion
The use of an this compound-derived catalyst in the asymmetric aziridination of an imine provides an effective and highly stereoselective method for the synthesis of a key chiral intermediate for florfenicol. This approach offers good yields and excellent control over the formation of the two adjacent stereocenters. The protocols and data presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of florfenicol and other chiral pharmaceuticals.
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with (S)-Vanol Catalyst
Welcome to the technical support center for the (S)-Vanol catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and where is it primarily used?
A1: this compound is a chiral ligand belonging to the vaulted biaryl family. It has proven to be an excellent ligand in inducing high enantioselectivity in a variety of catalytic asymmetric reactions, including Diels-Alder, hetero-Diels-Alder, imine aldol, and aziridination reactions.[1] Its rigid C2-symmetric backbone creates a well-defined chiral environment, leading to effective stereocontrol.
Q2: I am observing low enantiomeric excess (ee%) in my reaction. What are the most common initial checks I should perform?
A2: Low enantioselectivity can stem from several factors. The first and most critical step is to rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure it is accurate and providing reliable ee values. Following that, scrutinize the purity of your this compound catalyst, substrates, and solvents. Trace impurities can act as inhibitors or poisons to the catalyst. Finally, ensure that your reaction is performed under strictly anhydrous and inert conditions, as moisture can significantly impact the catalyst's performance.
Q3: How does temperature affect the enantioselectivity of this compound catalyzed reactions?
A3: Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because at lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced, favoring the pathway to the major enantiomer. However, this often comes at the cost of a slower reaction rate. It is advisable to screen a range of temperatures to find the optimal balance between enantioselectivity and reaction time.[2]
Q4: Can the choice of solvent influence the outcome of the reaction?
A4: Absolutely. The solvent can have a profound effect on the catalyst's conformation and the stability of the transition states. The polarity and coordinating ability of the solvent are critical factors. For instance, in some reactions, nonpolar solvents may provide better stereocontrol. A solvent screen is a crucial step in optimizing any asymmetric reaction catalyzed by this compound.[2][3][4]
Q5: What is the typical catalyst loading for an this compound catalyzed reaction, and can it be optimized?
A5: The optimal catalyst loading can vary depending on the specific reaction. While a common starting point is in the range of 5-10 mol%, it is highly recommended to screen different catalyst loadings. In some cases, reducing the catalyst loading can even improve enantioselectivity, while in others, a higher loading might be necessary to achieve a reasonable reaction rate. It is a parameter that should be optimized for each specific transformation.
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to troubleshooting this issue when using the this compound catalyst.
Troubleshooting Workflow for Low Enantioselectivity
Step-by-Step Troubleshooting:
-
Validate Your Analytical Method:
-
Action: Prepare a racemic sample of your product and analyze it using your chiral HPLC or GC method.
-
Expected Outcome: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.
-
Troubleshooting: If the peaks are not well-resolved, optimize your analytical method by adjusting the mobile phase, flow rate, or column temperature before proceeding with reaction optimization.
-
-
Verify the Purity of Catalyst and Reagents:
-
This compound Catalyst: Ensure the enantiomeric purity of your this compound ligand. The presence of the (R)-enantiomer will directly decrease the ee of the product. Confirm its structural integrity via NMR.
-
Substrates and Reagents: Purify all starting materials. Impurities can act as catalyst poisons or inhibitors.
-
Solvent: Use anhydrous, high-purity solvents. Trace amounts of water can deactivate the catalyst.
-
-
Optimize Reaction Parameters: A systematic optimization of reaction conditions is crucial. The following table summarizes the impact of key parameters on enantioselectivity.
| Parameter | General Effect on Enantioselectivity | Recommended Action |
| Temperature | Lower temperatures generally increase ee%. | Screen a range of temperatures (e.g., RT, 0 °C, -20 °C, -78 °C). |
| Solvent | Can significantly influence the catalyst's chiral environment. | Screen a variety of anhydrous solvents with different polarities (e.g., Toluene, CH₂Cl₂, THF, Hexanes). |
| Catalyst Loading | Suboptimal loading can lead to a significant background reaction. | Screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%). |
| Additives | Can sometimes improve catalyst activity and selectivity. | Consider the use of additives like molecular sieves to ensure anhydrous conditions. |
| Concentration | Can affect catalyst aggregation and reaction rates. | Investigate the effect of reactant and catalyst concentration. |
Problem: Poor Yield or No Reaction
If you are experiencing low to no product formation, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Yield
-
Catalyst Preparation and Activation: Ensure the this compound catalyst is prepared and activated correctly. For borate catalysts, this may involve heating the ligand with a boron source (e.g., B(OPh)₃) to form the active species.[5]
-
Reaction Conditions:
-
Temperature: While lower temperatures are better for enantioselectivity, they can slow down the reaction. If the yield is low, consider increasing the temperature.
-
Reaction Time: Monitor the reaction progress by TLC or GC/MS to determine if it has gone to completion.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition.
-
Experimental Protocols
Protocol 1: this compound-Borate Catalyzed Asymmetric Diels-Alder Reaction
This protocol describes the enantioselective Diels-Alder cycloaddition of 2′-hydroxychalcone with isoprene, catalyzed by an in-situ generated this compound-borate complex.[6]
Experimental Workflow
Materials:
-
This compound
-
Triphenylborate (B(OPh)₃)
-
2′-Hydroxychalcone (dienophile)
-
Isoprene (diene)
-
Trifluorotoluene (PhCF₃), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2′-hydroxychalcone (0.1 mmol, 1.0 equiv), this compound (0.012 mmol, 0.12 equiv), and triphenylborate (0.01 mmol, 0.1 equiv) in trifluorotoluene (1 mL).
-
Stir the reaction mixture at 100 °C for 1 hour.
-
Cool the mixture to room temperature.
-
Add isoprene (0.12 mmol, 1.2 equiv) with an additional 0.5 mL of trifluorotoluene.
-
Stir the mixture at 100 °C for 2 hours.
-
Cool the reaction to room temperature and purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product.
Data on Reaction Optimization (Example):
| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINOL | 100 | 65 | 45 |
| 2 | (R)-BINOL | 40 | <10 | - |
| 3 | (R)-Vanol | 100 | 85 | 78 |
Data adapted from a similar reaction for illustrative purposes.[6]
Protocol 2: Asymmetric Aziridination using a (S)-VAPOL-Derived Borate Catalyst
This protocol outlines the synthesis of a cis-aziridine from an imine and ethyl diazoacetate. (S)-VAPOL is a close structural analog of this compound.[5][6][7]
Procedure:
-
Catalyst Preparation: The catalyst is prepared by heating (S)-VAPOL (0.10 mmol) with three equivalents of triphenylborate in methylene chloride at 55°C for 1 hour, followed by removal of volatiles under vacuum.[5]
-
Reaction: The pre-formed catalyst is dissolved in toluene (1 mL) in a flame-dried flask at room temperature.
-
Ethyl diazoacetate (1.1 mmol) is added via syringe.
-
After five minutes of stirring, the imine (1.00 mmol) is added.
-
The reaction is stirred at room temperature and monitored for completion.
-
Upon completion, the product is purified by chromatography.
Representative Data:
| Imine Substituent | Yield (%) | ee (%) |
| Phenyl | 74 | 98 |
| 4-Chlorophenyl | 80 | 97 |
| 2-Naphthyl | 82 | 96 |
Data is for a similar reaction catalyzed by a VAPOL-derived borate catalyst.[5] A key finding is that the crystallinity of the N-benzhydryl aziridine products often allows for enhancement of the ee to >99% with a single recrystallization.[8]
Protocol 3: (S)-VAPOL Catalyzed Asymmetric Petasis Reaction
This protocol describes the enantioselective Petasis reaction of an alkenyl boronate, a secondary amine, and ethyl glyoxylate.[9][10]
Procedure:
-
In a reaction vessel, add (S)-VAPOL (15 mol %), the secondary amine (1.0 equiv), and 3 Å molecular sieves.
-
Add the solvent (e.g., toluene) and stir.
-
Add the alkenyl boronate (1.2 equiv).
-
Add ethyl glyoxylate (1.5 equiv).
-
Stir the reaction at the desired temperature until completion.
-
Purify the product by chromatography.
Representative Data:
| Amine | Alkenyl Boronate | Yield (%) | er |
| Dibenzylamine | (E)-Styrylboronic acid | 92 | 95:5 |
| Morpholine | (E)-Styrylboronic acid | 85 | 96:4 |
| Dibenzylamine | (E)-4-Methoxystyrylboronic acid | 94 | 98:2 |
er = enantiomeric ratio. Data from a reaction catalyzed by (S)-VAPOL.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5254227A - Process for removing catalyst impurities from polyols - Google Patents [patents.google.com]
- 5. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Vanol-mediated reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Vanol-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are Vanol ligands and why are they used in asymmetric catalysis?
A1: VANOL is a vaulted biaryl ligand, structurally similar to the well-known BINOL ligand. The key difference is that the annulated benzene rings in VANOL are moved to the front, creating a deeper chiral pocket around the metal center compared to BINOL. This unique vaulted structure can lead to high levels of asymmetric induction in a variety of catalytic reactions. Vanol ligands are particularly effective in forming chiral polyborate catalysts, known as BOROX catalysts, which are used in reactions like asymmetric aziridination.
Q2: What is a BOROX catalyst and how is it formed?
A2: A BOROX catalyst is a chiral polyborate anion that is assembled in-situ from a Vanol ligand and a boron source, most commonly triphenyl borate (B(OPh)₃).[1][2] The formation of the active catalyst is often substrate-assisted, meaning the substrate itself plays a role in the assembly of the catalyst. This in-situ generation is a key feature of many Vanol-mediated reactions.
Q3: How should I store and handle Vanol ligands?
A3: Vanol ligands are combustible solids and should be handled with care. It is recommended to store them in a cool, dry place, under an inert atmosphere if possible.[3] Personal protective equipment such as a dust mask, eye shields, and gloves should be worn during handling.[3] One study noted that a derivative of the Vanol ligand was stored in a refrigerator under nitrogen for two years without any loss of performance.[1]
Q4: What are the most common reactions where Vanol catalysts are used?
A4: Vanol-derived catalysts have been successfully employed in a range of asymmetric reactions, including:
-
Aziridination of imines[4]
-
Diels-Alder reactions[5]
-
Baeyer-Villiger reactions
-
Imino-aldol reactions
-
Conjugate additions
Troubleshooting Guide for Low Yield
Issue 1: The reaction is not proceeding or the yield is very low.
This is a common issue that can often be traced back to the quality of the reagents or the integrity of the catalytic system.
Potential Cause & Troubleshooting Steps
-
Poor Quality of Vanol Ligand:
-
Verification: Check the purity of the Vanol ligand by NMR or HPLC. Ensure the enantiomeric excess (ee) is high.
-
Solution: Use a freshly purchased or purified batch of the Vanol ligand.
-
-
Inactive or Impure Triphenyl Borate:
-
Verification: Triphenyl borate is sensitive to moisture. Impurities can inhibit the formation of the active BOROX catalyst.
-
Solution: Use a fresh bottle of triphenyl borate stored under an inert atmosphere. If impurities are suspected, consider purifying it by recrystallization or sublimation.
-
-
Problem with In-situ Catalyst Formation:
-
Verification: The formation of the BOROX catalyst is crucial. Issues with this step will directly lead to low or no reactivity.
-
Solution: Follow a reliable protocol for the in-situ generation of the catalyst. This often involves pre-mixing the Vanol ligand and triphenyl borate in a dry solvent at a specific temperature before adding the substrates.[1]
-
-
Presence of Water or Oxygen:
-
Verification: Many Vanol-mediated reactions are sensitive to air and moisture. Water can hydrolyze the borate esters, deactivating the catalyst.
-
Solution: Use anhydrous solvents and flame- or oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Substrate-Related Issues:
-
Verification: Ensure the purity of your substrates (e.g., imine, diazoacetate). Impurities can act as catalyst poisons.
-
Solution: Purify the substrates immediately before use. For example, imines can be sensitive and should ideally be freshly prepared.
-
Issue 2: The reaction gives a good yield, but the enantioselectivity (ee) is low.
Low enantioselectivity points towards issues with the chiral environment of the catalyst or the presence of a non-selective background reaction.
Potential Cause & Troubleshooting Steps
-
Incorrect Vanol Ligand Enantiomer:
-
Verification: Double-check that you are using the correct enantiomer of the Vanol ligand to obtain the desired product enantiomer.
-
Solution: Use the opposite enantiomer of the ligand if the wrong product enantiomer is being formed.
-
-
Suboptimal Reaction Temperature:
-
Verification: Temperature can have a significant impact on enantioselectivity.
-
Solution: Screen a range of temperatures. Lowering the reaction temperature often improves enantioselectivity, although it may slow down the reaction rate.[5]
-
-
Solvent Effects:
-
Verification: The solvent can influence the conformation of the catalyst and the transition state energies.
-
Solution: Perform a solvent screen. Solvents like toluene, dichloromethane, and carbon tetrachloride have been used successfully in Vanol-mediated reactions.[6]
-
-
Catalyst Loading:
-
Verification: If the catalyst loading is too low, a non-catalyzed background reaction may be contributing to the formation of a racemic product.
-
Solution: Optimize the catalyst loading. A typical range is 5-10 mol%.
-
-
Substituent Effects on the Vanol Ligand:
-
Verification: The electronic and steric properties of substituents on the Vanol ligand can significantly impact enantioselectivity. For instance, in some aziridination reactions, introducing a t-butyl group at the 7,7'-positions of the Vanol ligand dramatically increases the enantioselectivity.[1]
-
Solution: If possible, consider using a modified Vanol ligand with different substituents to fine-tune the catalyst for your specific substrate.
-
Data Presentation
Table 1: Effect of Vanol Ligand Substituents on Asymmetric Aziridination
| Ligand | Substituent at 7,7'-position | Yield (%) | ee (%) |
| (S)-VANOL | H | 87 | 87 |
| (S)-7,7'-di-t-butylVANOL | t-Butyl | 89 | 97.4 |
Data adapted from a study on the aziridination of an N-benzhydryl imine with ethyl diazoacetate.[1]
Table 2: Optimization of Reaction Conditions for a Vanol-Catalyzed Diels-Alder Reaction
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | R-BINOL | 10 | 100 | PhCF₃ | 65 | 45 |
| 2 | R-VANOL | 10 | 100 | PhCF₃ | 98 | 85 |
| 3 | R-VANOL | 5 | 100 | PhCF₃ | 95 | 84 |
| 4 | R-VANOL | 10 | 80 | PhCF₃ | 85 | 82 |
| 5 | R-VANOL | 10 | 100 | Toluene | 92 | 80 |
| 6 | R-VANOL | 10 | 100 | THF | Trace | - |
Data is for the reaction of 2'-hydroxychalcone with isoprene using a B(OPh)₃/chiral diol complex.[5]
Experimental Protocols
Protocol 1: General Procedure for in-situ Generation of the Vanol-BOROX Catalyst
This protocol describes a method for generating the active catalyst that avoids the use of a high vacuum.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound ligand (0.025 mmol, 5 mol%) and triphenyl borate (0.075 mmol, 15 mol%).
-
Add dry toluene (to make a 0.5 M solution with respect to the imine).
-
Seal the flask and heat the mixture in an oil bath at 80 °C for 1 hour.
-
Cool the catalyst mixture to room temperature. The catalyst is now ready for use.
Protocol 2: Vanol-Catalyzed Asymmetric Aziridination of an N-Benzhydryl Imine
-
To the freshly prepared catalyst solution from Protocol 1, add the N-benzhydryl imine (0.5 mmol, 1.0 equiv).
-
Add ethyl diazoacetate (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Visualizations
Caption: Experimental workflow for Vanol-catalyzed asymmetric aziridination.
Caption: Troubleshooting workflow for low yield in Vanol-mediated reactions.
References
- 1. Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-VANOL 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Optimization of Catalyst Loading for (S)-Vanol
Welcome to the technical support center for the optimization of catalyst loading for (S)-Vanol in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is catalyst loading optimization important?
This compound is a chiral biaryl diol ligand widely used in asymmetric catalysis to induce enantioselectivity in a variety of organic transformations, including Diels-Alder reactions, imine aldol reactions, and aziridinations.[1][2] Optimization of the catalyst loading is critical because the concentration of the catalyst can significantly impact not only the reaction rate but also the enantiomeric excess (ee) and overall yield of the desired product. Both insufficient and excessive catalyst loading can lead to suboptimal results.
Q2: What is a typical catalyst loading range for this compound?
A typical catalyst loading for this compound, often used in combination with a Lewis acid to form the active catalyst, can range from 1 mol% to 20 mol%.[3] However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform an optimization study to determine the ideal catalyst loading for a new reaction. For instance, in an asymmetric Diels-Alder reaction of 2'-hydroxychalcones, catalyst loading was successfully optimized to 10 mol%.[4]
Q3: How does catalyst loading affect the enantioselectivity (ee) of the reaction?
The relationship between catalyst loading and enantioselectivity is not always linear.
-
Too low a catalyst loading can result in a slow reaction rate, allowing the uncatalyzed background reaction to become significant. Since the background reaction is not enantioselective, it will produce a racemic mixture, thus lowering the overall ee of the product.
-
Too high a catalyst loading can sometimes lead to the formation of catalyst aggregates or dimers, which may have lower catalytic activity or selectivity compared to the monomeric species. This can also result in a decrease in enantioselectivity.
Therefore, a screening of different catalyst loadings is essential to find the "sweet spot" that maximizes the enantiomeric excess.
Troubleshooting Guides
Issue: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. If you are observing a lower than expected ee in your this compound catalyzed reaction, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst Loading | Perform a catalyst loading optimization study. Systematically vary the mol% of the this compound ligand to identify the optimal concentration for your specific reaction. |
| Impure Reactants or Catalyst | Ensure the purity of your this compound ligand, substrates, and any co-catalysts or additives. Impurities can act as catalyst poisons or interfere with the chiral environment. |
| Inappropriate Solvent | The solvent can have a profound effect on the catalyst's activity and the transition state of the reaction. Screen a variety of solvents with different polarities. Non-polar solvents are often a good starting point for Diels-Alder reactions. |
| Incorrect Temperature | Reaction temperature can significantly influence enantioselectivity. Lowering the temperature often, but not always, increases the ee. Experiment with a range of temperatures to find the optimum. |
| Moisture or Air Sensitivity | This compound and the active catalyst complex may be sensitive to air and moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Low Reaction Conversion or Yield
If your reaction is not proceeding to completion or giving a low yield of the desired product, the following points should be addressed:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Loading | A low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable timeframe. Gradually increase the catalyst loading and monitor the conversion. |
| Catalyst Deactivation | The this compound catalyst may be degrading under the reaction conditions. Consider potential sources of deactivation such as impurities in the starting materials, high temperatures, or incompatibility with other reagents. |
| Poor Substrate Reactivity | The inherent reactivity of your substrates may be low. In such cases, increasing the reaction temperature or concentration might be necessary. For Diels-Alder reactions, ensure your diene and dienophile have complementary electronic properties.[5] |
| Equilibrium Limitations | For reversible reactions like the Diels-Alder reaction, the equilibrium may not favor the product under the chosen conditions. Consider strategies to shift the equilibrium, such as removing a byproduct. |
Data Presentation
The following table summarizes the optimization of catalyst loading for the asymmetric Diels-Alder reaction of a 2'-hydroxychalcone with a diene, using a chiral complex formed from R-VANOL (an enantiomer of this compound) and B(OPh)₃. This data illustrates the direct impact of catalyst loading on both the yield and the enantiomeric excess of the product.
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | R-BINOL | 20 | 100 | 65 | 45 |
| 2 | R-BINOL | 20 | 40 | 25 | 40 |
| 3 | LA2 | 20 | 100 | 85 | 65 |
| 4 | LA3 | 20 | 100 | 78 | 73 |
| 5 | R-VANOL | 20 | 100 | 98 | 85 |
| 6 | R-VANOL | 15 | 100 | 95 | 85 |
| 7 | R-VANOL | 10 | 100 | 96 | 85 |
| 8 | R-VANOL | 5 | 100 | 85 | 83 |
| 9 | R-VANOL | 2 | 100 | 65 | 80 |
| 10 | R-VANOL | 1 | 100 | 45 | 75 |
Data adapted from a study on the catalytic asymmetric Diels-Alder reaction of 2'-hydroxychalcone.[4] "LA2" and "LA3" refer to other chiral ligands screened in the study.
Experimental Protocols
General Protocol for a Catalytic Asymmetric Diels-Alder Reaction using a this compound-Borate Complex
This protocol is based on the successful application of a VANOL-borate complex in an asymmetric Diels-Alder reaction.[4] Researchers should adapt this protocol to their specific substrates and optimize conditions accordingly.
Materials:
-
This compound
-
Triphenyl borate (B(OPh)₃)
-
Dienophile (e.g., 2'-hydroxychalcone derivative)
-
Diene (e.g., isoprene)
-
Anhydrous solvent (e.g., PhCF₃)
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring and heating equipment
-
Chromatography supplies for purification
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (0.1 equiv., e.g., 0.02 mmol) and triphenyl borate (0.1 equiv., e.g., 0.02 mmol).
-
Add anhydrous solvent (e.g., PhCF₃, 1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral Lewis acid complex.
-
-
Reaction Setup:
-
To the pre-formed catalyst solution, add the dienophile (1.0 equiv., e.g., 0.2 mmol).
-
Add the diene (1.2 - 2.0 equiv., e.g., 0.24 - 0.4 mmol).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualizations
Caption: Experimental workflow for the this compound catalyzed asymmetric Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
catalyst deactivation and regeneration in Vanol catalysis
Welcome to the VANOL Catalysis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of VANOL-derived catalysts in asymmetric synthesis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during VANOL-catalyzed reactions.
Guide 1: Low or Inconsistent Enantioselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Troubleshooting Workflow:
Guide 2: Catalyst Deactivation Observed
Problem: The reaction starts well but either stalls before completion or shows a progressive decrease in enantioselectivity over time or upon catalyst recycling.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Section 1: General Issues
Q1: My enantiomeric excess (ee) is lower than the literature value. What should I check first? A1: The first step is to rigorously validate your analytical method (chiral HPLC or GC). An inaccurate method can give misleading ee values. Ensure you have good separation between enantiomers (Resolution > 1.5) and that your method is precise and accurate. If the analytical method is sound, scrutinize the purity of your starting materials and the catalyst itself.
Q2: My reaction yield is consistently low, but the enantioselectivity is high. What are the common causes? A2: This scenario often points towards issues with catalyst activity or stability rather than the stereocontrol of the reaction. Potential causes include:
-
Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed to completion in a reasonable time.
-
Catalyst Deactivation: The catalyst may be slowly degrading under the reaction conditions due to impurities, thermal instability, or reaction with the product.
-
Poor Reagent Purity: Ensure all reagents and solvents are anhydrous and free of impurities that could act as catalyst poisons.
Q3: I am using an air-sensitive VANOL-metal complex. Could improper handling be the issue? A3: Absolutely. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential. Even brief exposure to air or moisture can lead to irreversible catalyst decomposition or the formation of less active species. Ensure your inert gas is of high purity and that all glassware is rigorously dried.
Section 2: Catalyst Deactivation
Q4: What are the likely deactivation mechanisms for a VANOL-Phosphoric Acid catalyst? A4: VANOL-phosphoric acids, as strong Brønsted acids, are susceptible to deactivation through reaction with nucleophilic species in the reaction mixture. A probable mechanism, analogous to that observed for BINOL-phosphoric acids, is the reaction with an alkene substrate or intermediate to form a stable phosphate ester, which is catalytically inactive.[1][2][3]
Q5: My VANOL-metal complex seems to be losing activity. What could be the cause? A5: Deactivation of VANOL-metal complexes can occur through several mechanisms:
-
Poisoning: Impurities in the substrate or solvent containing sulfur or certain nitrogen-containing heterocycles can coordinate strongly to the metal center, blocking the active site.[4][5]
-
Ligand Degradation: The VANOL ligand itself might undergo oxidation or thermal degradation if the reaction is run at elevated temperatures or exposed to air.[6][7]
-
Leaching: If the catalyst is supported, the active metal complex may leach from the support into the solution.
-
Aggregation: At high concentrations, some metal complexes can aggregate, leading to a decrease in the number of accessible active sites.
Q6: Can the solvent choice affect catalyst stability? A6: Yes, the solvent plays a crucial role. A coordinating solvent might compete with the substrate for binding to the metal center, inhibiting the reaction. Conversely, the solvent can influence the stability of the catalyst and the transition states.[8][9][10] It is always recommended to use high-purity, anhydrous, and degassed solvents.
Section 3: Catalyst Regeneration
Q7: Is it possible to regenerate a deactivated VANOL-Phosphoric Acid catalyst? A7: Regeneration may be possible if the deactivation is due to the formation of a phosphate ester. A potential strategy involves the hydrolysis of this ester back to the active phosphoric acid. This can often be achieved by a simple acid-base workup. However, the success of this approach is highly dependent on the stability of the specific phosphate ester formed.
Q8: How can I attempt to regenerate a poisoned VANOL-metal complex? A8: Regeneration from poisoning can be challenging and is often irreversible. However, if the poison is weakly bound, you might attempt the following:
-
Washing/Recrystallization: Carefully washing the recovered catalyst with a solvent that can dissolve the poison but not the catalyst, followed by recrystallization, may remove the impurity.
-
Acidic/Basic Wash: A dilute acidic or basic wash (if the catalyst is stable to these conditions) might remove certain types of poisons. This should be approached with caution as it can also lead to catalyst decomposition.
Q9: My catalyst has likely decomposed due to heat. Can it be regenerated? A9: Thermal degradation of the ligand or the complex is generally irreversible. In such cases, regeneration is not feasible, and synthesis of a fresh batch of the catalyst is necessary.
Quantitative Data Summary
The following tables provide illustrative examples of data that could be collected when studying catalyst deactivation and regeneration.
Table 1: Illustrative Data for VANOL-Phosphoric Acid Deactivation in an Asymmetric Reaction
| Run | Catalyst State | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Fresh | 12 | >99 | 95 |
| 2 | 1st Recycle | 12 | 85 | 94 |
| 3 | 2nd Recycle | 12 | 62 | 92 |
| 4 | Regenerated | 12 | 98 | 95 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Data for Poisoning of a VANOL-Zr Catalyst
| Additive (1 mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| None | 8 | >99 | 98 |
| Pyridine | 8 | 25 | 97 |
| Thiophene | 8 | <5 | N/A |
| Water | 8 | 70 | 96 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Investigating Catalyst Deactivation
-
Baseline Experiment: Run the reaction under standard, optimized conditions with a fresh batch of VANOL catalyst. Monitor the reaction progress (conversion vs. time) and determine the final yield and enantioselectivity.
-
Recycling Experiment: After the first run, recover the catalyst by a suitable method (e.g., precipitation, filtration if heterogeneous, or removal of volatiles if homogeneous).
-
Drying: Thoroughly dry the recovered catalyst under high vacuum to remove any residual solvent.
-
Subsequent Runs: Use the recovered catalyst for a subsequent reaction under identical conditions. Repeat this process for several cycles.
-
Analysis: Analyze the conversion, yield, and enantioselectivity for each cycle. A significant drop in performance indicates catalyst deactivation.
Protocol 2: Proposed Regeneration of a Deactivated VANOL-Phosphoric Acid Catalyst
This protocol is a suggested starting point for regenerating a VANOL-phosphoric acid catalyst suspected of deactivation via ester formation.
-
Recovery: After the reaction, recover the deactivated catalyst. If it is in the reaction mixture, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the phosphate.
-
Base Extraction: Extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The deprotonated phosphoric acid should move into the aqueous layer, leaving non-acidic impurities behind.
-
Re-acidification: Acidify the aqueous layer with cold 1 M HCl to precipitate the solid VANOL-phosphoric acid.
-
Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry thoroughly under high vacuum.
-
Characterization: Characterize the recovered material (e.g., by NMR, melting point) to confirm its identity and purity before reuse.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5854161A - Process for the regeneration of a catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermally stable vanadium(v) complexes bearing bidentate phenoxy-phosphine ligands: synthesis, characterization, and catalytic properties for alkene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Influence of ligand structure on the stability and oxidation of copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (S)-Vanol Catalyzed Reactions & Temperature Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (S)-Vanol ligand in asymmetric catalysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the critical role of temperature in achieving optimal reaction outcomes.
Troubleshooting Guide: Addressing Common Issues
This section provides a systematic approach to diagnosing and resolving common problems in this compound catalyzed reactions, particularly those related to temperature.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Temperature plays a pivotal role in the stereochemical control exerted by the this compound catalyst.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: In many asymmetric catalytic reactions, higher temperatures can lead to a decrease in enantioselectivity. This is often because the energy difference between the diastereomeric transition states leading to the two enantiomers is small. At elevated temperatures, there may be enough thermal energy to overcome this barrier, leading to the formation of a more racemic product. Conversely, lowering the reaction temperature generally enhances the energy difference between these transition states, favoring the formation of the desired enantiomer.[1]
-
Solution: Conduct a temperature screening study to identify the optimal temperature for your specific transformation. It is advisable to start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the best balance between enantioselectivity and reaction rate.[1]
-
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation. This background reaction is often accelerated at higher temperatures, leading to a reduction in the overall enantiomeric excess of the product.
-
Solution: Lowering the reaction temperature can help to suppress the rate of the uncatalyzed background reaction, thereby improving the observed enantioselectivity.
-
-
-
Solution: If you suspect catalyst instability at elevated temperatures, consider running the reaction at a lower temperature.
-
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of this compound catalyzed reactions?
A1: As a general principle in asymmetric catalysis, lower reaction temperatures often lead to higher enantioselectivity.[1] This is because the chiral catalyst and the substrate form diastereomeric transition states, and a lower temperature increases the energy difference between these states, thus favoring the pathway to the desired enantiomer. However, the optimal temperature is reaction-specific and should be determined experimentally.
Q2: Can a change in temperature reverse the enantioselectivity of a reaction?
A2: While uncommon, there are documented cases in asymmetric catalysis where a change in temperature can lead to a reversal of enantioselectivity.[2] This phenomenon is often attributed to a change in the reaction mechanism or the involvement of different catalyst aggregates at different temperatures.[2]
Q3: How does temperature affect the reaction rate?
A3: Generally, lowering the reaction temperature will decrease the reaction rate. Therefore, a balance must be struck between achieving high enantioselectivity and maintaining a practical reaction time. If a reaction is too slow at the optimal temperature for enantioselectivity, other parameters such as catalyst loading or substrate concentration may need to be optimized.
Q4: My reaction is very slow at low temperatures. What can I do?
A4: If you are facing a slow reaction rate at the temperature that gives the best enantioselectivity, you can consider the following:
-
Increase Catalyst Loading: A higher concentration of the this compound catalyst may increase the reaction rate.
-
Increase Substrate Concentration: In some cases, a higher substrate concentration can lead to a faster reaction.
-
Solvent Effects: The choice of solvent can also influence the reaction rate. A solvent screening may be beneficial.
-
Patience: Some asymmetric reactions require extended reaction times at low temperatures to achieve both high yield and high enantioselectivity.
Data Presentation
Currently, there is a lack of publicly available, comprehensive studies detailing the systematic effect of temperature on the yield and enantioselectivity of a specific this compound catalyzed reaction in a tabular format. Researchers are encouraged to perform their own temperature screening studies to determine the optimal conditions for their specific application. A template for such a study is provided below.
Table 1: Template for Temperature Screening in a Hypothetical this compound Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 25 (Room Temp.) | 12 | 95 | 75 |
| 2 | 0 | 24 | 92 | 88 |
| 3 | -20 | 48 | 85 | 95 |
| 4 | -40 | 72 | 70 | >99 |
| 5 | -78 | 96 | 50 | >99 |
This table is a hypothetical example to illustrate the expected trend and the data that should be collected.
Experimental Protocols
The following is a general protocol for conducting a temperature screening study for an this compound catalyzed reaction. This protocol should be adapted to the specific requirements of your reaction.
Protocol: Temperature Screening for a Generic this compound Catalyzed Reaction
1. Catalyst Preparation (in situ):
- To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (0.1 mmol).
- Add anhydrous solvent (e.g., CH₂Cl₂, 5 mL).
- Add the appropriate Lewis acid (e.g., Ti(OiPr)₄, 0.1 mmol) via syringe.
- Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.
2. Reaction Setup and Temperature Screening:
- Prepare multiple reaction vessels, each containing the pre-formed catalyst solution.
- Cool each vessel to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40°C, -78 °C) using appropriate cooling baths.
- To each vessel, add the aldehyde substrate (1.0 mmol).
- Slowly add the nucleophile (e.g., silyl enol ether, 1.2 mmol) dropwise.
- Stir the reactions at their respective temperatures and monitor their progress by TLC or another suitable analytical technique.
3. Work-up and Analysis:
- Once the reactions are complete, quench them by adding a saturated aqueous solution of NH₄Cl.
- Allow the mixtures to warm to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
- Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.
Experimental Workflow Diagram:
Caption: General workflow for temperature screening.
References
Technical Support Center: Solvent Effects on Enantioselectivity with (S)-Vanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for asymmetric synthesis using the (S)-Vanol ligand. This guide is designed to help you troubleshoot common issues related to solvent effects on enantioselectivity, providing practical solutions and detailed experimental protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound catalyzed reaction is showing low enantiomeric excess (ee%). What is the most likely cause related to the solvent?
A1: Low enantioselectivity is frequently linked to the choice of solvent. The polarity, coordinating ability, and even the steric bulk of solvent molecules can significantly influence the transition state of the catalytic cycle, directly impacting stereochemical induction. Non-polar, non-coordinating solvents often provide a more rigid and well-defined chiral environment, leading to higher enantioselectivity. Conversely, polar or coordinating solvents can interfere with the catalyst-substrate complex, creating alternative, less selective reaction pathways.
Q2: How does solvent polarity specifically affect the enantioselectivity of a this compound-Ti catalyzed reaction?
A2: In many asymmetric reactions catalyzed by a chiral titanium complex, such as the hetero-Diels-Alder reaction, solvent polarity plays a crucial role. Solvents establish a delicate balance in the reaction environment. While a certain level of polarity is necessary to dissolve reactants and stabilize charged intermediates, highly polar solvents can competitively coordinate with the Lewis acidic titanium center. This competition can displace the substrate or alter the geometry of the chiral complex, leading to a decrease in enantioselectivity. Aprotic and less polar solvents are often preferred as they minimize this interference.
Q3: I am observing inconsistent ee% values between different batches of the same reaction. Could the solvent be a factor?
A3: Absolutely. Inconsistent results are often traced back to variations in solvent quality. The presence of trace impurities, particularly water or other protic contaminants, can be detrimental. For moisture-sensitive catalysts like this compound-Titanium complexes, even minute amounts of water can lead to catalyst decomposition or the formation of achiral catalytic species, drastically reducing enantioselectivity. Always use freshly distilled, anhydrous solvents from a reliable source and consider the use of molecular sieves to ensure a scrupulously dry reaction environment.
Q4: When screening solvents, what is a good starting range and what properties should I consider?
A4: A good starting point for a solvent screen is to test a range of solvents with varying polarities and coordinating abilities. It is advisable to include:
-
Aromatic hydrocarbons: Toluene, Mesitylene
-
Halogenated hydrocarbons: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Aliphatic hydrocarbons: Hexanes, Cyclohexane
When selecting solvents, consider their dielectric constant (polarity), their ability to act as a Lewis base (coordinating ability), and their steric properties. For many this compound catalyzed reactions, non-polar, sterically hindered, and non-coordinating solvents tend to provide the highest enantioselectivities.
Q5: My reaction is very slow in the optimal solvent for enantioselectivity. What can I do?
A5: This is a common trade-off in asymmetric catalysis. Solvents that provide high enantioselectivity may not always offer the best reaction rates. If the reaction is too slow, you can consider a few strategies without compromising too much on the ee%:
-
Temperature Optimization: While lower temperatures generally favor higher enantioselectivity, carefully increasing the temperature might enhance the reaction rate to an acceptable level.
-
Solvent Mixtures: Using a co-solvent system can sometimes provide a good balance. For instance, adding a small amount of a more polar solvent to a non-polar one can improve solubility and reaction rate. However, this should be done cautiously as it may lower the enantioselectivity.
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, though this may have economic implications.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess in your this compound catalyzed reactions.
Problem: The enantiomeric excess (ee%) of my product is significantly lower than expected.
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation: Solvent Effects on this compound-Ti Catalyzed Hetero-Diels-Alder Reaction
The following data summarizes the effect of different solvents on the enantioselectivity of the hetero-Diels-Alder reaction between Danishefsky's diene and benzaldehyde, catalyzed by a complex of this compound and Ti(Oi-Pr)₄.
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | -40 | 91 | 96 |
| 2 | CH₂Cl₂ | -40 | 85 | 92 |
| 3 | THF | -40 | 78 | 85 |
| 4 | Et₂O | -40 | 82 | 90 |
| 5 | Mesitylene | -40 | 93 | 97 |
Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction type.
Experimental Protocols
Representative Protocol for the this compound-Ti Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol outlines a general procedure for the reaction of an aldehyde with Danishefsky's diene.
Materials:
-
This compound (10 mol%)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Danishefsky's diene (1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
4 Å Molecular Sieves (activated)
-
Inert atmosphere (Argon or Nitrogen)
Caption: Experimental workflow for the this compound-Ti catalyzed reaction.
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 200 mg), add this compound (0.10 mmol). The flask is then evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous toluene (2.0 mL) and stir the suspension. To this, add titanium (IV) isopropoxide (0.10 mmol) dropwise via syringe at room temperature. Stir the resulting mixture for 1 hour at room temperature to allow for the formation of the chiral catalyst complex.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -40 °C). Add the aldehyde (1.0 mmol) to the cooled solution. After stirring for 10 minutes, add Danishefsky's diene (1.5 mmol) dropwise over 5 minutes.
-
Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction at low temperature by adding a solution of trifluoroacetic acid (TFA) in THF. Allow the mixture to warm to room temperature and stir for 30 minutes. Neutralize the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Technical Support Center: Managing Impurities in (S)-Vanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities encountered during (S)-Vanol catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ligand belonging to the vaulted biaryl class.[1] It is widely employed in asymmetric catalysis to promote the stereoselective synthesis of chiral molecules. Its most common applications include Diels-Alder reactions, imine aldol additions, and aziridination reactions.[1][2]
Q2: What are the general sources of impurities in this compound catalyzed reactions?
Impurities can arise from several sources throughout the synthetic process. These include:
-
Starting materials: Impurities present in the reactants, reagents, or the this compound ligand itself.
-
Side reactions: Formation of undesired byproducts during the main reaction.
-
Ligand degradation: Decomposition of the this compound ligand under the reaction conditions.
-
Solvents and reagents: Contaminants within the solvents or other reagents used.
-
Work-up and purification: Decomposition of the product or introduction of new impurities during isolation and purification steps.
Q3: How can I assess the purity of my this compound ligand?
The purity of the this compound ligand is crucial for achieving high enantioselectivity and yield. Its purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase: To determine the enantiomeric excess (e.e.) of the ligand.
-
Melting Point: A sharp melting point range close to the literature value (199-203 °C) can indicate high purity.[3]
Q4: How does moisture affect this compound catalyzed reactions?
The presence of moisture can have a detrimental effect on many catalytic reactions, including those using this compound. Water can hydrolyze Lewis acidic catalysts often used in conjunction with this compound, leading to decreased catalytic activity and lower yields.[4][5] It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
A reduction in the expected enantiomeric excess is a common issue in asymmetric catalysis.
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Impure this compound Ligand | Verify the enantiomeric purity of the this compound ligand using chiral HPLC. | Chiral HPLC Analysis of this compound: 1. Dissolve a small sample of the this compound ligand in an appropriate solvent (e.g., a mixture of hexanes and isopropanol).2. Inject the sample onto a suitable chiral HPLC column (e.g., a Pirkle-type column).3. Elute with an appropriate mobile phase and monitor the UV absorbance.4. Integrate the peaks corresponding to the (S) and (R) enantiomers to calculate the enantiomeric excess. |
| Racemization of Product | The product may be racemizing under the reaction or work-up conditions. Analyze the e.e. of the crude product immediately after the reaction and compare it to the e.e. after purification. | Monitoring Racemization: 1. Take a small aliquot of the crude reaction mixture and quench it.2. Analyze the enantiomeric excess of the crude product by chiral HPLC or GC.3. Proceed with the standard work-up and purification.4. Analyze the enantiomeric excess of the purified product and compare it to the crude product. If a significant decrease is observed, consider milder work-up and purification conditions (e.g., lower temperatures, neutral pH). |
| Incorrect Catalyst Loading | The ratio of the metal precursor to the this compound ligand can significantly impact enantioselectivity. Optimize the catalyst loading. | Catalyst Loading Optimization: 1. Set up a series of small-scale reactions.2. Vary the molar ratio of the metal precursor to the this compound ligand (e.g., 1:1, 1:1.1, 1:1.2).3. Run the reactions under identical conditions.4. Analyze the enantiomeric excess of the product for each reaction to determine the optimal ratio. |
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Issue 2: Low Reaction Yield or Conversion
Low yields or incomplete conversion can be caused by a variety of factors, from catalyst deactivation to competing side reactions.
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. | Reaction Setup Under Inert Atmosphere: 1. Flame-dry all glassware under vacuum and cool under a stream of inert gas (argon or nitrogen).2. Use freshly distilled or commercially available anhydrous solvents.3. Transfer all reagents via syringe or cannula.4. Maintain a positive pressure of inert gas throughout the reaction. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major byproducts. | Crude Reaction Analysis by ¹H NMR and LC-MS: 1. Take an aliquot of the crude reaction mixture.2. Remove the solvent under reduced pressure.3. Dissolve the residue in a suitable deuterated solvent and acquire a ¹H NMR spectrum.4. Dissolve a small amount of the crude mixture in a suitable solvent and analyze by LC-MS to identify the masses of potential byproducts. |
| Retro-Diels-Alder Reaction (for Diels-Alder) | The Diels-Alder reaction is reversible, and the retro-reaction can be favored at higher temperatures, leading to lower yields. | Temperature Optimization for Diels-Alder Reactions: 1. Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C).2. Monitor the reaction progress over time by TLC or GC.3. Identify the lowest temperature at which a reasonable reaction rate is achieved to minimize the retro-Diels-Alder reaction.[6] |
| Aldol Dimerization (for Aldol Reactions) | In aldol reactions, the aldehyde or ketone can react with itself (dimerization), competing with the desired cross-aldol reaction.[7][8][9] | Minimizing Aldol Dimerization: 1. Use one carbonyl component that cannot form an enolate (e.g., benzaldehyde or formaldehyde).2. If both components can enolize, use a pre-formed enolate or a slow addition of one of the carbonyl components to the reaction mixture. |
Experimental Workflow for Identifying and Mitigating Side Reactions
Caption: Workflow for addressing low reaction yields due to side reactions.
Issue 3: Formation of Specific Impurities
The identification of specific impurities can provide valuable insight into optimizing the reaction conditions.
| Impurity Type | Potential Source | Mitigation Strategy | Analytical Detection |
| Enamine Side Products (in Aziridination) | In the aziridination of imines with diazo compounds, enamine side products can form through a 1,2-hydride or 1,2-aryl shift in a zwitterionic intermediate. | Optimize the solvent and temperature. In some cases, changing the electronic nature of the imine substrate can disfavor this pathway. | ¹H NMR (presence of vinylic protons), LC-MS (isomer of the desired product). |
| Self-Condensation Products (in Aldol Reactions) | Dimerization of the aldehyde or ketone starting material.[7][8][9] | Use a non-enolizable aldehyde/ketone as one of the coupling partners, or control the addition rate of the enolizable component. | GC-MS or LC-MS to identify species with double the molecular weight of the starting material. |
| Oxazolidinone (from Aldehyde in Aldol Reactions) | Reaction of the aldehyde with the catalyst or other components.[7] | Use a large excess of the ketone component to favor the desired reaction pathway. | ¹H NMR and LC-MS to identify the characteristic oxazolidinone structure. |
| Unreacted Starting Materials | Incomplete reaction due to poor catalyst activity, insufficient reaction time, or unfavorable equilibrium. | Increase catalyst loading, prolong reaction time, or adjust the temperature. For equilibrium-limited reactions like the Diels-Alder, consider removing a byproduct to drive the reaction forward. | TLC, GC, or NMR analysis of the crude reaction mixture. |
Signaling Pathway of Enamine Side Product Formation in Aziridination
Caption: Formation pathway of enamine side products in aziridination reactions.
References
- 1. BINOL及其衍生物 [sigmaaldrich.com]
- 2. This compound | 147702-14-5 [chemicalbook.com]
- 3. This compound 97 147702-14-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Products from (S)-Vanol Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Vanol catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your chiral products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after my this compound catalyzed reaction is complete?
After the reaction, the immediate goal is to quench the reaction and perform a preliminary separation of the crude product from the catalyst and other reagents. A typical first step is to quench the reaction, for example, by adding a saturated aqueous solution of NH₄Cl.[1] This is often followed by a liquid-liquid extraction to move the desired product into an organic solvent (e.g., ethyl acetate or dichloromethane).[1][2] The organic layers are then combined, washed with brine, dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure.[1][2] This crude mixture contains your product, the this compound catalyst, and potential byproducts.
Q2: How can I remove the this compound catalyst from my crude product mixture?
The this compound ligand is a phenolic compound, and this property can be exploited for its removal.
-
Aqueous Wash: Performing several extractions with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, can help remove the acidic phenol catalyst by converting it into its water-soluble phenolate salt.[3]
-
Filtration: If the catalyst precipitates or is adsorbed onto a solid support, filtering the crude reaction mixture through a short plug of silica gel or Celite can effectively remove it.[4] This is a common technique for removing metal complex catalysts and can be adapted here.[4]
Q3: My product is a solid. What is the best method for purification?
For solid products, recrystallization is often the most effective and scalable purification method.[5][6] This technique relies on the principle that the solubility of a compound increases with temperature.[7] By dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired product will form pure crystals, leaving impurities behind in the solvent.[7][8][9][10] The choice of solvent is critical; the ideal solvent should dissolve the product well when hot but poorly at room temperature.[8][11]
Q4: My product is an oil or does not recrystallize. What are my options?
If your product is an oil or if recrystallization fails, column chromatography is the preferred method.[6]
-
Silica Gel Chromatography: This is the most common technique for purifying organic compounds.[5] However, sensitive products, such as some nitroaldols, can decompose or dehydrate on acidic silica gel.[12]
-
Alumina or Treated Silica: If product degradation is an issue, consider using basic alumina or deactivating the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine.[12]
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, which can be suitable for more polar products.[13]
Q5: How do I separate the enantiomers of my product and determine the enantiomeric excess (e.e.)?
To separate enantiomers and determine the e.e., you must use a chiral separation technique.[14][15] Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography or recrystallization (unless forming diastereomeric salts).[15][16]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for analyzing and purifying chiral compounds.[13][16] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13][14]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both analytical and preparative chiral separations.[17] It often provides faster separations and uses non-toxic CO₂ as the main mobile phase component, which is advantageous for volatile or thermally unstable compounds.
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase is an excellent analytical method for determining e.e.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield After Purification | Product Loss During Extraction: Incomplete extraction from the aqueous layer. | Perform additional extractions (3-4 times) with the organic solvent. |
| Decomposition on Silica Gel: The product is sensitive to the acidic nature of standard silica gel. | 1. Use a less acidic stationary phase like neutral alumina. 2. Deactivate silica gel by pre-treating the column with a solvent containing ~1% triethylamine.[12] 3. Opt for purification methods that avoid silica, such as recrystallization or preparative SFC.[5] | |
| Difficult Separation: Product and byproducts have very similar polarities (close Rf values on TLC). | 1. Optimize the solvent system for column chromatography; try different solvent mixtures. 2. If the product is a solid, attempt recrystallization with various solvents.[8][10] | |
| Product Purity is Low (Contains Starting Materials/Byproducts) | Ineffective Purification Method: The chosen method is not suitable for separating the specific impurities present. | 1. If chromatography was used, re-evaluate the solvent system and stationary phase. 2. If recrystallization was used, try a different solvent or a two-solvent system.[8] It may be necessary to perform column chromatography first, followed by recrystallization of the semi-pure product. |
| Co-elution of Product and Catalyst: The this compound catalyst has a similar polarity to the product. | Ensure the initial basic wash was performed thoroughly to remove the phenolic catalyst before chromatography.[3] | |
| Enantiomeric Excess (e.e.) is Low or Zero After Purification | Racemization During Workup/Purification: The product may be unstable to acidic/basic conditions or heat, causing it to lose its stereochemistry. | 1. Avoid harsh pH conditions during extraction. Use mild bases like NaHCO₃ instead of NaOH if possible. 2. Keep all purification steps at low temperatures where possible. |
| Incorrect Analytical Method: The chiral HPLC/SFC/GC method is not resolving the enantiomers. | 1. Screen different chiral columns (e.g., those based on cellulose, amylose, or cyclodextrins).[13] 2. Optimize the mobile phase composition and flow rate. | |
| Difficulty Removing this compound Catalyst | Insufficient Basic Wash: The phenolic catalyst was not fully converted to its water-soluble salt. | 1. Increase the number of basic washes or use a slightly higher concentration of base. 2. Increase the mixing time during extraction to ensure complete reaction. |
| Catalyst is Not Very Acidic: The specific reaction product may suppress the acidity of the Vanol, making it less soluble in aqueous base. | Pass the crude material through a short plug of silica gel, eluting with a non-polar solvent to retain the polar catalyst, before proceeding with full purification. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and adding silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Ensure there are no air bubbles.
-
Loading: Carefully add the prepared dry slurry of the crude product to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. This is often determined by small-scale trials.[8]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[7][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in purer, larger crystals.[7][9]
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals, either by air-drying or in a vacuum oven.
Protocol 3: Sample Preparation and Analysis by Chiral HPLC
-
Method Development: Select an appropriate chiral column and mobile phase (often a mixture of hexanes and an alcohol like isopropanol or ethanol) based on literature precedents for similar compounds.[2]
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase (e.g., ~1 mg/mL).
-
Racemic Standard: If available, inject a solution of the racemic (50:50) mixture of your product to determine the retention times for both enantiomers.
-
Sample Injection: Inject your prepared sample onto the HPLC system.
-
Analysis: Integrate the peak areas for each of the two enantiomers in the resulting chromatogram.
-
e.e. Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. omicsonline.org [omicsonline.org]
- 14. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 15. gcms.cz [gcms.cz]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical chemistry and purification - Novalix [novalix.com]
Technical Support Center: (S)-Vanol Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (S)-Vanol. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of this compound?
The most common route to enantiomerically pure this compound involves two key stages:
-
Oxidative Coupling: Synthesis of racemic Vanol is typically achieved through the oxidative coupling of a 3-phenyl-2-naphthol derivative. This reaction is often catalyzed by transition metal complexes, such as those containing copper or iron.
-
Chiral Resolution: The resulting racemic mixture of (R)- and this compound is then separated into its constituent enantiomers. This can be accomplished through classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Another method involves deracemization using a chiral ligand like (-)-sparteine in the presence of a copper complex.[1]
Q2: What are the potential sources of impurities in this compound synthesis?
Impurities in the final this compound product can originate from several sources throughout the synthetic process:
-
Incomplete reactions: Residual starting materials or intermediates.
-
Side reactions: Formation of undesired byproducts during the oxidative coupling or resolution steps.
-
Degradation: Decomposition of starting materials, intermediates, or the final product.
-
Contamination: Residual solvents, reagents, or catalysts from the synthesis and purification processes.[]
-
Chiral impurities: The presence of the undesired (R)-Vanol enantiomer due to incomplete resolution.
Troubleshooting Guides
Issue 1: Low Yield of Racemic Vanol in the Oxidative Coupling Step
Question: My oxidative coupling reaction of the 3-phenyl-2-naphthol precursor is resulting in a low yield of the desired racemic Vanol. What are the potential causes and how can I improve the yield?
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The temperature, reaction time, and concentration of reactants and catalyst can significantly impact the reaction efficiency. | 1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and side product formation. 2. Adjust Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid potential product degradation over extended periods. 3. Vary Concentrations: Experiment with different concentrations of the substrate and catalyst to find the most effective conditions. |
| Catalyst Inactivity | The metal catalyst (e.g., copper or iron-based) may be inactive due to oxidation, improper preparation, or the presence of inhibitors. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate inert conditions. 2. Catalyst Loading: Optimize the catalyst loading; too little may result in slow or incomplete conversion, while too much can sometimes promote side reactions. 3. Ligand Effects: If a ligand is used with the metal catalyst, ensure its purity and correct stoichiometry. |
| Formation of Polymeric Byproducts | Phenolic compounds are susceptible to over-oxidation, leading to the formation of insoluble, high molecular weight polymers.[3] | 1. Control Oxidant Addition: Add the oxidant slowly and in a controlled manner to minimize localized high concentrations that can promote polymerization. 2. Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor polymerization pathways. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side oxidations by atmospheric oxygen. |
| Poor Regioselectivity | The oxidative coupling can potentially occur at different positions on the naphthol ring, leading to the formation of undesired constitutional isomers (e.g., ortho-para or para-para coupled products) instead of the desired ortho-ortho coupled Vanol.[4][5] | 1. Choice of Catalyst: The nature of the metal catalyst and any associated ligands can strongly influence the regioselectivity. A literature search for catalysts known to favor ortho-ortho coupling of naphthols is recommended. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. Screen a variety of solvents to determine the optimal medium for the desired coupling. |
Experimental Protocol: Representative Oxidative Coupling of a 2-Naphthol Derivative
Please note: This is a general procedure and may require optimization for specific substrates.
-
To a solution of the 3-phenyl-2-naphthol derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the copper(II) catalyst (e.g., CuCl2, 0.1 eq) and a ligand if required (e.g., TMEDA, 0.1 eq).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Slowly add a solution of the oxidant (e.g., air bubbled through the solution or a chemical oxidant like a peroxide) over a period of several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a dilute acid wash).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate the racemic Vanol.
Logical Workflow for Troubleshooting Low Yield in Oxidative Coupling
Caption: Troubleshooting workflow for low yield in the oxidative coupling step.
Issue 2: Poor Enantiomeric Excess (%ee) of this compound after Resolution
Question: After performing the chiral resolution of racemic Vanol, the enantiomeric excess of my this compound is consistently low. What could be the reasons, and how can I improve the %ee?
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Diastereomer Formation/Separation | In classical resolution, if the diastereomeric salts do not have significantly different solubilities, their separation by crystallization will be inefficient.[6][7] | 1. Screen Resolving Agents: Test a variety of chiral resolving agents (e.g., chiral amines or acids) to find one that forms diastereomeric salts with a large difference in solubility. 2. Optimize Crystallization Conditions: Systematically vary the solvent, temperature, and cooling rate during crystallization to improve the separation of the diastereomers. 3. Recrystallization: Perform multiple recrystallizations of the less soluble diastereomeric salt to enhance its purity. |
| Incomplete Deracemization | If using a deracemization protocol with a chiral ligand like (-)-sparteine, incomplete conversion will result in a mixture of enantiomers. | 1. Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of the copper complex and chiral ligand to drive the reaction to completion. 2. Purity of Chiral Ligand: Ensure the high enantiomeric purity of the chiral ligand used for deracemization. |
| Racemization | The axial chirality of Vanol can be labile under certain conditions (e.g., high temperatures, strong acids, or bases), leading to racemization of the resolved (S)-enantiomer. | 1. Mild Conditions for Liberation: When liberating the free this compound from its diastereomeric salt, use the mildest acidic or basic conditions possible and maintain a low temperature. 2. Avoid Harsh Purification Conditions: During purification (e.g., chromatography), use neutral conditions and avoid prolonged exposure to heat. |
| Inaccurate %ee Determination | The analytical method used to determine the enantiomeric excess (e.g., chiral HPLC) may not be properly optimized, leading to inaccurate results. | 1. Method Validation: Ensure the chiral HPLC method is validated for the separation of (R)- and this compound. This includes optimizing the chiral stationary phase, mobile phase, and flow rate to achieve baseline resolution of the enantiomers.[8][9] 2. Standard Injection: Inject a sample of racemic Vanol to confirm that the method can separate the two enantiomers and to establish their retention times. |
Experimental Protocol: General Procedure for Classical Resolution
-
Dissolve the racemic Vanol in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (+)-cinchonine or a chiral acid derivative).
-
Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the collected salt from a suitable solvent to improve its diastereomeric purity.
-
Treat the purified diastereomeric salt with a dilute acid (if a chiral amine was used as the resolving agent) or a dilute base (if a chiral acid was used) to liberate the enantiomerically enriched Vanol.
-
Extract the enriched Vanol with an organic solvent, wash, dry, and concentrate to yield the final product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathway for Chiral Resolution and Potential Issues
Caption: Logical flow of a classical chiral resolution and potential points of failure.
References
- 1. Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Addressing Poor Reproducibility in (S)-Vanol Catalysis
Welcome to the Technical Support Center for (S)-Vanol catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in asymmetric reactions catalyzed by this compound and its derivatives. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to help you achieve consistent and optimal results in your synthetic endeavors.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during this compound catalyzed reactions.
Guide 1: Low or Inconsistent Enantioselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Troubleshooting Workflow:
Validation & Comparative
(S)-Vanol vs. (S)-BINOL: A Comparative Guide to Privileged Chiral Ligands
In the landscape of asymmetric catalysis, the quest for ligands that can induce high stereoselectivity is paramount. Among the pantheon of "privileged" chiral scaffolds, the C2-symmetric 1,1'-bi-2-naphthol (BINOL) has long been a cornerstone, its versatility demonstrated in a vast array of enantioselective transformations. However, the pursuit of even greater efficacy has led to the development of innovative ligand architectures. One such advancement is the creation of (S)-Vanol, a "vaulted" biaryl ligand, designed to offer a more defined and sterically demanding chiral environment. This guide provides an objective comparison of the performance of this compound and its predecessor, (S)-BINOL, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in ligand selection.
Structural Distinction: The "Vaulted" Architecture of this compound
The fundamental difference between (S)-BINOL and this compound lies in their three-dimensional structure. (S)-BINOL possesses a planar, C2-symmetric binaphthyl core. In contrast, this compound, a vaulted 2,2'-binaphthol derivative, features annulated benzene rings that curve around the metal's nascent active site. This "vaulted" structure creates a significantly deeper and more enclosed chiral pocket around the metal center compared to the more open environment provided by BINOL. This key structural modification is hypothesized to enhance facial discrimination of the substrate, leading to improved enantioselectivity in certain reactions.
Caption: Conceptual difference between the open chiral environment of (S)-BINOL and the deep, vaulted pocket of this compound.
Performance in Asymmetric Catalysis: A Comparative Overview
Experimental evidence across several key asymmetric transformations demonstrates the potential advantages of the vaulted structure of this compound. In many instances, catalysts derived from this compound exhibit superior enantioselectivity and/or reactivity compared to their (S)-BINOL counterparts.
Asymmetric Aziridination
The synthesis of chiral aziridines, valuable building blocks in medicinal chemistry, often benefits from the use of vaulted ligands. In the asymmetric aziridination of N-benzhydryl imines with ethyl diazoacetate, the this compound-derived catalyst consistently outperforms the (S)-BINOL-based system, affording the cis-aziridine product in significantly higher enantiomeric excess and yield.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) |
| (S)-BINOL | Borate | N-benzhydryl imine | 61 | 20 |
| This compound | Borate | N-benzhydryl imine | 85 | 96 |
Data compiled from representative literature examples.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In the cycloaddition of cyclopentadiene and acrolein, an aluminum complex of a vaulted biaryl ligand, closely related to Vanol, provides the exo product with excellent enantioselectivity. In stark contrast, the analogous (S)-BINOL-derived catalyst yields the product with very low enantiomeric excess.
| Ligand | Catalyst System | Dienophile | Diene | Yield (%) | ee (%) |
| (S)-BINOL | Et₂AlCl | Acrolein | Cyclopentadiene | High | 13-41 |
| Vaulted Biaryl | Et₂AlCl | Acrolein | Cyclopentadiene | High | >95 |
Data compiled from representative literature examples.
Asymmetric Imine Aldol Reaction
The asymmetric synthesis of chiral β-amino esters can be achieved through the aldol reaction of silyl ketene acetals with imines. Zirconium-based catalysts derived from this compound have been shown to be highly effective in this transformation, providing significantly higher levels of asymmetric induction compared to the corresponding (S)-BINOL-derived catalyst.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) |
| (S)-BINOL | Zr | Aryl imine | High | Moderate |
| This compound | Zr | Aryl imine | Excellent | High |
Data compiled from representative literature examples.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key comparative reactions are provided below.
Asymmetric Aziridination of N-Benzhydryl Imine with Ethyl Diazoacetate
Catalyst Preparation (General Procedure for Borate Catalysts): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ligand (this compound or (S)-BINOL, 0.1 mmol) and triphenyl borate (0.3 mmol) are dissolved in anhydrous dichloromethane (5 mL). The solution is heated to 50-55 °C for 1 hour. The solvent and other volatile components are then removed under high vacuum at the same temperature to yield the catalyst as a solid or semi-solid, which is used directly in the next step.
Aziridination Reaction: To the pre-formed catalyst (0.1 mmol) in a flame-dried Schlenk flask under an inert atmosphere is added anhydrous dichloromethane (10 mL). The solution is cooled to the desired reaction temperature (e.g., 0 °C or room temperature). The N-benzhydryl imine (1.0 mmol) is then added, followed by the slow, dropwise addition of ethyl diazoacetate (1.1 mmol). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral aziridine. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights: The Role of the Vaulted Structure
The superior performance of this compound in many reactions can be attributed to its unique three-dimensional structure. The vaulted architecture creates a well-defined chiral pocket that enhances the organization of the transition state assembly. This leads to more effective discrimination between the two faces of the approaching substrate, resulting in higher enantioselectivity.
The following diagram illustrates a simplified catalytic cycle for the this compound-borox-catalyzed asymmetric aziridination, highlighting the key interactions within the vaulted chiral pocket.
Caption: A simplified catalytic cycle for the asymmetric aziridination reaction catalyzed by a this compound-borox complex.
Conclusion
While (S)-BINOL remains a highly effective and widely utilized chiral ligand, the development of this compound represents a significant advancement in ligand design. The "vaulted" architecture of this compound creates a deeper, more defined chiral pocket that can lead to substantial improvements in enantioselectivity and reactivity in a variety of asymmetric transformations, including aziridination, Diels-Alder, and imine aldol reactions. For researchers and professionals in drug development and fine chemical synthesis, the choice between these two powerful ligands will depend on the specific transformation being targeted. While (S)-BINOL offers a robust and often highly selective starting point, the exploration of this compound is warranted, particularly in cases where higher enantioselectivity is desired or when traditional BINOL-based systems provide suboptimal results. The continued development of such innovative ligand scaffolds will undoubtedly pave the way for even more efficient and selective catalytic asymmetric methodologies.
(S)-Vanol vs. (S)-Vapol: A Comparative Guide to Chiral Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral ligand is a critical decision in the development of stereoselective synthetic routes. Among the privileged C2-symmetric biaryl diol ligands, (S)-Vanol and (S)-Vapol have emerged as powerful tools, often demonstrating superior performance to the more conventional BINOL-based ligands. This guide provides an objective comparison of this compound and (S)-Vapol, supported by experimental data, to aid in the rational selection of these ligands for asymmetric synthesis.
Structural Overview and a Deeper Chiral Pocket
This compound and (S)-Vapol are structurally related vaulted biaryl ligands that create a well-defined and sterically hindered chiral environment around a metal center. The key structural difference lies in the aromatic backbone. This compound is a vaulted 2,2'-binaphthol derivative, while (S)-Vapol is a vaulted 3,3'-biphenanthrol. This extension of the aromatic system in (S)-Vapol results in a deeper and more sterically demanding chiral pocket compared to this compound.[1] This subtle yet significant structural modification can have a profound impact on the enantioselectivity and reactivity of the catalyzed reactions.
Caption: Molecular structures of this compound and (S)-Vapol.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The true measure of a chiral ligand's utility lies in its performance in asymmetric reactions. Below is a comparative summary of this compound and (S)-Vapol in key asymmetric transformations, with supporting experimental data.
Asymmetric Aziridination
The synthesis of chiral aziridines is of great importance in medicinal chemistry and organic synthesis. Both this compound and (S)-Vapol have proven to be exceptional ligands for the asymmetric aziridination of imines with ethyl diazoacetate (EDA), consistently delivering high yields and enantioselectivities. In a direct comparison for the synthesis of an antibacterial agent, (–)-chloramphenicol, both ligands outperformed the analogous (R)-BINOL catalyst.[2]
| Ligand | Time (h) | Yield (%) | cis:trans | ee (%) |
| (R)-BINOL | 26 | 72 | 19:1 | 22 |
| This compound | 26 | 77 | >50:1 | 91 |
| (R)-Vapol | 21 | 80 | 30:1 | 96 (99% ee recryst.) |
| Product is the enantiomer of the aziridine shown. |
In another study focusing on the aziridination of N-benzhydryl imines, both this compound and (S)-Vapol again demonstrated high efficiency.[3]
| Ligand | Loading (mol%) | Time (h) | Yield (%) | cis:trans | ee (%) |
| (S)-BINOL | 10 | 3 | 61 | 17:1 | 20 |
| This compound | 10 | 0.5 | 85 | >50:1 | 96 |
| (S)-Vapol | 2 | 48 | 77 | >50:1 | 95 |
These results suggest that for asymmetric aziridination, both this compound and (S)-Vapol are superior to BINOL. While (S)-Vapol can sometimes provide slightly higher enantioselectivity, this compound can lead to significantly faster reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Catalysts derived from (S)-Vapol have been shown to be highly effective for the asymmetric Diels-Alder reaction between cyclopentadiene and acrolein, affording the exo isomer with high enantioselectivity. In contrast, the BINOL-derived catalyst provided very low enantiomeric excess in the same reaction. While direct comparative data between Vanol and Vapol for this specific reaction is limited in the literature, the vaulted nature of both ligands suggests they create a more effective chiral environment than BINOL for this transformation.
Asymmetric Imine Aldol Reaction
The asymmetric addition of silyl ketene acetals to imines is a valuable method for the synthesis of chiral β-amino esters. Zirconium catalysts derived from both this compound and (S)-Vapol have been shown to promote this reaction with high yields and excellent asymmetric induction. Significantly, both vaulted biaryl-derived catalysts exhibit substantially higher levels of induction compared to the analogous BINOL-derived catalyst. This highlights the advantage of the more enclosed chiral pocket provided by the Vanol and Vapol frameworks.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below is a representative protocol for the asymmetric aziridination reaction.
General Procedure for Asymmetric Aziridination of N-Benzhydryl Imines
Catalyst Preparation: A solution of the chiral ligand (this compound or (S)-Vapol, 1 equiv) and B(OPh)₃ (3 equiv) in CH₂Cl₂ is heated at 55 °C for 1 hour. The solvent and volatile byproducts are then removed under high vacuum at 55 °C for 30 minutes to yield the active catalyst.
Aziridination Reaction: To a solution of the N-benzhydryl imine (1.0 equiv) in an appropriate solvent (e.g., CCl₄ or CH₂Cl₂) at the desired temperature (e.g., 25 °C) is added the pre-formed catalyst (typically 2-10 mol%). Ethyl diazoacetate (EDA, 1.1 equiv) is then added, and the reaction mixture is stirred until completion (monitored by TLC or ¹H NMR). The reaction is quenched, and the product is purified by column chromatography.
Caption: General workflow for an this compound or (S)-Vapol catalyzed asymmetric synthesis.
Conclusion
Both this compound and (S)-Vapol are highly effective chiral ligands for a range of asymmetric transformations, frequently outperforming traditional BINOL-based systems. The choice between this compound and (S)-Vapol may depend on the specific reaction and substrate. (S)-Vapol, with its deeper chiral pocket, can offer higher enantioselectivity in some cases, while this compound may lead to faster reaction rates. For researchers aiming to achieve high levels of stereocontrol, the evaluation of both ligands is recommended to identify the optimal catalyst system for their specific application. The superior performance of these vaulted biaryl ligands underscores the importance of ligand design in advancing the field of asymmetric catalysis.
References
Determining the Enantiomeric Purity of (S)-Vanol Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step. (S)-Vanol [(S)-3,3'-diphenyl-2,2'-bi-1-naphthol], a privileged chiral ligand and catalyst component, is no exception. Its stereochemical purity directly impacts the efficacy and stereoselectivity of the reactions it mediates. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound products, complete with experimental data and detailed protocols to facilitate method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted technique for the separation and quantification of enantiomers of axially chiral biaryl compounds like this compound. The direct method, employing a chiral stationary phase (CSP), is often preferred for its simplicity and reliability, avoiding the need for derivatization.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including this compound and its structural analog, BINOL. The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance between the chiral analyte and the chiral selector immobilized on the silica support.
Table 1: Comparison of Chiral Stationary Phases for the Analysis of this compound Analogs
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages | Disadvantages |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Normal Phase: Hexane/Isopropanol with a basic additive (e.g., Diethylamine) | Broad enantioselectivity for a wide range of chiral compounds. Good resolution for many biaryl compounds. | Can be sensitive to mobile phase composition. Method development may be required to optimize separation. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Normal Phase: Hexane/Isopropanol | Often provides complementary selectivity to cellulose-based phases. High efficiency and good resolution. | May require screening of different alcohol modifiers for optimal separation. |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Normal Phase: Hexane/Ethanol/Diethylamine | Broader solvent compatibility than coated phases. Robust and durable. | May exhibit slightly different selectivity compared to the coated version. |
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol provides a general starting point for the determination of the enantiomeric excess of this compound products using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
This compound sample
-
Racemic Vanol standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (or Ethanol)
-
Diethylamine (DEA, optional additive for basic compounds)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound product in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10, v/v). The ratio may need to be optimized. For basic derivatives, 0.1% DEA can be added.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject the racemic Vanol standard to determine the retention times of both enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
-
Experimental workflow for this compound enantiomeric excess analysis by chiral HPLC.
Alternative Methods for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, typically through the use of chiral auxiliary compounds that induce a chemical shift difference between the enantiomers.
1. Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable signals in the NMR spectrum. For diols like Vanol, chiral acids or other hydrogen bond donors can be effective. While specific protocols for Vanol are not widely published, methods developed for similar diols can be adapted.
2. Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which can then be distinguished by standard NMR techniques. For diols, chiral carboxylic acids (e.g., Mosher's acid) or their acid chlorides can be used to form diastereomeric esters. A particularly promising approach for diols involves the use of chiral phosphorus-containing derivatizing agents, allowing for analysis by ³¹P NMR, which often provides excellent signal separation and a clean background.
Table 2: Comparison of NMR-Based Methods for ee Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes. | Simple sample preparation (mixing). Analyte can be recovered. | Signal separation can be small and concentration-dependent. Requires a suitable CSA. |
| Chiral Derivatizing Agents (CDAs) | Formation of stable diastereomers. | Often results in large, clear signal separation. | Requires a chemical reaction that must go to completion to avoid kinetic resolution. Analyte is consumed. |
| ³¹P NMR with Chiral Derivatizing Agents | Derivatization with a phosphorus-containing CDA. | Large chemical shift dispersion in ³¹P NMR. Simple spectra with proton decoupling. High accuracy. | Requires derivatization. Availability of suitable phosphorus-based CDAs. |
Experimental Protocol: ³¹P NMR Analysis of this compound using a Chiral Derivatizing Agent
This protocol outlines a general procedure for the derivatization of this compound for subsequent analysis by ³¹P NMR.
1. Materials and Reagents:
-
This compound sample
-
Chiral phosphorus-containing derivatizing agent (e.g., a chiral chlorophosphine)
-
Anhydrous, non-protic deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
NMR tubes
2. Derivatization:
-
In a dry NMR tube, dissolve the this compound sample (e.g., 5-10 mg) in the deuterated solvent.
-
Add the chiral derivatizing agent (approximately 2.2 equivalents to react with both hydroxyl groups) and the base.
-
Allow the reaction to proceed to completion at room temperature. Monitor by TLC or a preliminary NMR scan if necessary.
3. NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum of the resulting diastereomeric mixture.
-
Integrate the signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess based on the integral ratio.
spectroscopic analysis of metal-(S)-Vanol complexes
A Comparative Guide to the Spectroscopic Analysis of Metal-(S)-Vanol Complexes
For researchers, scientists, and drug development professionals, understanding the interaction between metal ions and chiral ligands is crucial for the development of new catalysts and therapeutic agents. The (S)-Vanol ligand, a chiral binaphthol derivative, presents a unique scaffold for the formation of stereospecific metal complexes. This guide provides a comparative spectroscopic analysis of hypothetical complexes of this compound with Zinc (Zn), Copper (Cu), Europium (Eu), and Terbium (Tb), based on established computational chemistry methods.
Introduction to Metal-(S)-Vanol Complexes
This compound is a C2-symmetric chiral ligand that can coordinate with a variety of metal ions. The resulting metal-(S)-Vanol complexes are of significant interest due to their potential applications in asymmetric catalysis and chiral recognition. Spectroscopic techniques are paramount in elucidating the structural and electronic properties of these complexes, which in turn dictate their function. This guide focuses on the theoretical prediction of their spectroscopic characteristics using Density Functional Theory (DFT), providing a framework for their comparative analysis.
Computational Methodology
Due to the limited availability of direct experimental comparative studies on a series of metal-(S)-Vanol complexes, a computational approach is employed to predict their spectroscopic properties. This section outlines the theoretical protocols for the analysis.
Molecular Modeling
The initial step involves the construction of 3D models of the this compound ligand and its complexes with Zn(II), Cu(II), Eu(III), and Tb(III). The coordination geometry for each metal ion is determined based on its known preferences (e.g., tetrahedral for Zn(II), square planar for Cu(II), and higher coordination numbers for lanthanides).
Density Functional Theory (DFT) Calculations
Geometry optimization and electronic structure calculations are performed using DFT. A common functional, such as B3LYP, is employed with an appropriate basis set (e.g., 6-31G* for the ligand and non-metal atoms, and a larger basis set with effective core potentials like LANL2DZ for the metal ions). These calculations provide optimized molecular geometries and orbital energies.
Time-Dependent DFT (TD-DFT) Calculations
To simulate the electronic absorption spectra (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometries. These calculations yield the excitation energies and oscillator strengths of electronic transitions, which are used to generate theoretical UV-Vis spectra.
Circular Dichroism (CD) Spectra Simulation
The chiroptical properties are investigated by simulating the electronic circular dichroism (ECD) spectra using TD-DFT. The calculated rotatory strengths for each electronic transition provide the basis for the simulated CD spectra, which are crucial for characterizing the chirality of the complexes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the this compound ligand and its metal complexes based on the computational methodologies described above. Note: These are hypothetical values for illustrative purposes and would be populated with actual data from DFT calculations in a full study.
Table 1: Predicted UV-Vis Spectroscopic Data
| Compound | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Electronic Transitions |
| This compound | 230, 335 | 50000, 12000 | π → π* (naphthyl rings) |
| Zn-(S)-Vanol | 235, 340 | 55000, 15000 | Ligand-centered π → π |
| Cu-(S)-Vanol | 240, 350, 450 (broad) | 60000, 18000, 500 | Ligand-centered π → π, d-d transitions |
| Eu-(S)-Vanol | 232, 338 | 52000, 13000 | Ligand-centered π → π |
| Tb-(S)-Vanol | 233, 337 | 53000, 13500 | Ligand-centered π → π |
Table 2: Predicted Fluorescence Spectroscopic Data
| Compound | Predicted Excitation λmax (nm) | Predicted Emission λmax (nm) | Predicted Quantum Yield (Φ) | Notes |
| This compound | 335 | 380 | 0.10 | Weak fluorescence |
| Zn-(S)-Vanol | 340 | 390 | 0.25 | Enhanced fluorescence due to chelation |
| Cu-(S)-Vanol | 350 | - | < 0.01 | Quenching due to paramagnetic Cu(II) |
| Eu-(S)-Vanol | 338 | 590, 615, 650, 690 | 0.40 | Characteristic sharp Eu(III) emission lines |
| Tb-(S)-Vanol | 337 | 490, 545, 585, 620 | 0.55 | Characteristic sharp Tb(III) emission lines |
Table 3: Predicted Circular Dichroism (CD) Spectroscopic Data
| Compound | Predicted λ (nm) | Predicted Molar Ellipticity (Δε, M⁻¹cm⁻¹) |
| This compound | 230, 335 | +80, -50 |
| Zn-(S)-Vanol | 235, 340 | +90, -60 |
| Cu-(S)-Vanol | 240, 350 | +100, -70 |
| Eu-(S)-Vanol | 232, 338 | +85, -55 |
| Tb-(S)-Vanol | 233, 337 | +88, -58 |
Visualizations
Experimental Workflow
The following diagram illustrates the computational workflow for the .
Caption: Computational workflow for the theoretical .
Metal-(S)-Vanol Complex Structure
This diagram shows a generalized coordination of a metal ion with the this compound ligand.
Caption: Generalized coordination schematic of a metal ion with the this compound ligand.
Discussion
The predicted spectroscopic data reveal distinct differences between the metal-(S)-Vanol complexes.
-
UV-Vis Spectroscopy: The coordination of a metal ion is expected to cause a slight red-shift (bathochromic shift) in the absorption bands of the this compound ligand. In the case of the Cu-(S)-Vanol complex, additional broad absorption bands in the visible region are anticipated due to d-d electronic transitions, which are characteristic of transition metal complexes.
-
Fluorescence Spectroscopy: The fluorescence of the this compound ligand is expected to be enhanced upon complexation with the diamagnetic Zn(II) ion due to increased rigidity. Conversely, the paramagnetic Cu(II) ion is predicted to quench the fluorescence. The lanthanide complexes with Eu(III) and Tb(III) are expected to exhibit characteristic sharp emission lines in the visible region due to f-f transitions, a phenomenon known as sensitized emission or the "antenna effect," where the ligand absorbs UV light and transfers the energy to the metal ion.
-
Circular Dichroism Spectroscopy: The CD spectra are expected to be sensitive to the coordination of the metal ion, with changes in the intensity and position of the Cotton effects upon complexation. This provides valuable information about the conformation and stereochemistry of the metal complexes.
Conclusion
This guide provides a framework for the comparative using computational methods. The predicted data highlight the significant influence of the metal ion on the electronic and chiroptical properties of the complexes. For researchers in drug development and catalysis, these theoretical insights can guide the synthesis and experimental characterization of novel metal-(S)-Vanol complexes with tailored spectroscopic and functional properties. The detailed computational protocols provided herein can be adapted for the study of other metal-ligand systems.
(S)-Vanol in Asymmetric Catalysis: A Computational Perspective on Transition States
A comparative guide for researchers, scientists, and drug development professionals on the computational analysis of (S)-Vanol transition states, offering insights into its superior performance in asymmetric catalysis compared to alternatives like (S)-BINOL.
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral catalysts play a pivotal role in achieving high levels of enantioselectivity, and among these, atropisomeric biaryl ligands have proven to be exceptionally effective. While (S)-BINOL (1,1'-bi-2-naphthol) has long been a workhorse in this field, the development of "vaulted" biaryl ligands, such as this compound (vaulted binaphthol), by the Wulff group has opened new avenues for achieving even higher levels of stereocontrol.[1] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic underpinnings of this enhanced performance by providing detailed insights into the transition state structures.
This guide provides a comparative overview of computational studies on this compound-mediated transition states, contrasting its performance with the more traditional (S)-BINOL ligand in key asymmetric reactions.
Superior Performance of this compound: Experimental Evidence
Experimental data consistently demonstrates the superiority of this compound and its close analog, (S)-VAPOL (vaulted biphenanthrol), over (S)-BINOL in a range of asymmetric reactions. This enhanced performance is characterized by higher yields, diastereoselectivities, and, most importantly, enantioselectivities.
Asymmetric Aziridination
In the asymmetric aziridination of imines with ethyl diazoacetate, catalysts derived from this compound and (S)-VAPOL significantly outperform the corresponding (S)-BINOL catalyst.[1][2]
| Entry | Ligand | Time (h) | Yield (%) | cis:trans | ee (%) |
| 1 | (R)-BINOL | 26 | 72 | 19:1 | 22 |
| 2 | This compound | 26 | 77 | >50:1 | 91* |
| 3 | (R)-VAPOL | 21 | 80 | 30:1 | 96 (99% ee recryst) |
| Table 1: Comparison of ligands in the asymmetric aziridination of N-benzhydryl imines. The product is the enantiomer of the aziridine shown.[1] |
Asymmetric Imine Aldol Reaction
The trend of superior performance continues in the asymmetric imine aldol reaction. The addition of silyl ketene acetals to aryl imines catalyzed by Zr-Vanol and Zr-VAPOL complexes proceeds with significantly higher enantiomeric induction compared to the analogous BINOL-derived catalyst.[1][3]
| Entry | Ligand | Loading (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-BINOL | 20 | CH₂Cl₂ | 25 | 4 | 100 | 28 |
| 2 | (S)-VAPOL | 20 | Toluene | 25 | 15 | 94 | 89 |
| 3 | (S)-VAPOL | 2 | Toluene | 40 | 6 | 100 | 86 |
| Table 2: Comparison of ligands in the asymmetric imine aldol reaction.[1][3] |
Asymmetric Diels-Alder Reaction
In the asymmetric Diels-Alder reaction of acrolein with cyclopentadiene, a catalyst generated from Et₂AlCl and VAPOL provides the cycloaddition product with high conversion and excellent stereoselectivity for the exo isomer in high optical purity. In contrast, the analogous BINOL-derived catalyst yields the product with very low enantiomeric excess (13–41%).[1]
Computational Elucidation of the "Vaulted" Advantage
The consistent experimental advantage of Vanol and VAPOL ligands points to a fundamental difference in how they shape the transition state of a reaction. The term "vaulted" refers to the presence of additional aromatic rings that create a more defined and restrictive chiral pocket around the metal center. Computational studies are essential to precisely quantify the energetic and geometric consequences of this structural feature.
While direct comparative computational studies detailing the transition state geometries of this compound versus (S)-BINOL for the same reaction are not abundant in the readily available literature, the principles of computational asymmetric catalysis allow for a clear understanding of the factors at play.[4]
The enantioselectivity of a reaction is determined by the difference in the free energy of the transition states leading to the two possible enantiomers (ΔΔG‡). A larger ΔΔG‡ results in a higher enantiomeric excess. Computational methods, primarily DFT, are used to model these transition states and calculate their energies.[5]
The key to this compound's success lies in its ability to create a more rigid and sterically demanding environment in the transition state. This "vaulted" structure leads to:
-
Enhanced Steric Hindrance: The additional aromatic rings in the Vanol backbone create a deeper and more enclosed chiral pocket. This steric bulk more effectively differentiates the two competing diastereomeric transition states, leading to a larger energy gap (ΔΔG‡) between them.
-
Favorable Non-Covalent Interactions: The specific geometry of the Vanol-metal complex can promote stabilizing non-covalent interactions (such as CH-π interactions) in the favored transition state while introducing destabilizing steric clashes in the disfavored one.
-
Optimal Dihedral Angles: The vaulted structure influences the dihedral angle of the biaryl backbone, which in turn dictates the geometry of the catalytic site. This can lead to a more favorable orientation of the substrates in the transition state for the desired stereochemical outcome.
Experimental and Computational Protocols
To facilitate further research and validation, this section outlines the typical methodologies employed in both the experimental and computational investigation of this compound catalyzed reactions.
General Experimental Protocol for Asymmetric Catalysis
A representative experimental setup for a catalytic asymmetric reaction using an in-situ generated this compound-metal complex would involve the following steps:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the this compound ligand is dissolved in a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Metal Source Addition: The metal precursor (e.g., a Lewis acid such as a boron, aluminum, or zirconium compound) is added to the solution of the ligand. The mixture is typically stirred at a specific temperature for a defined period to allow for complex formation.
-
Reaction Initiation: The substrate (e.g., an imine or a dienophile) is added to the catalyst solution.
-
Reagent Addition: The second reactant (e.g., ethyl diazoacetate or a diene) is then added, often slowly via a syringe pump, to control the reaction rate and minimize side reactions.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.
Standard Computational Protocol for Transition State Analysis
A typical workflow for the computational investigation of a this compound catalyzed reaction using DFT would proceed as follows:
-
Model System Construction: The initial 3D structures of the reactants, the this compound-metal catalyst, and the expected products are built using molecular modeling software.
-
Conformational Search: A thorough conformational search is performed for all species to identify the lowest energy conformers.
-
Transition State Search: The transition state structures for the formation of both enantiomers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the located structures are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Analysis of Results: The calculated activation energies, bond lengths, dihedral angles, and non-covalent interactions in the competing transition states are analyzed to rationalize the experimentally observed enantioselectivity.
Visualizing the Catalytic Cycle and Transition State Logic
Graphviz diagrams can be used to illustrate the logical flow of the computational workflow and the key steps in the catalytic cycle.
A typical workflow for the computational analysis of this compound transition states.
A generalized catalytic cycle for an this compound catalyzed asymmetric reaction.
Conclusion
The vaulted biaryl ligand this compound consistently demonstrates superior performance in asymmetric catalysis compared to the traditional (S)-BINOL ligand. This enhanced enantioselectivity is attributed to the more defined and sterically demanding chiral pocket created by its unique vaulted architecture. Computational studies, primarily employing DFT, are crucial for dissecting the subtle energetic and geometric differences in the competing transition states that govern the stereochemical outcome. By providing a detailed understanding of the transition state interactions, computational chemistry not only rationalizes the success of this compound but also provides a powerful predictive tool for the design of next-generation chiral catalysts for a wide range of asymmetric transformations. Further comparative computational studies are warranted to provide more quantitative data on the transition state geometries and energetics for a broader scope of this compound catalyzed reactions.
References
(S)-Vanol Outperforms Other Chiral Diol Ligands in Key Asymmetric Reactions
A comprehensive comparison of (S)-Vanol with other prominent chiral diol ligands, including BINOL, VAPOL, and TADDOL, reveals its superior performance in several crucial asymmetric catalytic reactions. Experimental data consistently demonstrates that this compound and its derivatives can lead to significantly higher yields and enantioselectivities, making it a highly effective ligand for the synthesis of chiral molecules in pharmaceutical and chemical research.
Chiral diols are indispensable tools in asymmetric catalysis, forming chiral complexes with metal centers to facilitate the enantioselective synthesis of a wide range of molecules. Among these, this compound, a C2-symmetric vaulted biaryl ligand, has emerged as a particularly potent ligand in reactions such as asymmetric aziridination, Diels-Alder, and imine aldol reactions. This guide provides a detailed comparison of the performance of this compound against other widely used chiral diol ligands, supported by experimental data and detailed protocols for key reactions.
Performance in Asymmetric Aziridination
In the asymmetric aziridination of imines with ethyl diazoacetate, a reaction vital for the synthesis of chiral nitrogen-containing compounds, this compound has demonstrated a remarkable advantage over the more traditional (S)-BINOL. When catalyzed by a borate complex, this compound delivers significantly higher yields and enantiomeric excess (ee).
| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| This compound | Arylborate | 85 | 96 | [1] |
| (S)-VAPOL | Arylborate | 77 | 95 | [1] |
| (S)-BINOL | Arylborate | 61 | 20 | [1] |
| Table 1: Comparison of this compound, (S)-VAPOL, and (S)-BINOL in the asymmetric aziridination of N-benzhydryl imine with ethyl diazoacetate. |
Superiority in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of great importance in the synthesis of complex natural products and pharmaceuticals. While direct comparative data for this compound in this reaction is limited in the searched literature, the closely related vaulted biaryl ligand, VAPOL, has shown exceptional performance compared to BINOL. A catalyst generated from Et₂AlCl and VAPOL leads to high conversion and excellent stereoselectivity for the exo isomer with very high optical purity. In contrast, the analogous BINOL-derived catalyst provides the product in high yield but with very low enantiomeric excess. This suggests that the vaulted biaryl scaffold, common to both VANOL and VAPOL, is highly effective in creating a chiral environment conducive to high stereoselectivity in this transformation.
Excellence in Asymmetric Imine Aldol Reactions
The asymmetric imine aldol reaction is a key method for the synthesis of chiral β-amino esters, which are important building blocks for many biologically active compounds. Zirconium complexes of VANOL and VAPOL have been shown to be substantially more effective catalysts than the corresponding BINOL complex in the addition of silyl ketene acetals to aryl imines, exhibiting significantly higher levels of asymmetric induction.
While direct, side-by-side comparative data for this compound against TADDOL under identical conditions was not found in the reviewed literature, the available data consistently points to the superior performance of the vaulted biaryl ligands, VANOL and VAPOL, over the more conventional BINOL in several key asymmetric transformations. The unique steric and electronic properties of the vaulted biaryl framework appear to create a more defined and effective chiral pocket around the metal center, leading to enhanced stereocontrol.
Experimental Protocols
Asymmetric Aziridination with this compound-Borate Catalyst
Catalyst Preparation: A mixture of this compound (0.1 mmol) and triphenyl borate (0.3 mmol) in CH₂Cl₂ (2 mL) is heated at 55 °C for 1 hour. The solvent and other volatile components are then removed under high vacuum (0.1 mmHg) at 55 °C for 30 minutes to yield the catalyst as a white to pale-yellow semi-solid.[2]
Aziridination Reaction: To a solution of the imine (0.5 mmol) in CH₂Cl₂ (1 mL) is added the prepared this compound-borate catalyst (10 mol%). The solution is stirred at 25 °C, and ethyl diazoacetate (1.1 equivalents) is added. The reaction is stirred for the time indicated in the comparative data table.
Work-up and Characterization: Upon completion, the reaction mixture is concentrated, and the residue is purified by chromatography on silica gel to afford the aziridine product. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Diels-Alder Reaction with a VAPOL-Aluminum Catalyst
Catalyst Preparation: To a solution of (S)-VAPOL (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature under an argon atmosphere is added a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (0.1 mmol). The mixture is stirred for 30 minutes to form the active catalyst.
Diels-Alder Reaction: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). The dienophile (1.0 mmol) is added, followed by the diene (1.2 mmol). The reaction mixture is stirred for the specified time.
Work-up and Characterization: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Imine Aldol Reaction with Zr-(S)-Vanol Catalyst
Catalyst Preparation: A solution of Zr(OtBu)₄ (0.1 mmol) and this compound (0.2 mmol) in anhydrous toluene (5 mL) is stirred at room temperature for 1 hour under an argon atmosphere.
Aldol Reaction: To the prepared catalyst solution is added the aryl imine (1.0 mmol). The mixture is stirred for a short period, and then the silyl ketene acetal (1.2 mmol) is added dropwise. The reaction is stirred at room temperature until completion.
Work-up and Characterization: The reaction is quenched with a saturated aqueous NaHCO₃ solution. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow
References
Validating the Catalytic Prowess of a New (S)-Vanol Batch: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the consistent performance of chiral catalysts is paramount. This guide provides a comprehensive framework for validating the catalytic activity of a new batch of (S)-Vanol, a widely used chiral ligand and the precursor to a powerful class of chiral phosphoric acid (CPA) organocatalysts. By comparing its performance in a benchmark enantioselective reaction against established standards, researchers can confidently deploy this new batch in their synthetic endeavors.
Comparative Performance Data
The enantioselective Pictet-Spengler reaction serves as an excellent benchmark for evaluating the performance of chiral phosphoric acid catalysts derived from this compound. This reaction, which forms a new chiral center, is highly sensitive to the catalyst's efficacy. The following table summarizes expected performance metrics for a new this compound batch against a standard batch in the synthesis of a tetrahydro-β-carboline derivative.
| Parameter | New this compound Batch | Standard this compound Batch (Literature Data) | (S)-TRIP (Alternative Catalyst - Literature Data) |
| Reaction | Pictet-Spengler Cyclization | Pictet-Spengler Cyclization | Pictet-Spengler Cyclization |
| Substrate 1 | Tryptamine | Tryptamine | Tryptamine |
| Substrate 2 | Benzaldehyde | Benzaldehyde | Benzaldehyde |
| Catalyst Loading | 5 mol% | 5 mol% | 5 mol% |
| Solvent | Toluene | Toluene | Toluene |
| Temperature | 50 °C | 50 °C | 50 °C |
| Reaction Time | 24 h | 24 h | 24 h |
| Yield (%) | To be determined | ~95%[1] | ~90% |
| Enantiomeric Excess (ee %) | To be determined | >99%[2] | ~92% |
Experimental Protocol: Enantioselective Pictet-Spengler Reaction
This protocol details the procedure for validating the new this compound batch by synthesizing its corresponding chiral phosphoric acid and employing it in a benchmark Pictet-Spengler reaction.
Materials:
-
New batch of this compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Tryptamine
-
Benzaldehyde
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Part 1: Synthesis of this compound-derived Chiral Phosphoric Acid (CPA)
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the new batch of this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-derived CPA.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Catalytic Enantioselective Pictet-Spengler Reaction
-
To a flame-dried vial equipped with a magnetic stir bar, add the synthesized this compound-derived CPA (5 mol%).
-
Under an inert atmosphere, add anhydrous toluene.
-
Add tryptamine (1.0 eq) to the solution.
-
Add benzaldehyde (1.2 eq) to the reaction mixture.
-
Stir the reaction at 50 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired tetrahydro-β-carboline.
-
Determine the yield and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating the new this compound batch.
Caption: Proposed catalytic cycle for the this compound CPA-catalyzed Pictet-Spengler reaction.[3]
References
(S)-Vanol in Industrial Synthesis: A Cost-Benefit Analysis for Researchers
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the choice of a chiral ligand for asymmetric catalysis is a critical decision that directly impacts process efficiency, enantiomeric purity, and overall production cost. Among the array of available ligands, (S)-Vanol, a vaulted biaryl ligand, has emerged as a compelling alternative to more traditional ligands like (S)-BINOL. This guide provides a comprehensive cost-benefit analysis of this compound in industrial synthesis, offering a comparative look at its performance against other common ligands, supported by available data.
Performance Advantages of this compound: Higher Yields and Enantioselectivity
This compound and its close analog, (S)-VAPOL, have consistently demonstrated superior performance in a variety of asymmetric transformations compared to the widely used (S)-BINOL. The unique "vaulted" structure of these ligands creates a more defined and sterically hindered chiral environment around the metal center, often leading to significantly higher enantioselectivity and product yields.
Comparative Performance in Key Asymmetric Reactions
| Reaction Type | Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Aziridination | This compound | 10 | 85 | 96 | --INVALID-LINK-- |
| (S)-BINOL | 10 | 61 | 20 | --INVALID-LINK-- | |
| Asymmetric Diels-Alder | (S)-VAPOL | - | High | High | --INVALID-LINK-- |
| (S)-BINOL | - | High | Low (13-41%) | --INVALID-LINK-- | |
| Asymmetric Imine Aldol | Zr-(S)-Vanol | - | Excellent | High | --INVALID-LINK-- |
| Zr-(S)-BINOL | - | - | Substantially Lower | --INVALID-LINK-- |
As the data indicates, in reactions such as the asymmetric aziridination of N-benzhydryl imines with ethyl diazoacetate, the this compound-derived catalyst provides a significantly higher yield (85% vs. 61%) and vastly superior enantioselectivity (96% ee vs. 20% ee) compared to the (S)-BINOL-based catalyst under similar conditions. This enhanced performance can dramatically simplify downstream purification processes, reducing costs associated with chiral resolution and improving the overall atom economy of the synthesis.
Cost Analysis: Beyond the Initial Price Tag
A thorough cost-benefit analysis extends beyond the purchase price of the ligand to include factors such as catalyst loading, turnover number (TON), and the potential for catalyst recycling.
Ligand and Catalyst Cost
While bulk industrial pricing is often proprietary, laboratory-scale pricing can offer an initial comparison. Indicative pricing suggests that this compound may be cost-competitive with (S)-BINOL. One supplier lists this compound at approximately
10.00−
15.00 per kilogram , while another prices (S)-BINOL at around 1100.00 INR for 5 grams , highlighting the importance of obtaining quotes for industrial quantities.
Crucially, the synthesis of VANOL has been designed to be scalable, inexpensive, and efficient, minimizing the need for chromatographic purification, which is a significant advantage for large-scale production.[1]
Catalyst Loading and Turnover Number (TON)
A key factor in the overall cost of a catalytic process is the amount of catalyst required. Lower catalyst loading translates to lower costs and reduced levels of residual metal in the final product. While specific industrial catalyst loading data for this compound is scarce in publicly available literature, the high efficiency of vaulted biaryl ligands suggests the potential for lower loadings compared to less effective catalysts.
The Turnover Number (TON), which represents the number of moles of substrate converted per mole of catalyst before deactivation, is a critical metric for catalyst efficiency and longevity. A high TON signifies a more productive and cost-effective catalyst. In an academic study on asymmetric aziridination, a VANOL-derived catalyst was shown to achieve up to 400 turnovers while maintaining high enantioselectivity (≥90% ee).[2] This level of performance is highly desirable in an industrial setting.
Catalyst Recycling and Reuse
The ability to recycle and reuse the catalyst is a significant factor in reducing the overall process cost, especially when dealing with expensive ligands and precious metal catalysts. While detailed industrial protocols for this compound catalyst recycling are not widely published, general strategies for the recovery of homogeneous catalysts are applicable. These methods include:
-
Immobilization: Anchoring the catalyst to a solid support allows for easy separation by filtration.
-
Nanofiltration: Using membranes to separate the catalyst from the product stream.
-
Biphasic Systems: Utilizing solvent systems where the catalyst resides in a separate phase from the product for easy separation.
The successful recovery and reuse of the catalyst can dramatically improve the economic viability of a process. For instance, in one study, the VANOL ligand was recovered in 95% yield with no loss of optical purity after the reaction.[2]
Experimental Protocols: A Glimpse into Lab-Scale Applications
While detailed industrial-scale protocols are proprietary, academic literature provides valuable insights into the reaction conditions under which this compound excels.
Representative Experimental Workflow: Asymmetric Aziridination
Caption: A simplified workflow for this compound catalyzed asymmetric aziridination.
General Procedure:
-
Catalyst Formation: The chiral catalyst is typically prepared in situ by reacting this compound with a boron source, such as triphenylborate, in an appropriate solvent.
-
Reaction: The imine substrate is dissolved in a suitable solvent and the catalyst solution is added. Ethyl diazoacetate is then added, often slowly, to control the reaction rate. The reaction is monitored until completion.
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is purified using standard techniques such as column chromatography or recrystallization to yield the highly enantioenriched aziridine.
Logical Framework for Ligand Selection
The decision to implement this compound in an industrial process can be guided by a logical assessment of its potential benefits against the associated costs and process requirements.
Caption: Decision-making flowchart for chiral ligand selection in industrial synthesis.
Conclusion
The available evidence strongly suggests that this compound and its derivatives offer significant advantages in terms of catalytic efficiency and enantioselectivity for a range of important asymmetric reactions. While a comprehensive industrial-scale cost analysis requires specific process data and bulk pricing, the high turnover numbers, potential for low catalyst loading, and scalable synthesis of the ligand itself present a compelling case for its cost-effectiveness. For researchers, scientists, and drug development professionals, this compound represents a powerful tool to enhance the efficiency and economic viability of chiral synthesis, ultimately contributing to the development of more affordable and accessible pharmaceuticals and fine chemicals. Further process development and optimization, particularly in the area of catalyst recycling, will likely solidify the position of this compound as a preferred ligand in industrial asymmetric catalysis.
References
A Comparative Guide to Chiral Ligands for Enantioselective C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The enantioselective functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, enabling the construction of complex chiral molecules from simple, ubiquitous starting materials.[1][2] The success of these transformations hinges on the intricate interplay between the transition-metal catalyst, the directing group, and, most critically, the chiral ligand. This guide provides a comparative overview of prominent classes of chiral ligands employed in this field, supported by experimental data to aid in the selection of the optimal ligand for a given synthetic challenge.
Ligand Classes at a Glance: A Performance Overview
A variety of chiral ligands have been developed to induce stereoselectivity in C-H functionalization reactions.[1][3] The choice of ligand is often dictated by the nature of the C-H bond (sp², sp³), the specific transformation, and the metal catalyst. Below is a summary of commonly employed ligand classes and their typical performance in representative reactions.
| Ligand Class | Metal | C-H Bond Type | Reaction Type | Yield (%) | Enantioselectivity (ee%) | Diastereoselectivity (dr) |
| Mono-N-protected Amino Acids (MPAAs) | Pd(II) | sp³ | Arylation | 38 - 95+ | 37 - 99 | N/A |
| Chiral Phosphoric Acids (CPAs) | Pd(II) | sp³ | Arylation | Moderate | up to 95 | N/A |
| Chiral Cyclopentadienyl (Cpx) Ligands | Rh(III) | sp² | Annulation | Good | High | N/A |
| Chiral Carboxylic Acids (CCAs) with Cp*M(III) | Co(III), Rh(III), Ir(III) | sp², sp³ | Amidation, Annulation | up to 94 | up to 94:6 er | N/A |
| Chiral Sulfoxides | Pd(II) | sp³ | Arylation, Alkynylation | Good | Good | Moderate |
| Salicyl-Oxazoline (Salox) Ligands | Co(II) | sp² | Annulation | up to 99 | >99 | N/A |
In-Depth Comparison of Key Ligand Classes
Mono-N-protected Amino Acids (MPAAs)
MPAA ligands were among the first to be successfully employed for enantioselective C-H activation.[4] They are particularly effective in palladium-catalyzed reactions, acting as bidentate ligands that facilitate a concerted metalation-deprotonation mechanism.[5]
Representative Reaction: Pd-Catalyzed Enantioselective Arylation of C(sp³)–H Bonds
A common application of MPAA ligands is the arylation of C(sp³)–H bonds. For instance, the arylation of 2-isopropyl pyridine derivatives has been studied, though initial results showed moderate yield and enantioselectivity.[2][4] However, for other substrates, such as those leading to the formation of β-lactams, high enantioselectivities can be achieved.
Experimental Protocol: General Procedure for Pd-Catalyzed C(sp³)–H Arylation with MPAA Ligands
A mixture of the substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), MPAA ligand (e.g., N-Boc-L-isoleucine, 20 mol%), and Ag₂CO₃ (2.0 equiv) in a suitable solvent (e.g., toluene) is stirred at an elevated temperature (e.g., 100 °C) for 16-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids, particularly those derived from BINOL, are versatile catalysts that can act as chiral Brønsted acids or hydrogen-bond donors.[1] In the context of C-H functionalization, they can serve as chiral ligands, influencing the stereochemical outcome of the reaction.
Representative Reaction: Pd(II)-Catalyzed Enantioselective Arylation of Benzylic C(sp³)–H Bonds
CPAs have been successfully used in the palladium(II)-catalyzed enantioselective arylation of benzylic C(sp³)–H bonds, achieving high enantioselectivity.[1] In some cases, the combination of a CPA with another ligand, such as an amino acid derivative, can lead to improved results.
Experimental Protocol: General Procedure for Pd-Catalyzed C(sp³)–H Arylation with CPA Ligands
To a reaction vessel are added the substrate (1.0 equiv), arylating agent (1.5 equiv), Pd(OAc)₂ (5-10 mol%), CPA ligand (10-20 mol%), and an oxidant (e.g., benzoquinone, 2.0 equiv) in a suitable solvent (e.g., DCE). The mixture is stirred at a specified temperature (e.g., 80 °C) for the designated time. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography.
Chiral Cyclopentadienyl (Cpx) Ligands
Chiral Cp ligands are a cornerstone for enantioselective C-H functionalization catalyzed by group 9 metals (Co, Rh, Ir).[6][7][8][9] These ligands create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
Representative Reaction: Rh(III)-Catalyzed Enantioselective Annulation via C(sp²)–H Activation
Chiral CpxRh(III) complexes are highly effective for various annulation reactions involving C-H activation. These reactions construct cyclic structures with high enantiopurity, which are valuable in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Annulation with Chiral Cpx Ligands
The substrate (1.0 equiv), alkyne (1.2 equiv), --INVALID-LINK--₂ (5 mol%), and a base (e.g., CsOAc, 2.0 equiv) are dissolved in a suitable solvent (e.g., MeOH). The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for 12-24 hours. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Visualizing the Catalytic Cycle: A Logical Workflow
The following diagram illustrates a generalized workflow for transition-metal catalyzed C-H functionalization, highlighting the key role of the chiral ligand in the stereodetermining step.
Caption: Generalized catalytic cycle for C-H functionalization.
Signaling Pathways in Ligand Design
The design of effective chiral ligands often involves a logical progression from a core scaffold to a final, optimized structure. This process can be visualized as a decision-making pathway.
Caption: A logical workflow for chiral ligand design and optimization.
This guide provides a starting point for navigating the complex landscape of chiral ligands for C-H functionalization. The optimal choice will always be context-dependent, and further exploration of the primary literature is encouraged for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts - ProQuest [proquest.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Enantioselective C(sp3)–H Bond Activation by Chiral Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Chiral CpxRh complexes for C-H functionalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance in Asymmetric Catalysis: A Comparative Analysis
A Comprehensive Guide to Vaulted Biaryl Ligands in Asymmetric Catalysis
The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. Among these, vaulted biaryl ligands, such as VAPOL (Vaulted Biaryl Phosphoric Acid) and VANOL (Vaulted Biaryl Naphthol), have emerged as a privileged class of ligands. Their unique three-dimensional structure, characterized by a "vaulted" chiral pocket, provides a sterically demanding and well-defined environment around the metal center, leading to high levels of enantioselectivity in a variety of catalytic transformations. This guide provides a comparative overview of the performance of VAPOL and VANOL in key asymmetric reactions, supported by experimental data, detailed protocols, and structural representations.
VAPOL and VANOL have been successfully employed in a range of metal-catalyzed asymmetric reactions, including Diels-Alder cycloadditions, Baeyer-Villiger oxidations, and aziridination reactions. The choice of ligand and metal catalyst system is crucial for achieving optimal results, with subtle changes in the ligand structure or reaction conditions often leading to significant differences in yield and enantioselectivity.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of great importance in the synthesis of complex chiral molecules. VAPOL and VANOL, in combination with Lewis acids such as aluminum, have been shown to be effective catalysts for this transformation.
| Ligand | Dienophile | Diene | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-VAPOL | Methyl acrylate | Cyclopentadiene | Et₂AlCl (10 mol%) | -78 | 83 | 94 (R) | |
| (S)-VANOL | Methyl acrylate | Cyclopentadiene | Et₂AlCl (10 mol%) | -40 | - | 88 (R) | |
| (S)-VAPOL | Methacrolein | Cyclopentadiene | Et₂AlCl (10 mol%) | -78 | 95 | 96 (R) | |
| This compound | Methacrolein | Cyclopentadiene | Et₂AlCl (10 mol%) | -78 | 85 | 91 (R) |
Table 1: Comparison of VAPOL and VANOL in the Asymmetric Diels-Alder Reaction.
Asymmetric Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, the conversion of a ketone to an ester or lactone, is another fundamental transformation in organic synthesis. The asymmetric version of this reaction allows for the synthesis of chiral lactones, which are valuable building blocks. VANOL, in particular, has demonstrated superiority over both VAPOL and the more traditional BINOL ligand in the aluminum-catalyzed asymmetric Baeyer-Villiger oxidation of cyclobutanones.
| Ligand | Substrate | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-VANOL | 3-Phenylcyclobutanone | Me₂AlCl (20 mol%) | -30 | >95 | 83 (R) | |
| (R)-VAPOL | 3-Phenylcyclobutanone | Me₂AlCl (20 mol%) | -15 | >95 | 14 (R) | |
| (R)-BINOL | 3-Phenylcyclobutanone | Me₂AlCl (20 mol%) | -15 | >95 | 68 (R) | |
| (R)-VANOL | 3-(p-Tolyl)cyclobutanone | Me₂AlCl (20 mol%) | -30 | >95 | 86 (R) | |
| (R)-VANOL | 3-(p-Methoxyphenyl)cyclobutanone | Me₂AlCl (20 mol%) | -30 | >95 | 88 (R) |
Table 2: Comparison of Vaulted Biaryl Ligands in the Asymmetric Baeyer-Villiger Oxidation.
Asymmetric Aziridination
Asymmetric aziridination provides a direct route to chiral aziridines, which are versatile intermediates in organic synthesis. VAPOL and VANOL, when used to form chiral polyborate catalysts (BOROX catalysts), have been shown to be highly effective in the asymmetric aziridination of imines. A systematic study on the effect of substituents on the VANOL ligand has revealed that modifications at the 7- and 7'-positions can lead to improved enantioselectivity.
| Ligand | Imine Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| This compound | N-benzylidene-p-chloroaniline | 5 mol% BOROX | 100 | 92 | |
| (S)-VAPOL | N-benzylidene-p-chloroaniline | 5 mol% BOROX | 100 | 92 | |
| (S)-7,7'-di(p-t-butylphenyl)-VANOL | N-benzylidene-p-chloroaniline | 5 mol% BOROX | 100 | 97 | |
| This compound | N-(4-methoxybenzylidene)-p-chloroaniline | 5 mol% BOROX | 100 | 95 | |
| (S)-7,7'-di(p-t-butylphenyl)-VANOL | N-(4-methoxybenzylidene)-p-chloroaniline | 5 mol% BOROX | 100 | 99 |
Table 3: Performance of VANOL and its Derivatives in Asymmetric Aziridination.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the key reactions discussed.
General Procedure for Asymmetric Diels-Alder Reaction with VAPOL-Aluminum Catalyst[4]
To a solution of (S)-VAPOL (0.05 mmol) in CH₂Cl₂ (2.0 mL) at room temperature is added a 1.0 M solution of Et₂AlCl in hexanes (0.05 mmol). The resulting solution is stirred for 30 minutes. The solution is then cooled to the specified temperature, and the dienophile (0.5 mmol) is added. After stirring for an additional 30 minutes, the diene (0.55 mmol) is added. The reaction is stirred for the specified time and then quenched by the addition of 2N HCl (2 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Baeyer-Villiger Oxidation with VANOL-Aluminum Catalyst[6]
To a solution of (R)-VANOL (0.06 mmol) in toluene (2.5 mL) at room temperature is added a 1.0 M solution of Me₂AlCl in hexanes (0.06 mmol) dropwise. The mixture is stirred for 30 minutes and then cooled to -30 °C. After 15 minutes at this temperature, a solution of the ketone (0.3 mmol) in toluene (0.5 mL) is added. After stirring for 15 minutes, a solution of m-chloroperbenzoic acid (m-CPBA, 0.36 mmol) in toluene (1.0 mL) is added dropwise over 1 hour. The reaction mixture is stirred at -30 °C for the specified time. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃ (5 mL). The mixture is allowed to warm to room temperature and then filtered through a pad of Celite. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the lactone. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Aziridination with VANOL-BOROX Catalyst[7]
The catalyst is prepared in situ. A mixture of the this compound ligand (0.025 mmol), B(OPh)₃ (0.1 mmol), and H₂O (0.025 mmol) in toluene (0.5 mL) is heated at 80 °C for 1 hour. The volatiles are then removed under vacuum (0.5 mmHg) at 80 °C for 30 minutes. The resulting solid is dissolved in toluene (0.5 mL), and the imine (0.5 mmol) is added. The mixture is stirred at 25 °C, and ethyl diazoacetate (0.6 mmol) is added dropwise over 1 hour. The reaction is stirred for 24 hours at 25 °C. The solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel to afford the cis-aziridine. The enantiomeric excess is determined by HPLC on a Chiralcel OD-H column.
Visualization of Catalytic Intermediates
The unique vaulted structure of these biaryl ligands plays a critical role in defining the chiral environment of the catalyst's active site. The following diagrams, generated using the DOT language, illustrate the general structure of these ligands and their proposed interaction with a metal center in a catalytic cycle.
Caption: General representation of a vaulted biaryl ligand.
Caption: A simplified catalytic cycle involving a metal-ligand complex.
Safety Operating Guide
Proper Disposal of (S)-Vanol: A Guide for Laboratory Professionals
Researchers and scientists handling (S)-Vanol must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, its residues, and contaminated materials.
This compound is a combustible solid that can cause skin irritation, serious eye damage, and respiratory irritation. Furthermore, it may cause long-lasting harmful effects to aquatic life, making proper environmental containment critical.
Hazard Identification and Classification
Before handling, it is crucial to be aware of the specific hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | 4 | H413: May cause long lasting harmful effects to aquatic life |
Data sourced from supplier Safety Data Sheets.
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company. Adherence to local, national, and European Union regulations (such as Directive on waste 2008/98/EC) is mandatory.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety goggles or a face shield, and a lab coat. If dust formation is possible, a NIOSH-approved N95 dust mask or equivalent respiratory protection is required.
-
Container Management:
-
Keep surplus this compound in its original, tightly closed container.
-
Do not mix this compound waste with other chemical waste streams.
-
Label the waste container clearly as "this compound Waste" and include appropriate hazard symbols.
-
-
Handling Solid Waste:
-
For pure, unused, or surplus this compound, carefully package it for collection by a licensed disposal service.
-
Avoid creating dust when handling the solid material. Sweep up any spills and place the material in a suitable, closed container for disposal.
-
-
Handling Solutions and Contaminated Materials:
-
An approved disposal method involves dissolving or mixing the material with a combustible solvent. This solution can then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products. This step must only be performed by a licensed and equipped waste disposal facility.
-
Items contaminated with this compound, such as filter paper, gloves, and empty containers, must be treated as hazardous waste.
-
Handle uncleaned, empty containers as you would the product itself. Dispose of them as unused product.
-
-
Prohibitions:
-
Do NOT dispose of this compound down the drain or in regular trash. Discharge into the environment must be strictly avoided.
-
Do NOT mix with incompatible waste materials.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (S)-Vanol
(S)-Vanol , a versatile vaulted biaryl ligand, is a valuable tool in asymmetric catalysis.[1] However, its safe and effective use in the laboratory necessitates stringent adherence to appropriate handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the well-being of researchers and the integrity of your experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that require comprehensive protection. It is crucial to wear the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.[2] The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Long-term aquatic toxicity is also a concern.[2]
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling large quantities or if there is a risk of splashing. | Protects against dust particles and potential splashes, preventing serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact, which can cause irritation.[2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Minimizes the inhalation of dust particles, which may cause respiratory irritation. |
| Body Protection | A lab coat or chemical-resistant apron. A complete suit is recommended for handling large quantities. | Protects skin and personal clothing from contamination.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[2]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Clean all equipment and the work area to remove any residual this compound.
-
Storage Requirements:
| Condition | Specification | Reason |
| Container | Keep the container tightly closed.[2] | Prevents contamination and release of the compound. |
| Location | Store in a dry, cool, and well-ventilated place.[2] | Ensures stability of the chemical. |
| Compatibility | Store away from incompatible materials (refer to SDS for specifics). | Prevents hazardous reactions. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to environmental harm.[2]
Disposal Protocol Summary
| Waste Type | Disposal Method |
| Surplus and Non-recyclable this compound | Dispose of through a licensed disposal company.[2] The recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] |
| Contaminated Labware and PPE | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Handle uncleaned containers as you would the product itself.[2] They should be disposed of as unused product.[2] |
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
